Product packaging for Lamivudine-13C,15N2,d2(Cat. No.:)

Lamivudine-13C,15N2,d2

Cat. No.: B12375175
M. Wt: 234.25 g/mol
InChI Key: JTEGQNOMFQHVDC-YWYGFFCWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lamivudine-13C,15N2,d2 is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O3S B12375175 Lamivudine-13C,15N2,d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

234.25 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1,10+1,11+1

InChI Key

JTEGQNOMFQHVDC-YWYGFFCWSA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1O[C@@H](CS1)[15N]2C=CC(=[15N][13C]2=O)N)O

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Origin of Product

United States

Foundational & Exploratory

What is the molecular weight of Lamivudine-13C,15N2,d2?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Weight of Lamivudine-13C,15N2,d2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of the isotopically labeled antiretroviral medication, this compound. Standard Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and Hepatitis B. The isotopically labeled version, this compound, is a crucial tool in research and development, particularly in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry.

Core Data Presentation

The key quantitative data for both standard Lamivudine and its isotopically labeled analogue are summarized below. The introduction of stable isotopes—specifically one Carbon-13, two Nitrogen-15, and two Deuterium atoms—results in a predictable increase in the overall molecular weight.

PropertyStandard LamivudineThis compound
Molecular Formula C₈H₁₁N₃O₃S[1][2][3][4]C₇¹³CH₉D₂N¹⁵N₂O₃S[5][6]
Average Molecular Weight ( g/mol ) 229.26[1][2][3]234.25[5][6][7][8]
Monoisotopic Mass (Da) 229.05211234.06209

Methodology for Molecular Weight Calculation

The molecular weight of this compound is determined by summing the atomic masses of its constituent atoms. This calculation substitutes the standard atomic weights of carbon, nitrogen, and hydrogen at specific labeled positions with the precise atomic masses of their respective isotopes.

Calculation Protocol:

  • Identify the Base Molecular Formula: The molecular formula for unlabeled Lamivudine is C₈H₁₁N₃O₃S.[1][2][4]

  • Account for Isotopic Labels: The labeled compound contains one ¹³C atom, two ¹⁵N atoms, and two deuterium (²H or D) atoms. The molecular formula is therefore adjusted to represent this isotopic composition:

    • 7 atoms of natural abundance Carbon

    • 1 atom of ¹³C

    • 9 atoms of natural abundance Hydrogen (¹H)

    • 2 atoms of Deuterium (²H)

    • 1 atom of natural abundance Nitrogen

    • 2 atoms of ¹⁵N

    • 3 atoms of natural abundance Oxygen

    • 1 atom of natural abundance Sulfur

  • Sum the Atomic Weights: The final molecular weight is calculated by summing the average atomic weights of the non-labeled elements and the atomic masses of the specific isotopes at the labeled positions.

Detailed Calculation:

  • (7 × Atomic Weight of C) + (1 × Atomic Mass of ¹³C) + (9 × Atomic Weight of H) + (2 × Atomic Mass of ²H) + (1 × Atomic Weight of N) + (2 × Atomic Mass of ¹⁵N) + (3 × Atomic Weight of O) + (1 × Atomic Weight of S)

  • (7 × 12.011) + (1 × 13.00335) + (9 × 1.008) + (2 × 2.01410) + (1 × 14.007) + (2 × 15.00011) + (3 × 15.999) + (1 × 32.065)

  • 84.077 + 13.00335 + 9.072 + 4.02820 + 14.007 + 30.00022 + 47.997 + 32.065 = 234.25 g/mol

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical steps involved in calculating the molecular weight of the isotopically labeled compound.

G Workflow for Molecular Weight Calculation of this compound A Start with Lamivudine Molecular Formula (C8H11N3O3S) B Identify Isotopic Labels (1x 13C, 2x 15N, 2x 2H) A->B C Adjust Formula for Labeled Atoms (C7-13C-H9-2H2-N-15N2-O3S) B->C D Sum Atomic Masses of All Atoms C->D G Final Molecular Weight: 234.25 g/mol D->G E Use Standard Atomic Weights for Unlabeled Atoms E->D F Use Isotopic Masses for Labeled Atoms (13C, 15N, 2H) F->D

Caption: Calculation workflow for this compound.

References

An In-depth Technical Guide to Lamivudine-13C,15N2,d2: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to the isotopically labeled reverse transcriptase inhibitor, Lamivudine-13C,15N2,d2. This information is intended to support research and development activities in the fields of antiviral drug discovery, pharmacokinetics, and metabolism.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV-1 and hepatitis B virus (HBV) infections. The isotopic labeling makes it a valuable tool for a variety of research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.

The chemical structure of this compound is identical to that of Lamivudine, with the exception of the incorporation of one carbon-13 atom, two nitrogen-15 atoms, and two deuterium atoms at specific positions in the molecule.

Chemical Structure:

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇¹³CH₉D₂N¹⁵N₂O₃S[1][2]
Molecular Weight 234.25 g/mol [1][2][3]
Appearance White Powder[2]
IUPAC Name 4-amino-1---INVALID-LINK--pyrimidin-2-one[3]
XLogP3 -0.9[3]
Topological Polar Surface Area 113 Ų[3]
Solubility

Detailed solubility data for this compound is not extensively published. However, based on the properties of unlabeled Lamivudine, it is expected to be soluble in water and polar organic solvents.

Mechanism of Action and Signaling Pathway

Lamivudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[4] Its mechanism of action involves the inhibition of viral reverse transcriptase, a critical enzyme for the replication of retroviruses like HIV and hepadnaviruses like HBV.

Once inside the host cell, Lamivudine is sequentially phosphorylated by cellular kinases to its active triphosphate metabolite, lamivudine triphosphate (L-TP).[4] L-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[5] The incorporation of L-TP results in chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[5] This premature termination of the DNA chain effectively halts viral replication.

The intracellular phosphorylation cascade of Lamivudine can be represented by the following signaling pathway:

Lamivudine_Phosphorylation_Pathway cluster_cell Host Cell cluster_virus Viral Replication Lamivudine Lamivudine LMP Lamivudine Monophosphate (L-MP) Lamivudine->LMP Cellular Kinases LDP Lamivudine Diphosphate (L-DP) LMP->LDP Cellular Kinases LTP Lamivudine Triphosphate (L-TP) (Active Metabolite) LDP->LTP Cellular Kinases RT Viral Reverse Transcriptase LTP->RT Competitive Inhibition dCTP dCTP dCTP->RT Natural Substrate vDNA Viral DNA Chain Elongation RT->vDNA Termination Chain Termination vDNA->Termination Incorporation of L-TP

Caption: Intracellular phosphorylation pathway of Lamivudine.

Experimental Protocols

Synthesis of this compound

The synthesis of isotopically labeled compounds is a specialized process that typically involves the use of labeled starting materials. While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general strategy can be inferred from the known synthetic routes for unlabeled Lamivudine.[6][7][8] The process generally involves the stereoselective glycosylation of a protected cytosine derivative with a protected 1,3-oxathiolane intermediate, followed by deprotection steps.

To produce this compound, isotopically labeled precursors would be introduced at the appropriate steps. For example:

  • ¹³C and ¹⁵N labeling: A cytosine molecule containing ¹³C and ¹⁵N atoms in the pyrimidine ring would be used as the starting material for the glycosylation reaction.

  • d₂ labeling: A deuterated reducing agent, such as sodium borodeuteride (NaBD₄), could be used in the synthesis of the 1,3-oxathiolane intermediate to introduce the two deuterium atoms on the hydroxymethyl group.

The following diagram illustrates a generalized workflow for the synthesis:

Synthesis_Workflow start Start labeled_cytosine Isotopically Labeled Cytosine (¹³C, ¹⁵N) start->labeled_cytosine oxathiolane_synthesis Synthesis of 1,3-Oxathiolane Intermediate start->oxathiolane_synthesis glycosylation Stereoselective Glycosylation labeled_cytosine->glycosylation oxathiolane_synthesis->glycosylation deuterated_reagent Deuterated Reagent (e.g., NaBD₄) deuterated_reagent->oxathiolane_synthesis deprotection Deprotection glycosylation->deprotection purification Purification (e.g., Crystallization) deprotection->purification final_product Lamivudine-¹³C,¹⁵N₂,d₂ purification->final_product

Caption: Generalized synthetic workflow for this compound.

Quantification by LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of Lamivudine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general protocol based on published methods.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Plasma):

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add a known concentration of this compound internal standard solution.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile or methanol).

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject onto the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Lamivudine and the internal standard.

    • Lamivudine: m/z 230.1 → 112.1

    • This compound: m/z 234.3 → 115.1

Data Analysis: The concentration of Lamivudine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled Lamivudine.

The logical workflow for this experimental protocol is depicted below:

LCMS_Workflow start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (Lamivudine-¹³C,¹⁵N₂,d₂) start->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: LC-MS/MS quantification workflow.

Intracellular Phosphorylation Assay

This assay is designed to measure the conversion of Lamivudine to its active triphosphate form within cells, which is crucial for its antiviral activity.

Cell Culture:

  • Use a relevant cell line, such as peripheral blood mononuclear cells (PBMCs) or a human T-lymphocyte cell line (e.g., MT-4).

Experimental Procedure:

  • Plate the cells at a desired density and incubate with varying concentrations of this compound for different time points.

  • After incubation, harvest the cells and wash them with cold phosphate-buffered saline (PBS) to remove any extracellular drug.

  • Lyse the cells using a suitable extraction solution (e.g., cold 70% methanol) to release the intracellular metabolites.

  • Centrifuge the cell lysate to remove cellular debris.

  • Analyze the supernatant for the presence and quantity of Lamivudine monophosphate, diphosphate, and triphosphate using a validated analytical method, such as LC-MS/MS.

Analytical Method: A sensitive LC-MS/MS method is required to separate and quantify the different phosphorylated forms of Lamivudine. The mass transitions for the phosphorylated metabolites would need to be determined and optimized.

The workflow for the intracellular phosphorylation assay is as follows:

Phosphorylation_Assay_Workflow start Start: Cell Culture incubation Incubate Cells with Lamivudine-¹³C,¹⁵N₂,d₂ start->incubation cell_harvesting Harvest and Wash Cells incubation->cell_harvesting cell_lysis Cell Lysis cell_harvesting->cell_lysis centrifugation Centrifugation cell_lysis->centrifugation supernatant_analysis Analyze Supernatant by LC-MS/MS centrifugation->supernatant_analysis quantify_metabolites Quantify L-MP, L-DP, L-TP supernatant_analysis->quantify_metabolites

Caption: Intracellular phosphorylation assay workflow.

Conclusion

This compound is an indispensable tool for researchers in the field of antiviral drug development. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and bioanalytical studies. The experimental protocols and workflows provided in this guide offer a solid foundation for the design and execution of studies aimed at further elucidating the properties and mechanism of action of Lamivudine.

References

An In-depth Technical Guide to the Synthesis and Purification of Lamivudine-¹³C,¹⁵N₂,d₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled reverse transcriptase inhibitor, Lamivudine-¹³C,¹⁵N₂,d₂. This stable isotope-labeled analogue is a critical internal standard for pharmacokinetic studies and a valuable tool in metabolic research. The following sections detail the experimental protocols, present key quantitative data, and provide visual workflows for the synthetic and purification processes.

Synthesis of Lamivudine-¹³C,¹⁵N₂,d₂

The synthesis of Lamivudine-¹³C,¹⁵N₂,d₂ is a multi-step process that involves the preparation of two key isotopically labeled intermediates: (2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl acetate and N⁴-acetyl-cytosine-(2-¹³C,1,3-¹⁵N₂). These intermediates are then coupled in a stereoselective glycosylation reaction, followed by deprotection to yield the final product.

Synthesis of Labeled Intermediates

1.1.1. (2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl acetate

The synthesis of the dideuterated oxathiolane intermediate begins with the preparation of the corresponding carboxylic acid or ester derivative, which is then reduced with a deuterated reducing agent. A plausible route starts from L-menthyl glyoxylate and mercaptoacetaldehyde.

Experimental Protocol:

  • Synthesis of (2R,5S)-L-menthyl-5-acetoxy-1,3-oxathiolane-2-carboxylate: A solution of L-menthyl glyoxylate hydrate in toluene is reacted with mercaptoacetaldehyde. The resulting intermediate is then acetylated using acetic anhydride and pyridine to yield the acetate derivative.

  • Reduction to (2R,5S)-L-menthyl-5-acetoxy-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolane: The carboxylate intermediate is dissolved in anhydrous ethanol and cooled to 0°C. A solution of sodium borodeuteride (NaBD₄) in ethanol is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

1.1.2. N⁴-acetyl-cytosine-(2-¹³C,1,3-¹⁵N₂)

The isotopically labeled cytosine derivative is prepared from commercially available Cytosine-(2-¹³C,1,3-¹⁵N₂).

Experimental Protocol:

  • Acetylation of Cytosine-(2-¹³C,1,3-¹⁵N₂): Cytosine-(2-¹³C,1,3-¹⁵N₂) is suspended in acetic anhydride. The mixture is heated to reflux for 2-3 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is washed with cold ethanol and dried to yield N⁴-acetyl-cytosine-(2-¹³C,1,3-¹⁵N₂).

Stereoselective Glycosylation and Deprotection

The key step in the synthesis is the stereoselective coupling of the two labeled intermediates via a Vorbrüggen glycosylation reaction.

Experimental Protocol:

  • Silylation of N⁴-acetyl-cytosine-(2-¹³C,1,3-¹⁵N₂): N⁴-acetyl-cytosine-(2-¹³C,1,3-¹⁵N₂) is suspended in anhydrous acetonitrile. N,O-Bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is heated to reflux until a clear solution is obtained.

  • Glycosylation: The solution is cooled to 0°C, and (2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl acetate is added, followed by the dropwise addition of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is stirred at room temperature and monitored by HPLC.

  • Deprotection: Upon completion of the glycosylation, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The protecting acetyl groups are removed by the addition of aqueous ammonia, and the mixture is stirred overnight.

  • Work-up and Isolation: The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The aqueous layer is collected and concentrated to yield the crude Lamivudine-¹³C,¹⁵N₂,d₂.

Purification of Lamivudine-¹³C,¹⁵N₂,d₂

The crude product is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol:

  • Sample Preparation: The crude Lamivudine-¹³C,¹⁵N₂,d₂ is dissolved in a minimal amount of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is typically used.

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is employed.

    • Flow Rate: Adjusted based on the column dimensions.

    • Detection: UV detection at approximately 270 nm.

  • Fraction Collection and Final Product Preparation: Fractions containing the pure product are collected, pooled, and lyophilized to obtain Lamivudine-¹³C,¹⁵N₂,d₂ as a white to off-white solid.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of Lamivudine-¹³C,¹⁵N₂,d₂.

Property Value
Molecular Formula C₇¹³CH₉D₂N¹⁵N₂O₃S
Molecular Weight 234.25 g/mol
IUPAC Name 4-amino-1---INVALID-LINK--pyrimidin-2-one[1]
Isotopic Enrichment >98% for ¹³C, >98% for ¹⁵N, >97% for D
Chemical Purity (by HPLC) >99%
Melting Point 177-178 °C (for unlabeled Lamivudine)
Solubility Soluble in water and methanol

Table 1: Physicochemical Properties of Lamivudine-¹³C,¹⁵N₂,d₂

Reaction Step Estimated Yield
Glycosylation 60-70%
Deprotection 85-95%
Overall Yield 50-65%

Table 2: Estimated Reaction Yields

Technique Parameter Value
LC-MS/MS Precursor Ion (m/z)234.3
Product Ion (m/z)115.1
¹H NMR (CD₃OD, 400 MHz), δConsistent with structure
¹³C NMR (CD₃OD, 100 MHz), δConsistent with structure
HPLC Retention Time (min)Method-dependent

Table 3: Characterization Data

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling and Deprotection A L-menthyl glyoxylate + mercaptoacetaldehyde B (2R,5S)-L-menthyl-5-acetoxy-1,3- oxathiolane-2-carboxylate A->B Acetylation C (2R,5S)-2-[dideuterio(hydroxy)methyl] -1,3-oxathiolan-5-yl acetate B->C Reduction (NaBD4) G Protected Lamivudine- 13C,15N2,d2 C->G Glycosylation (TMSOTf) D Cytosine-(2-13C,1,3-15N2) E N4-acetyl-cytosine-(2-13C,1,3-15N2) D->E Acetylation F Silylated N4-acetyl- cytosine-(13C,15N2) E->F Silylation (BSA) F->G Glycosylation (TMSOTf) H Crude Lamivudine- 13C,15N2,d2 G->H Deprotection (NH3) Purification_Workflow A Crude Lamivudine- 13C,15N2,d2 B Dissolution in Mobile Phase A->B C Preparative RP-HPLC B->C D Fraction Collection C->D Elution E Purity Analysis (Analytical HPLC) D->E QC F Pooling of Pure Fractions E->F Fractions >99% pure G Lyophilization F->G H Pure Lamivudine- 13C,15N2,d2 G->H

References

A Technical Guide to Lamivudine-13C,15N2,d2: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and scientific applications of Lamivudine-13C,15N2,d2, a stable isotope-labeled internal standard crucial for the accurate quantification of Lamivudine in complex biological matrices. This document details its physicochemical properties, lists commercial suppliers, and presents established experimental protocols for its use in bioanalytical method development and pharmacokinetic studies.

Introduction to Lamivudine and the Role of Isotopic Labeling

Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2] Accurate measurement of Lamivudine concentrations in biological samples is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The incorporation of stable isotopes (¹³C, ¹⁵N, and ²H) results in a compound that is chemically identical to the analyte but has a different mass, allowing for precise and accurate quantification by correcting for variability in sample preparation and instrument response.[6][7]

Commercial Suppliers and Product Specifications

Several specialized chemical suppliers offer this compound for research and development purposes. While specific lot-to-lot variability exists, the general product specifications are summarized below. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity and isotopic enrichment data.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical Purity
MedChemExpress HY-B0250S1C₇¹³CH₉D₂N¹⁵N₂O₃S234.25>98% (typical)>98% (typical)
Simson Pharma Limited L120024C₇¹³CH₉D₂N¹⁵N₂O₃S234.20Not specifiedAccompanied by CoA
VIVAN Life Sciences VLDL-00644C₇H₉NO₃S ¹³C¹⁵N₂D₂234.25Not specifiedAccompanied by CoA
Pharmaffiliates PA STI 055911C₇¹³CH₉D₂N¹⁵N₂O₃S234.25Not specifiedAccompanied by CoA
Acanthus Research LAM-16-002C₇¹³CH₉D₂N¹⁵N₂O₃SNot specifiedNot specifiedNot specified
Artis Standards AI0201C₇¹³CH₉D₂N¹⁵N₂O₃S234.25Not specified>98% (by HPLC)
Sussex Research SI120021C₆¹³C₂H₉D₂¹⁵N₂NO₃462.46>95%Not specified
TLC Pharmaceutical Standards L-202C₇¹³CH₁₁N¹⁵N₂O₃S232.23Not specifiedAccompanied by CoA

Note: The molecular formulas and weights may be represented differently by various suppliers but refer to the same isotopically labeled compound. Isotopic and chemical purity are typically provided on the Certificate of Analysis.[8][9][10][11][12][13][14][15]

Mechanism of Action of Lamivudine

Lamivudine exerts its antiviral effect by inhibiting the reverse transcriptase of HIV and the polymerase of HBV.[2][] As a cytosine analog, it is intracellularly phosphorylated to its active triphosphate metabolite, lamivudine triphosphate (3TC-TP).[1][17] 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain.[17] Once incorporated, the lack of a 3'-hydroxyl group on the lamivudine moiety leads to the termination of DNA chain elongation, thus halting viral replication.[18]

Lamivudine_Mechanism_of_Action Lamivudine Lamivudine Intracellular_Space Intracellular Space Lamivudine->Intracellular_Space Cellular Uptake Lamivudine_TP Lamivudine Triphosphate (3TC-TP) Intracellular_Space->Lamivudine_TP Intracellular Phosphorylation Viral_RT_Polymerase Viral Reverse Transcriptase / Polymerase Lamivudine_TP->Viral_RT_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_RT_Polymerase->Viral_DNA_Synthesis Incorporation Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Results in dCTP dCTP dCTP->Viral_RT_Polymerase Natural Substrate

Caption: Mechanism of action of Lamivudine leading to viral DNA chain termination.

Experimental Protocols: Bioanalytical Method for Lamivudine Quantification

The following is a representative experimental protocol for the quantification of Lamivudine in human plasma using this compound as an internal standard (IS) by LC-MS/MS. This protocol is a synthesis of methodologies reported in the scientific literature.[19][20]

Materials and Reagents
  • Lamivudine reference standard

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lamivudine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Lamivudine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid-Phase Extraction)
  • To 100 µL of plasma sample, calibration standard, or quality control sample, add 50 µL of the internal standard working solution.

  • Vortex mix the samples.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Experimental_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Precipitate Protein Precipitation (e.g., with Acid) Vortex1->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: A typical sample preparation workflow for the analysis of Lamivudine in plasma.
LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Lamivudine: Q1 230.1 -> Q3 112.1

    • This compound: Q1 235.1 -> Q3 117.1

Method Validation

The bioanalytical method should be validated according to regulatory guidelines from the FDA and EMA.[7][21][22] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

  • Linearity: A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Lamivudine in biological matrices. Its use as an internal standard in LC-MS/MS assays mitigates the variability inherent in sample processing and analysis, ensuring high-quality data for pharmacokinetic and other clinical studies. The commercial availability of this stable isotope-labeled standard from multiple suppliers facilitates its implementation in research and drug development settings. The methodologies outlined in this guide provide a robust starting point for the development and validation of bioanalytical methods for Lamivudine.

References

Technical Guide: Certificate of Analysis for Lamivudine-13C,15N2,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled compound Lamivudine-13C,15N2,d2. This internal standard is critical for the accurate quantification of Lamivudine in biological matrices during preclinical and clinical development.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a CoA for this compound. These values are representative and may vary slightly between manufacturing lots.

Table 1: Identity and Purity

ParameterSpecificationResult
Chemical Formula C₇H₉NO₃S ¹³C¹⁵N₂D₂Conforms
Molecular Weight 234.25 g/mol 234.25
Purity (by HPLC) ≥ 98%99.5%
Chemical Purity (by NMR) ≥ 98%Conforms

Table 2: Isotopic Enrichment

ParameterSpecificationResult
Isotopic Enrichment >95%>99%
Deuterium Incorporation ≥ 99 atom % DConforms
Carbon-13 Incorporation ≥ 99 atom % ¹³CConforms
Nitrogen-15 Incorporation ≥ 99 atom % ¹⁵NConforms

Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of the labeled Lamivudine.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm) is commonly used.[1][2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.[3][4]

  • Detection: UV detection at a wavelength of 270 nm.[3]

  • Procedure:

    • A standard solution of this compound is prepared in a suitable solvent (e.g., methanol or water/methanol mixture).

    • The solution is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

    • Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity and determine the isotopic enrichment of the labeled compound. This compound is often used as an internal standard in the bioanalysis of Lamivudine.[1][2]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[4]

  • MS/MS Transition: The specific precursor-to-product ion transition for this compound is monitored. For example, a transition of m/z 233.27 -> 115.20 has been reported.[2]

  • Procedure:

    • A dilute solution of the compound is infused or injected into the LC-MS/MS system.

    • The mass spectrum is acquired to confirm the molecular weight of the labeled compound.

    • The specific MS/MS transition is monitored to confirm the structure and identity.

    • The isotopic distribution is analyzed to determine the level of isotopic enrichment by comparing the signal intensity of the labeled compound to any residual unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to ensure that the isotopic labels are in the correct positions.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as DMSO-d₆ or D₂O is used.

  • Procedure:

    • A small amount of the sample is dissolved in the deuterated solvent.

    • ¹H and ¹³C NMR spectra are acquired.

    • The chemical shifts, coupling constants, and peak integrations are analyzed to confirm that the structure is consistent with Lamivudine.

    • The absence or significant reduction of signals at the labeled positions in the ¹³C spectrum and the specific splitting patterns in the ¹H spectrum confirm the location of the isotopic labels.

Mandatory Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the logical workflow for the generation of a Certificate of Analysis for this compound.

CoA_Workflow cluster_synthesis Synthesis & Purification cluster_analytical Analytical Testing cluster_documentation Documentation synthesis Isotopically Labeled Synthesis purification Purification synthesis->purification hplc HPLC Analysis (Purity) purification->hplc lcms LC-MS/MS Analysis (Identity, Isotopic Enrichment) purification->lcms nmr NMR Spectroscopy (Structure) purification->nmr data_review Data Review & Approval hplc->data_review lcms->data_review nmr->data_review coa_generation CoA Generation data_review->coa_generation final_product final_product coa_generation->final_product Final Product with CoA

Caption: Workflow for the synthesis, testing, and certification of this compound.

References

The Definitive Guide to Utilizing BCH-189-¹³C,¹⁵N₂,d₂ as a Lamivudine Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of BCH-189-¹³C,¹⁵N₂,d₂, a stable isotope-labeled internal standard for the accurate quantification of Lamivudine in biological matrices. Lamivudine, also known as BCH-189, is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infections. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal patient outcomes. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it corrects for variability in sample preparation and instrument response.[1]

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle behind using BCH-189-¹³C,¹⁵N₂,d₂ is isotope dilution. A known quantity of the labeled internal standard is added to the biological sample at the beginning of the analytical process. This "spiked" sample is then subjected to extraction and analysis. Because the stable isotope-labeled standard is chemically identical to the analyte (Lamivudine), it experiences the same processing effects, such as extraction efficiency, matrix effects, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, irrespective of sample-to-sample variations.

Physicochemical Properties

PropertyValue
Chemical Name 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one-¹³C,¹⁵N₂,d₂
Synonyms Lamivudine-¹³C,¹⁵N₂,d₂, BCH-189-¹³C,¹⁵N₂,d₂
Molecular Formula C₇¹³CH₉D₂N₂¹⁵N¹O₃S
Intended Use Internal standard for the quantification of Lamivudine

Experimental Protocol: Quantification of Lamivudine in Human Plasma using LC-MS/MS

The following protocol is adapted from a validated method for the quantification of Lamivudine in human plasma utilizing a stable isotope-labeled internal standard.[2] While the original study used Lamivudine-¹³C,¹⁵N₂, the methodology is directly applicable to BCH-189-¹³C,¹⁵N₂,d₂ with minor adjustments to the mass transitions monitored.

Materials and Reagents
  • Analytes: Lamivudine, BCH-189-¹³C,¹⁵N₂,d₂ (as the internal standard)

  • Biological Matrix: K₃EDTA human plasma

  • Chemicals: HPLC grade acetonitrile, potassium dihydrogen orthophosphate buffer, and other analytical grade reagents.

  • Instrumentation: A sensitive and selective LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (SPE)

A robust solid phase extraction technique is employed to isolate Lamivudine and its internal standard from the plasma matrix.

  • Aliquoting: Into pre-labeled vials, add 300 µL of the plasma sample.

  • Internal Standard Spiking: Add 50 µL of a working solution of BCH-189-¹³C,¹⁵N₂,d₂ to each vial, except for the blank samples.

  • Buffering: Add 200 µL of a suitable buffer to all samples.

  • Extraction: Load the samples onto an appropriate SPE cartridge.

  • Washing: Wash the cartridges to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridges.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
Column Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent
Mobile Phase A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., potassium dihydrogen orthophosphate)
Flow Rate Typically 0.5 - 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 40°C)
Injection Volume 10 µL
Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode, monitoring specific precursor to product ion transitions (Selected Reaction Monitoring - SRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lamivudine230.10112.05
BCH-189-¹³C,¹⁵N₂,d₂ 235.1 117.1

Note: The m/z values for BCH-189-¹³C,¹⁵N₂,d₂ are predicted based on the addition of one ¹³C, two ¹⁵N, and two deuterium atoms to the Lamivudine molecule. The exact values should be confirmed by direct infusion of the standard.

Method Validation Parameters

The following tables summarize the expected performance characteristics of a bioanalytical method using BCH-189-¹³C,¹⁵N₂,d₂ as an internal standard, based on a validated method for Lamivudine.[2]

Linearity and Range
ParameterValue
Linearity Range 25.0240 to 3997.1740 ng/mL
Regression Model Linear, with a weighting factor of 1/x²
Correlation Coefficient (r²) > 0.99
Precision and Accuracy
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 25.0240< 15%< 15%± 20%
Low QC ~75< 15%< 15%± 15%
Mid QC ~1800< 15%< 15%± 15%
High QC ~3000< 15%< 15%± 15%
Recovery
AnalyteLow QC (%)Mid QC (%)High QC (%)
Lamivudine~69%~69%~69%

The recovery of the internal standard is expected to be consistent with that of the analyte.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the bioanalytical workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample (300 µL) add_is Add Internal Standard (BCH-189-¹³C,¹⁵N₂,d₂) plasma_sample->add_is add_buffer Add Buffer add_is->add_buffer spe Solid Phase Extraction add_buffer->spe elute Elution spe->elute dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation Inject into LC-MS/MS ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

Bioanalytical Workflow for Lamivudine Quantification.

logical_relationship analyte Lamivudine (Analyte) sample_processing Sample Processing (Extraction, etc.) analyte->sample_processing is BCH-189-¹³C,¹⁵N₂,d₂ (Internal Standard) is->sample_processing lc_ms LC-MS/MS Analysis sample_processing->lc_ms ratio Peak Area Ratio (Analyte / IS) lc_ms->ratio concentration Accurate Concentration ratio->concentration

Principle of Internal Standard Correction.

Conclusion

BCH-189-¹³C,¹⁵N₂,d₂ serves as an ideal internal standard for the quantification of Lamivudine in biological matrices. Its use in conjunction with a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness required for regulated bioanalysis in clinical and preclinical studies. The detailed protocol and expected performance characteristics outlined in this guide offer a solid foundation for researchers and drug development professionals to establish and validate their own bioanalytical assays for Lamivudine.

References

In-Depth Technical Guide on the Storage and Stability of Labeled Lamivudine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects concerning the storage and stability of isotopically and fluorescently labeled Lamivudine. Understanding the stability profile of these essential research compounds is paramount for ensuring the accuracy and reproducibility of experimental results in drug metabolism, pharmacokinetic studies, and antiviral research. This document outlines known degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Introduction to Labeled Lamivudine

Lamivudine, a synthetic nucleoside analogue, is a potent reverse transcriptase inhibitor used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections. To facilitate research in areas such as absorption, distribution, metabolism, and excretion (ADME), Lamivudine is often labeled with radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H), or with fluorescent tags. The integrity of these labeled molecules is crucial for the validity of the data they generate.

Isotopically Labeled Lamivudine:

  • ¹⁴C-Lamivudine: With a long half-life of approximately 5,730 years, ¹⁴C is ideal for long-term tracer studies. The label is typically incorporated into a metabolically stable position within the Lamivudine molecule to prevent premature loss of the radiolabel.

  • ³H-Lamivudine: Tritium is another commonly used isotope with a shorter half-life than ¹⁴C. Its lower energy beta emission can be advantageous in certain applications, but it may also be more susceptible to exchange with protons in the surrounding environment.

Fluorescently Labeled Lamivudine: Fluorescently tagged Lamivudine enables researchers to visualize the drug's uptake and distribution within cells using techniques like fluorescence microscopy. The stability of the fluorophore and its linkage to the Lamivudine molecule are critical for accurate imaging.

Stability and Degradation of Lamivudine

Forced degradation studies on unlabeled Lamivudine provide valuable insights into the potential stability issues for its labeled counterparts. Lamivudine is generally stable under neutral, thermal, and photolytic conditions but shows significant degradation under acidic, alkaline, and oxidative stress.[1][2]

Factors Influencing Stability

The stability of labeled Lamivudine compounds can be influenced by a variety of factors:

  • Temperature: Elevated temperatures accelerate chemical degradation. For radiolabeled compounds, low-temperature storage (e.g., -20°C to -80°C) is crucial to minimize both chemical decomposition and radiolysis.

  • pH: Lamivudine is susceptible to hydrolysis in both acidic and alkaline conditions.[2]

  • Light: While generally considered photostable, prolonged exposure to high-intensity light should be avoided, especially for fluorescently labeled compounds which may be prone to photobleaching.

  • Oxidizing Agents: Lamivudine degrades extensively in the presence of oxidizing agents.[2]

  • Radiolysis: The emission of radiation from isotopes like ¹⁴C and ³H can lead to self-decomposition of the molecule, a process known as autoradiolysis. The rate of radiolysis is dependent on the specific activity of the compound and the storage conditions.

Quantitative Stability Data

While specific long-term stability data for commercially available labeled Lamivudine is not extensively published, forced degradation studies on the unlabeled drug provide critical information. The following table summarizes the degradation of Lamivudine under various stress conditions. It is important to note that these values are for unlabeled Lamivudine and should be considered as indicative for labeled compounds.

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acidic Hydrolysis 0.1 M HCl48 hours at 80°CNot specified[3]
0.1 N HCl6 hours at RTNot specified[4]
Acidic conditionsNot specified18%[5]
Alkaline Hydrolysis 0.1 M NaOH48 hours at 80°CNot specified[3]
0.1 N NaOHNot specifiedNot specified[4]
Alkaline conditionsNot specified32%[5]
Oxidative Degradation 30% H₂O₂48 hours at RTNot specified[3]
3% w/v H₂O₂30 minutes at RTNot specified[4]
Oxidative conditionsNot specified100%[5]
Thermal Degradation 105°C48 hoursNot specified[4]
Dry and wet heatNot specifiedNo degradation[5]
Photodegradation UV lightNot specifiedNo degradation[5]

RT = Room Temperature

For radiolabeled compounds, storage at low temperatures is standard practice to ensure long-term stability. A study on a generic ¹⁴C-labeled compound showed that the radiochemical purity remained at 100% after 12 months of storage at -80°C. While not specific to Lamivudine, this highlights the effectiveness of ultra-low temperature storage for maintaining the integrity of radiolabeled APIs.[6]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the stability and purity of labeled Lamivudine compounds.

Isotopically Labeled Lamivudine (¹⁴C and ³H)
  • Storage Temperature: Store at -20°C or below. For long-term storage, -80°C is recommended to minimize chemical degradation and autoradiolysis.[6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Form: Storage as a solid is generally preferred over solutions. If stored in solution, use a solvent that is known to be stable and does not react with the compound.

  • Handling:

    • Use appropriate personal protective equipment (PPE) when handling radiolabeled compounds.

    • Work in a designated area for radioactive materials.

    • Avoid repeated freeze-thaw cycles. Aliquot the compound upon receipt if it will be used multiple times.

Fluorescently Labeled Lamivudine
  • Storage Temperature: Store at -20°C or below to prevent chemical degradation.

  • Light: Protect from light at all times to prevent photobleaching of the fluorescent tag. Use light-blocking tubes and minimize exposure during experimental procedures.

  • Handling:

    • Handle in a dark or low-light environment whenever possible.

    • Use imaging buffers that are compatible with the fluorophore and do not cause quenching.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of labeled Lamivudine.

Stability-Indicating HPLC Method for Lamivudine

This protocol is based on established methods for the analysis of Lamivudine and can be adapted for labeled compounds by incorporating a radiometric detector in series with the UV detector.[5][7]

  • Objective: To separate Lamivudine from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • For radiolabeled compounds, an in-line radiometric detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.01 M disodium hydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is 70:30 (buffer:organic).

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Detection:

    • UV detection at approximately 260-270 nm.

    • Radiometric detection for ¹⁴C or ³H.

  • Procedure:

    • Prepare a stock solution of the labeled Lamivudine compound in a suitable solvent (e.g., methanol or mobile phase).

    • Subject aliquots of the stock solution to various stress conditions as outlined in Table 1.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for analysis.

    • Inject the samples into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Lamivudine compound.

    • Calculate the percentage of degradation by comparing the peak area of Lamivudine in the stressed sample to that of an unstressed control sample.

Protocol for Radiochemical Purity Testing

This is a general protocol that can be adapted for labeled Lamivudine.

  • Objective: To determine the percentage of radioactivity associated with the intact Lamivudine molecule.

  • Methodology: Thin-Layer Chromatography (TLC) or HPLC with radiometric detection.

  • TLC Method:

    • Spot a small amount of the labeled Lamivudine solution onto a TLC plate.

    • Develop the plate in a suitable solvent system that separates Lamivudine from potential radiochemical impurities.

    • Scan the plate using a radio-TLC scanner or cut the plate into sections and count the radioactivity in each section using a liquid scintillation counter.

    • Calculate the radiochemical purity as the percentage of the total radioactivity that co-elutes with the authentic Lamivudine standard.

  • HPLC Method:

    • Use the stability-indicating HPLC method described in section 4.1 with a radiometric detector.

    • Inject the labeled Lamivudine sample.

    • The radiochemical purity is the percentage of the total radioactive peak area that corresponds to the Lamivudine peak. Regulatory expectations often require a radiochemical purity of >95%.[8]

Visualizations

Intracellular Phosphorylation Pathway of Lamivudine

Lamivudine is a prodrug that must be phosphorylated intracellularly to its active triphosphate form to exert its antiviral effect.[9][10][11][]

Lamivudine_Phosphorylation Lamivudine Lamivudine (3TC) Lamivudine_MP Lamivudine Monophosphate (3TC-MP) Lamivudine->Lamivudine_MP  Phosphorylation Lamivudine_DP Lamivudine Diphosphate (3TC-DP) Lamivudine_MP->Lamivudine_DP  Phosphorylation Lamivudine_TP Lamivudine Triphosphate (3TC-TP) (Active Form) Lamivudine_DP->Lamivudine_TP  Phosphorylation Inhibition Inhibition of Viral Reverse Transcriptase Lamivudine_TP->Inhibition dCK Deoxycytidine Kinase (dCK) dCK->Lamivudine_MP CMK CMP/dCMP Kinase CMK->Lamivudine_DP NDPK Nucleoside Diphosphate Kinase (NDPK) NDPK->Lamivudine_TP

Caption: Intracellular metabolic activation pathway of Lamivudine.

Experimental Workflow for Stability Testing of Labeled Lamivudine

The following diagram illustrates a typical workflow for conducting a stability study on a labeled Lamivudine compound.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12 months) cluster_results Data Evaluation start Receive Labeled Lamivudine aliquot Aliquot into Vials start->aliquot storage_neg_80 -80°C aliquot->storage_neg_80 storage_neg_20 -20°C aliquot->storage_neg_20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt hplc HPLC-UV/Radio-detector Analysis storage_neg_80->hplc purity Determine Radiochemical Purity hplc->purity degradation Quantify Degradation Products hplc->degradation report Generate Stability Report and Determine Shelf-Life purity->report

Caption: Workflow for assessing the long-term stability of labeled Lamivudine.

Conclusion

The stability of labeled Lamivudine compounds is a critical parameter that can significantly impact the quality and reliability of research data. While unlabeled Lamivudine is known to be stable under neutral, thermal, and photolytic conditions, it is susceptible to degradation in acidic, alkaline, and oxidative environments. For labeled Lamivudine, particularly radiolabeled versions, storage at ultra-low temperatures (-80°C) under an inert atmosphere and protected from light is paramount to minimize both chemical degradation and autoradiolysis. Fluorescently labeled Lamivudine requires stringent protection from light to prevent photobleaching. Regular assessment of chemical and radiochemical purity using stability-indicating methods like HPLC is essential to ensure the integrity of these valuable research tools. The protocols and information provided in this guide serve as a valuable resource for researchers to maintain the quality of their labeled Lamivudine compounds and to generate accurate and reproducible scientific data.

References

Technical Guide: Safety and Handling of Lamivudine-13C,15N2,d2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the safety, handling, and core mechanisms of Lamivudine-13C,15N2,d2 for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) for this exact isotopic combination is not publicly available, the safety profile is considered analogous to the parent compound, Lamivudine, and other similar isotopically labeled versions. The incorporation of stable, non-radioactive isotopes does not significantly alter the chemical or biological reactivity of the molecule.[1]

Hazard Identification and Classification

Lamivudine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[2][3]

1.1 GHS Classification Summary

The following table summarizes the Globally Harmonized System (GHS) classification for Lamivudine.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[4]
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.[3]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure.[3]
Skin Irritation2H315: Causes skin irritation.[3]
Eye Irritation2AH319: Causes serious eye irritation.[3]
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects.[4]

1.2 Pictograms and Signal Word

  • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

  • Signal Word: Danger[2]

Toxicological and Physical Data

The following tables provide key quantitative data extracted from available safety data sheets for Lamivudine.

2.1 Toxicological Data

MetricValueSpeciesReference
Oral TDLO3 g/kgMouse[3]

2.2 Physical and Chemical Properties

PropertyValue
Chemical FormulaC₇¹³CH₉D₂N¹⁵N₂O₃S[5]
Molecular Weight~234.25 g/mol [6][5]
AppearanceSolid Powder
Storage Temperature2-8°C (Refrigerator)[6] or -20°C (Powder)

Mechanism of Action & Signaling Pathway

Lamivudine is a potent nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B virus (HBV) infections.[7][8] Its mechanism of action involves the inhibition of viral DNA synthesis.[9][10]

Upon entering a host cell, Lamivudine is phosphorylated by intracellular kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[9][10][] 3TC-TP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or polymerase (for HBV).[9] Because 3TC-TP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of the DNA chain, thereby halting viral replication.[9]

Lamivudine_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Lamivudine Lamivudine Kinase1 Cellular Kinases Lamivudine->Kinase1 L_MP Lamivudine Monophosphate (L-MP) Kinase1->L_MP Kinase2 Cellular Kinases L_MP->Kinase2 L_TP Lamivudine Triphosphate (3TC-TP) (Active Form) Kinase2->L_TP RT Viral Reverse Transcriptase / Polymerase L_TP->RT Competes with dCTP Chain_termination Chain Termination (Replication Blocked) L_TP->Chain_termination DNA_synthesis Viral DNA Elongation RT->DNA_synthesis Incorporates Nucleotide RT->Chain_termination dCTP dCTP (Natural Nucleotide) dCTP->RT

Caption: Intracellular activation of Lamivudine and inhibition of viral DNA synthesis.

Experimental Protocols

Stable isotope-labeled compounds like this compound are invaluable tools in drug discovery and development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies.[12] They allow for precise tracking and quantification of the drug and its metabolites using mass spectrometry.[13][14]

4.1 General Protocol for a Cellular Uptake and Metabolism Assay

This protocol outlines a typical workflow for assessing how a drug is metabolized in a cellular model.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to achieve the desired final concentrations for the experiment.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2 for liver metabolism studies) to appropriate confluency.

    • Remove the culture medium and treat the cells with the medium containing the specified concentration of the labeled Lamivudine.

    • Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).

  • Sample Collection:

    • At each time point, collect both the cell culture supernatant (extracellular fraction) and the cells.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any residual extracellular compound.

    • Lyse the cells using a suitable method (e.g., methanol precipitation) to extract intracellular metabolites.

  • Sample Processing:

    • Separate the protein precipitate from the lysate by centrifugation.

    • Collect the supernatant containing the drug and its metabolites.

    • Prepare samples for analysis (e.g., evaporation of solvent and reconstitution in a mobile phase-compatible solution).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-HRMS) system.[15]

    • The mass difference conferred by the ¹³C, ¹⁵N, and ²H isotopes allows for the unambiguous detection and quantification of the parent compound and its metabolites against the complex biological matrix.[15]

  • Data Analysis:

    • Process the mass spectrometry data to identify and quantify the parent Lamivudine and any detected metabolites over time.

    • Calculate the rate of uptake and metabolism.

Experimental_Workflow start Start: Labeled Compound prep 1. Prepare Stock & Working Solutions start->prep culture 2. Culture & Treat Cells prep->culture incubate 3. Incubate for Time Course culture->incubate collect 4. Collect Cell & Media Samples incubate->collect extract 5. Extract Metabolites collect->extract analyze 6. LC-HRMS Analysis extract->analyze data 7. Data Processing & Quantification analyze->data end End: Pharmacokinetic Profile data->end

Caption: Workflow for an in-vitro metabolism study using a stable isotope-labeled compound.

Safe Handling and Emergency Procedures

Proper handling and personal protective equipment (PPE) are critical to minimize exposure.

5.1 Engineering Controls & Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure eyewash stations and safety showers are accessible.[4]

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat or other impervious clothing.[4]

  • Respiratory Protection: If dust is generated, use a suitable respirator.

5.2 First-Aid Measures

  • Inhalation: Move the person to fresh air.[2]

  • Skin Contact: Wash the skin thoroughly with soap and water.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[4]

5.3 Storage and Disposal

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[4] Store locked up.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Avoid release to the environment.[4]

Safety_Logic hazard_node hazard_node control_node control_node action_node action_node emergency_node emergency_node start Task: Handling this compound assess 1. Assess Hazards (Reproductive, STOT, Irritant) start->assess controls 2. Implement Controls assess->controls ppe 3. Don PPE (Gloves, Goggles, Lab Coat) controls->ppe handle 4. Perform Experiment ppe->handle spill Spill / Exposure Event handle->spill Incident no_spill No Incident handle->no_spill Success cleanup Follow Emergency Procedures (First Aid, Spill Cleanup) spill->cleanup dispose 5. Dispose of Waste Properly no_spill->dispose cleanup->dispose end Task Complete dispose->end

Caption: Logical workflow for safe handling of this compound.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Lamivudine in Human Plasma using Lamivudine-¹³C,¹⁵N₂,d₂ by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Lamivudine in human plasma using a stable isotope-labeled internal standard (Lamivudine-¹³C,¹⁵N₂,d₂) and LC-MS/MS. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] Accurate quantification of Lamivudine in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard, such as Lamivudine-¹³C,¹⁵N₂,d₂, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[4]

Signaling Pathway: Mechanism of Action of Lamivudine

Lamivudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[2][5] Once inside the cell, it is converted to its active triphosphate metabolite, lamivudine triphosphate (3TC-TP), by host cellular kinases. 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[5][6] The incorporation of 3TC-TP leads to chain termination due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis.[6][7]

Lamivudine_Pathway cluster_cell Hepatocyte / Lymphocyte cluster_virus HIV / HBV Lamivudine Lamivudine (3TC) L_MP Lamivudine Monophosphate (3TC-MP) Lamivudine->L_MP Cellular Kinases L_DP Lamivudine Diphosphate (3TC-DP) L_MP->L_DP L_TP Lamivudine Triphosphate (3TC-TP) (Active Metabolite) L_DP->L_TP Chain_Termination DNA Chain Termination RT Reverse Transcriptase / DNA Polymerase L_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Reverse Transcription RT->Chain_Termination dCTP dCTP (Natural Substrate) dCTP->RT

Caption: Intracellular activation and mechanism of action of Lamivudine.

Experimental Protocol

This protocol is a composite of validated methods for the quantification of Lamivudine in human plasma.[3][4][8][9]

Materials and Reagents
  • Lamivudine reference standard (≥98% purity)

  • Lamivudine-¹³C,¹⁵N₂,d₂ internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid, LC-MS grade

  • Human plasma (K₃EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Lamivudine and Lamivudine-¹³C,¹⁵N₂,d₂ in methanol.

  • Working Solutions: Prepare serial dilutions of the Lamivudine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (5 µg/mL): Dilute the Lamivudine-¹³C,¹⁵N₂,d₂ stock solution in 50:50 (v/v) methanol:water.[9]

Sample Preparation (Solid Phase Extraction - SPE)
  • Pre-condition SPE Cartridge: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.[3][10]

  • Sample Loading: To 300 µL of plasma sample, add 50 µL of the internal standard working solution (5 µg/mL).[9] Vortex for 10 seconds.

  • Load Sample: Load the plasma-IS mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elute: Elute Lamivudine and the IS with 1 mL of acetonitrile or methanol.

  • Evaporate: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100-200 µL of the mobile phase.[4]

  • Inject: Inject a 10 µL aliquot into the LC-MS/MS system.[4]

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., Phenomenex Kinetex Polar C18, 50 x 4.6 mm, 2.6 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol with 0.05% Acetic Acid[8]
Flow Rate 0.8 - 1.0 mL/min[8][10]
Gradient A gradient may be optimized for better separation. An isocratic elution is also possible.[3][8]
Column Temperature 40°C[8]
Injection Volume 10 µL
Mass Spectrometry Parameters
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 420°C[8]
Ion Spray Voltage 5500 V[8]
MRM Transitions See Table 1

Table 1: MRM Transitions for Lamivudine and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Lamivudine230.0112.0[4]
Lamivudine-¹³C,¹⁵N₂,d₂235.0117.0(Predicted)

Note: The exact m/z for the isotopically labeled internal standard should be confirmed based on the certificate of analysis. The predicted transition for Lamivudine-¹³C,¹⁵N₂,d₂ assumes the stable isotopes are on the cytosine ring and the deuterium on the oxathiolane ring.

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance CriteriaExample DataReference
Linearity Range Correlation coefficient (r²) > 0.9925 - 4000 ng/mL[3][9]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Precision < 20%; Accuracy ± 20%25 ng/mL[9]
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ)< 8.1%[11]
Accuracy (Intra- and Inter-day) % Deviation from nominal concentration within ± 15% (± 20% for LLOQ)96.9 - 102.2%[11]
Recovery Consistent and reproducible~94%[4]
Matrix Effect Consistent across low, medium, and high concentrations~2% suppression[4]

Experimental Workflow

The overall workflow for the quantitative analysis of Lamivudine is depicted below.

Workflow A Sample Collection (Human Plasma) B Addition of Internal Standard (Lamivudine-¹³C,¹⁵N₂,d₂) A->B C Solid Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute B->C D Evaporation & Reconstitution C->D E LC-MS/MS Analysis (HPLC/UHPLC + Triple Quadrupole MS) D->E F Data Processing (Quantification using Calibration Curve) E->F G Report Generation F->G

References

Application Notes and Protocols for Bioavailability and Bioequivalence Studies of Lamivudine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and methodologies for conducting bioavailability (BA) and bioequivalence (BE) studies of Lamivudine. The protocols outlined below are intended to serve as a guide for the development and validation of analytical methods and the execution of clinical studies in accordance with regulatory standards.

Introduction to Lamivudine Bioavailability and Bioequivalence

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2] For a generic Lamivudine product to be considered interchangeable with a reference product, it must be proven bioequivalent. Bioequivalence is established when the rate and extent of absorption of the active ingredient from the two products are not significantly different under suitable test conditions.[3][4]

Key Pharmacokinetic Properties of Lamivudine:

Lamivudine is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 0.5 to 1.5 hours.[5] The absolute bioavailability is approximately 82% in adults and 68% in children.[5] Co-administration with food can delay the time to reach Cmax (Tmax) and lower the Cmax value, but it does not significantly affect the overall extent of absorption (AUC).[6][7] Therefore, Lamivudine can be taken with or without food.[6][8] The elimination half-life of Lamivudine is approximately 5 to 7 hours.[6][8]

Data Presentation: Pharmacokinetic Parameters of Lamivudine

The following tables summarize key pharmacokinetic parameters of Lamivudine from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Lamivudine in Healthy Adults

Parameter150 mg Tablet300 mg TabletOral Solution (10 mg/mL)[1]
Cmax (ng/mL) 1500 ± 50020001500 ± 500
Tmax (h) 1.51.0 - 1.50.5 - 1.5
AUC0-t (ng·h/mL) 8600 ± 1600-8700 ± 1300
AUC0-∞ (ng·h/mL) 8900 ± 1700--
t½ (h) 5 - 75 - 75 - 7

Values are presented as mean ± standard deviation where available.

Table 2: Bioequivalence Acceptance Criteria

Pharmacokinetic Parameter90% Confidence Interval for the Ratio of Geometric Means (Test/Reference)
Cmax 80.00% - 125.00%[4][9]
AUC0-t 80.00% - 125.00%[3][4]
AUC0-∞ 80.00% - 125.00%[4]

Experimental Protocols

Bioequivalence Study Protocol

This protocol outlines a typical single-dose, two-way crossover bioequivalence study for a Lamivudine tablet formulation.

3.1.1. Study Design

A randomized, open-label, single-dose, two-period, two-sequence crossover study is recommended.[4]

cluster_Period1 Period 1 cluster_Washout Washout Period (7 days) cluster_Period2 Period 2 Group A (Test) Group A (Test) Group B (Reference) Group B (Reference) Washout Washout Group A (Test)->Washout Crossover Group B (Reference)->Washout Group A (Reference) Group A (Reference) Washout->Group A (Reference) Group B (Test) Group B (Test) Washout->Group B (Test) Crossover Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Methanol) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Lamivudine Lamivudine (3TC) Lamivudine Monophosphate Lamivudine Monophosphate (3TC-MP) Lamivudine->Lamivudine Monophosphate Lamivudine Diphosphate Lamivudine Diphosphate (3TC-DP) Lamivudine Monophosphate->Lamivudine Diphosphate Lamivudine Triphosphate Lamivudine Triphosphate (3TC-TP) (Active Form) Lamivudine Diphosphate->Lamivudine Triphosphate Viral DNA Viral DNA Elongation Lamivudine Triphosphate->Viral DNA Chain Termination Chain Termination Viral DNA->Chain Termination Inhibition of Reverse Transcriptase Recruitment Subject Recruitment (Healthy Volunteers) Screening Screening Recruitment->Screening Randomization Randomization Screening->Randomization Period1 Period 1: Dosing (Test or Reference) Randomization->Period1 Sampling1 Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Period2 Period 2: Dosing (Crossover) Washout->Period2 Sampling2 Blood Sampling Period2->Sampling2 Analysis Plasma Sample Analysis (LC-MS/MS) Sampling2->Analysis PK Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK Stats Statistical Analysis (90% CI) PK->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion Formulation Tablet Formulation (Excipients, Manufacturing Process) Disintegration Tablet Disintegration Formulation->Disintegration Dissolution Drug Dissolution Disintegration->Dissolution Absorption Drug Absorption (in GI Tract) Dissolution->Absorption Bioavailability Systemic Bioavailability (Rate and Extent) Absorption->Bioavailability

References

Application Notes and Protocols for Cell-Based Assays with Lamivudine and its Labeled Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting cell-based assays to evaluate the antiviral efficacy, cellular uptake, and intracellular metabolism of Lamivudine. The inclusion of methods utilizing labeled Lamivudine analogs offers advanced tools for in-depth pharmacological studies.

I. Introduction to Lamivudine and its Mechanism of Action

Lamivudine, a synthetic nucleoside analog of cytidine, is a potent reverse transcriptase inhibitor used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2][3] Its antiviral activity is dependent on intracellular phosphorylation to its active metabolite, Lamivudine triphosphate (3TC-TP).[1][4][5] 3TC-TP competitively inhibits the viral reverse transcriptase enzyme and acts as a chain terminator during viral DNA synthesis due to the absence of a 3'-hydroxyl group.[3][4] This process effectively halts viral replication.[4]

The study of Lamivudine in cell-based assays is crucial for understanding its efficacy, metabolism, and potential drug interactions. The use of labeled analogs, such as radiolabeled or fluorescently-labeled Lamivudine, allows for precise quantification of cellular uptake and intracellular phosphorylation, providing critical data for drug development and optimization.

II. Quantitative Data Summary

The following tables summarize key quantitative data from cell-based assays with Lamivudine.

Table 1: Antiviral Activity of Lamivudine in Cell Culture

VirusCell LineAssayEndpointIC50 / EC50Reference
HIV-1VariousAntiviral ActivityInhibition of viral replication0.002 - 1.14 µM[6]
HIV-1MT-4Syncytia FormationInhibition of syncytia formation0.1 µM[7]
HIV-1 (LAV strain)PBMCAntiviral ActivityInhibition of viral replication0.0018 µM[7]
HIV-1 (LAV strain)PBMCAntiviral ActivityInhibition of viral replication0.21 µM[7]
HBVHepG2.2.15Southern BlotReduction of extracellular HBV DNAVaries (0.01 µM to 5.6 µM)[8]
HBV (Wild-Type)Stable Cell LineAntiviral ActivityInhibition of viral replication-[9]
HBV (rtM204I mutant)Stable Cell LineAntiviral ActivityInhibition of viral replication450-fold increase vs. WT[9][10]
HBV (rtL180M/M204V mutant)Stable Cell LineAntiviral ActivityInhibition of viral replication3,000-fold increase vs. WT[9][10]

Table 2: Intracellular Concentrations of Lamivudine Triphosphate (3TC-TP)

Cell TypeTreatmentAnalytical MethodIntracellular 3TC-TP ConcentrationReference
PBMCs (HIV-infected patients)150 mg Lamivudine twice dailyRadioimmunoassay (RIA)2.21 - 7.29 pmol/10⁶ cells[3]
HepG21 µM [³H]-LamivudineRadiometric HPLCDetectable levels of mono-, di-, and triphosphates[7]
Mouse PBMCsLamivudine and Abacavir co-administrationLC-MS/MS2.1 - 21,322 fmol/10⁶ cells[4]

III. Experimental Protocols

Protocol 1: Determination of Antiviral Activity (IC50/EC50) of Lamivudine

This protocol describes a general method for determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of Lamivudine against HIV-1 or HBV in cell culture.

Materials:

  • Target cells (e.g., MT-4 for HIV-1, HepG2.2.15 for HBV)

  • Complete cell culture medium

  • Virus stock (HIV-1 or HBV)

  • Lamivudine stock solution

  • 96-well cell culture plates

  • Reagents for endpoint analysis (e.g., MTT reagent for cell viability, ELISA kit for viral antigen quantification)

  • Plate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Dilution: Prepare a serial dilution of Lamivudine in complete cell culture medium.

  • Virus Infection and Drug Treatment:

    • For HIV-1: Infect cells with a pre-titered amount of virus. Immediately after infection, add the serially diluted Lamivudine to the wells.

    • For HBV (using HepG2.2.15 cells which constitutively produce HBV): Remove the existing medium and add fresh medium containing the serially diluted Lamivudine.

  • Incubation: Incubate the plates for a period appropriate for the virus and cell line (e.g., 3-7 days).

  • Endpoint Analysis:

    • HIV-1 (Syncytia Formation): Observe and count syncytia (giant multi-nucleated cells) under a microscope.

    • HIV-1 (p24 Antigen ELISA): Collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

    • HBV (Extracellular DNA): Collect the culture supernatant, extract viral DNA, and quantify using real-time PCR.

    • Cell Viability (MTT Assay): Add MTT reagent to the wells, incubate, and then solubilize the formazan crystals. Measure the absorbance at 570 nm.

  • Data Analysis: Plot the percentage of inhibition of viral replication or cell viability against the log of Lamivudine concentration. Use a non-linear regression analysis to determine the IC50 or EC50 value.

Protocol 2: Analysis of Intracellular Lamivudine Phosphorylation using [³H]-Lamivudine

This protocol details the method to quantify the intracellular conversion of Lamivudine to its phosphorylated metabolites using a radiolabeled analog.

Materials:

  • Target cells (e.g., HepG2, PBMCs)

  • Complete cell culture medium

  • [³H]-Lamivudine

  • Cold methanol (60%)

  • High-performance liquid chromatography (HPLC) system with a radiodetector

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture cells to a sufficient density. Treat the cells with a known concentration of [³H]-Lamivudine (e.g., 1 µM) and incubate for a specified time (e.g., 24 hours).[11]

  • Cell Lysis and Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular [³H]-Lamivudine.

    • Lyse the cells and extract the intracellular metabolites by adding cold 60% methanol.[7]

    • Incubate on ice and then centrifuge to pellet the cell debris.

  • Sample Preparation:

    • Collect the supernatant containing the intracellular metabolites.

    • Evaporate the methanol under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable buffer for HPLC analysis.

  • Radiometric HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate Lamivudine and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate) using an appropriate column and mobile phase.

    • Detect and quantify the radiolabeled compounds using an in-line radiodetector or by collecting fractions and analyzing them with a scintillation counter.

  • Data Analysis: Calculate the amount of each metabolite based on the radioactivity detected and normalize to the number of cells.

Protocol 3: Cellular Uptake Studies using Fluorescently-Labeled Lamivudine

This protocol describes a method to visualize and quantify the cellular uptake of Lamivudine using a fluorescently-labeled analog.

Materials:

  • Target cells

  • Complete cell culture medium

  • Fluorescently-labeled Lamivudine (F-3TC)

  • Microscopy-compatible plates or slides

  • Fluorescence microscope or a plate reader with fluorescence capabilities

  • Flow cytometer (optional, for quantitative analysis)

Procedure:

  • Cell Seeding: Seed cells on microscopy plates or slides and allow them to adhere.

  • Treatment with F-3TC: Treat the cells with a known concentration of F-3TC and incubate for various time points (e.g., 3, 6, 12, 24 hours).[12]

  • Washing: Gently wash the cells with PBS to remove any unbound F-3TC.

  • Visualization and Quantification:

    • Fluorescence Microscopy: Visualize the cellular uptake of F-3TC using a fluorescence microscope. Capture images at different time points to observe the kinetics of uptake.

    • Fluorescence Plate Reader: Measure the fluorescence intensity in each well to quantify the overall uptake.

    • Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the percentage of cells that have taken up the F-3TC and the mean fluorescence intensity per cell.

  • Data Analysis: Analyze the images and quantitative data to determine the rate and extent of cellular uptake of Lamivudine.

IV. Visualizations

Signaling and Metabolic Pathways

Lamivudine_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral DNA Synthesis Lamivudine_ext Lamivudine (3TC) Lamivudine_int Lamivudine (3TC) Lamivudine_ext->Lamivudine_int Cellular Uptake L_MP Lamivudine Monophosphate (3TC-MP) Lamivudine_int->L_MP Intracellular Kinases L_DP Lamivudine Diphosphate (3TC-DP) L_MP->L_DP Intracellular Kinases L_TP Lamivudine Triphosphate (3TC-TP) (Active Form) L_DP->L_TP Intracellular Kinases RT Reverse Transcriptase L_TP->RT Competitive Inhibition DNA_elongation Viral DNA Elongation L_TP->DNA_elongation Incorporation RT->DNA_elongation dCTP Chain_termination Chain Termination DNA_elongation->Chain_termination

Experimental Workflows

Antiviral_Assay_Workflow A 1. Seed Cells in 96-well Plate C 3. Infect Cells with Virus & Add Lamivudine A->C B 2. Prepare Serial Dilutions of Lamivudine B->C D 4. Incubate for 3-7 Days C->D E 5. Endpoint Analysis (e.g., ELISA, qPCR, MTT) D->E F 6. Data Analysis (IC50/EC50 Calculation) E->F

Labeled_Analog_Workflow cluster_radiolabeled Radiolabeled Analog Assay cluster_fluorescent Fluorescent Analog Assay R1 1. Treat Cells with [³H]-Lamivudine R2 2. Lyse Cells & Extract Metabolites R1->R2 R3 3. Analyze by Radiometric HPLC R2->R3 R4 4. Quantify Phosphorylated Metabolites R3->R4 F1 1. Treat Cells with F-3TC F2 2. Wash to Remove Unbound Analog F1->F2 F3 3. Visualize/Quantify (Microscopy/Flow Cytometry) F2->F3 F4 4. Analyze Cellular Uptake F3->F4

References

Application Notes and Protocols for Lamivudine Quantification Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Lamivudine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer a comparative overview of different methodologies, comprehensive experimental protocols, and quantitative performance data to guide researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Quantitative Data

The following table summarizes the quantitative performance of various LC-MS/MS methods for Lamivudine quantification, providing a clear comparison of their key validation parameters.

Method ReferenceSample PreparationBiological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Internal StandardChromatographic Column
Method 1 [1]Solid-Phase Extraction (SPE)Human Plasma25 - 400025AbacavirChromolith ROD speed C18
Method 2 [2][3]Solid-Phase Extraction (SPE)Human Plasma25.024 - 3997.17425.024Lamivudine 13C 15N2Hypurity C18
Method 3 [3]Solid-Phase Extraction (SPE)Human Plasma1 - 30001Lamivudine-13C,15N2Phenomonex Synergi Hydro-RP
Method 4 [4]Protein PrecipitationHuman PlasmaNot SpecifiedNot SpecifiedAbacavirNot Specified
Method 5 [5]Protein PrecipitationHuman Plasma2.5 - 10002.5EtravirineAgilent Zorbax XDB C18
Method 6 [6]Protein PrecipitationRat, NHP, Human PlasmaNot Specified0.3 - 2.6Not SpecifiedNot Specified
Method 7 [7]UltrafiltrationHuman Seminal PlasmaNot SpecifiedNot SpecifiedIsotopically labeled LamivudineNot Specified
Method 8 [8]Protein Precipitation/Liquid-Liquid ExtractionDried Blood Spots100-25000 fmol/sample100 fmol/sample13C5-TFVdpThermo Biobasic AX

Application Note 1: Quantification of Lamivudine in Human Plasma by LC-MS/MS using Solid-Phase Extraction

This application note describes a robust and sensitive method for the quantification of Lamivudine in human plasma using solid-phase extraction (SPE) for sample clean-up, followed by LC-MS/MS analysis. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocol

1. Materials and Reagents:

  • Lamivudine reference standard

  • Abacavir (Internal Standard)

  • Formic acid (0.1% in water)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Human plasma (K2EDTA)

  • Oasis HLB SPE cartridges

2. Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Column: Chromolith ROD speed C18

3. Sample Preparation (Solid-Phase Extraction):

  • Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of human plasma, add 25 µL of Abacavir internal standard solution (1 µg/mL).

  • Vortex the mixture for 30 seconds.

  • Load the plasma mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (90:10 v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Lamivudine: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

    • Abacavir (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (200 µL) is Add Internal Standard (Abacavir) plasma->is vortex1 Vortex is->vortex1 load Load Sample onto SPE Cartridge vortex1->load spe_cond Condition SPE Cartridge (Methanol & Water) spe_cond->load wash Wash Cartridge (Water) load->wash elute Elute (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation (Chromolith ROD speed C18) inject->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant

Caption: Solid-Phase Extraction Workflow for Lamivudine Quantification.

Application Note 2: High-Throughput Quantification of Lamivudine in Human Plasma by LC-MS/MS using Protein Precipitation

This application note details a rapid and high-throughput method for Lamivudine quantification in human plasma. The protocol utilizes a simple protein precipitation step, making it suitable for screening large numbers of samples in a drug development setting.

Experimental Protocol

1. Materials and Reagents:

  • Lamivudine reference standard

  • Etravirine (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Water (HPLC grade)

  • Human plasma (K2EDTA)

2. Instrumentation:

  • UPLC system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Column: Agilent Zorbax XDB C18 (2.1 x 50 mm, 3.5 µm)

3. Sample Preparation (Protein Precipitation): [5]

  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of Etravirine internal standard solution (1 µg/mL).[5]

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer 800 µL of the supernatant to a clean vial.[5]

  • Inject 5 µL into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions: [5]

  • Mobile Phase: An isocratic mixture of acetonitrile and 5 mM ammonium formate with 0.1% formic acid (80:20, v/v).[5]

  • Flow Rate: 0.120 mL/min.[5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Lamivudine: m/z 231.08 > 112.00.[5]

    • Etravirine (IS): m/z 437.36 > 164.97.[5]

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Human Plasma (200 µL) is Add Internal Standard (Etravirine) plasma->is ppt Add Acetonitrile (1 mL) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject uplc UPLC Separation (Agilent Zorbax XDB C18) inject->uplc ms MS/MS Detection (ESI+, MRM) uplc->ms quant Quantification ms->quant

Caption: Protein Precipitation Workflow for Lamivudine Quantification.

Versatility in Biological Matrices

While human plasma is the most common matrix for Lamivudine quantification, LC-MS/MS methods have been successfully developed for other biological fluids. For instance, a method utilizing ultrafiltration has been validated for the analysis of Lamivudine in human seminal plasma, which is crucial for understanding drug penetration into viral reservoirs.[7] Furthermore, methods for quantifying Lamivudine and its metabolites in dried blood spots (DBS) have been established, offering a less invasive sampling technique that is advantageous in resource-limited settings.[8] The analysis of hair has also been explored, providing a longer window of detection for assessing long-term adherence to therapy. These examples highlight the adaptability of mass spectrometry for Lamivudine analysis across a range of biological samples, catering to diverse research and clinical questions.

References

Application Notes and Protocols for NMR Spectroscopy of Isotopically Labeled Lamivudine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy in studying isotopically labeled Lamivudine. The content herein details the utility of isotopic labeling for quantitative analysis, metabolic tracking, and understanding the mechanism of action of this critical antiretroviral drug. Detailed experimental protocols and data visualization are provided to guide researchers in designing and executing their studies.

Introduction

Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV and Hepatitis B infections.[1] Its therapeutic efficacy relies on its intracellular conversion to the active triphosphate metabolite, which acts as a chain terminator for viral DNA synthesis.[1] Understanding the pharmacokinetics and metabolism of Lamivudine is crucial for optimizing dosing regimens and developing new therapeutic strategies.

Isotopic labeling of Lamivudine with stable isotopes such as 13C, 15N, and 2H (deuterium) provides a powerful tool for NMR-based studies.[2] This approach allows for the unambiguous identification and quantification of the parent drug and its metabolites in complex biological matrices, offering insights into metabolic pathways and enzyme kinetics.

Applications of Isotopically Labeled Lamivudine in NMR Spectroscopy

  • Quantitative NMR (qNMR) Analysis: Isotopically labeled Lamivudine serves as an excellent internal standard for qNMR, enabling precise and accurate quantification of the drug in various formulations and biological samples.[2] The distinct NMR signals of the labeled compound, separated from those of the unlabeled analyte and endogenous molecules, allow for reliable integration and concentration determination.

  • Metabolic Profiling and Flux Analysis: By using 13C or 15N labeled Lamivudine, researchers can trace its metabolic fate within cells. NMR spectroscopy can be used to identify and quantify the formation of Lamivudine monophosphate (L-MP), diphosphate (L-DP), and the active triphosphate (L-TP).[1] This allows for the study of phosphorylation kinetics and the factors that may influence the activation of the drug.

  • Mechanism of Action Studies: While the primary mechanism of action is understood, detailed studies on the interaction of Lamivudine triphosphate with viral reverse transcriptase can be facilitated by isotopic labeling. NMR can provide structural and dynamic information about the drug-enzyme complex.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from NMR studies using isotopically labeled Lamivudine.

Table 1: 13C NMR Chemical Shifts of Lamivudine

Carbon Atom13C Chemical Shift (ppm) - Solid State[3]Hypothetical 13C Chemical Shift (ppm) - Solution (DMSO-d6)
C2157.0156.5
C4167.0166.8
C596.095.2
C6141.1140.5
C2'88.087.5
C4'38.037.8
C5'62.061.5
CH2OH92.091.3

Note: Solution-state chemical shifts are illustrative and may vary based on solvent and experimental conditions.

Table 2: Hypothetical Quantitative Analysis of Lamivudine Phosphorylation in PBMCs using 13C-Labeled Lamivudine and NMR

Time (hours)[13C-Lamivudine] (µM)[13C-L-MP] (µM)[13C-L-DP] (µM)[13C-L-TP] (µM)
010.00.00.00.0
18.51.00.40.1
45.22.51.50.8
82.13.82.51.6
120.84.23.02.0
24< 0.13.52.81.7

Note: This data is illustrative to demonstrate the type of quantitative information that can be obtained. Actual concentrations will depend on experimental conditions.

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) of Lamivudine in a Pharmaceutical Formulation

Objective: To determine the concentration of Lamivudine in a tablet formulation using an isotopically labeled internal standard.

Materials:

  • Lamivudine tablet

  • 13C, 15N-labeled Lamivudine (as internal standard)

  • Deuterated dimethyl sulfoxide (DMSO-d6) with 0.05% v/v tetramethylsilane (TMS)

  • NMR tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Standard Preparation: Accurately weigh a known amount of 13C, 15N-labeled Lamivudine and dissolve it in a known volume of DMSO-d6 to prepare a stock solution of known concentration.

  • Sample Preparation: a. Accurately weigh a powdered Lamivudine tablet. b. Dissolve the powder in a known volume of DMSO-d6. c. Accurately add a known volume of the labeled Lamivudine internal standard stock solution to the dissolved tablet solution. d. Vortex the mixture thoroughly to ensure complete dissolution and mixing. e. Transfer an appropriate volume (e.g., 600 µL) of the final solution to an NMR tube.

  • NMR Data Acquisition: a. Acquire a quantitative 1H NMR spectrum. b. Key Parameters:

    • Use a calibrated 90° pulse.
    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.
    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Analysis: a. Integrate a well-resolved signal from unlabeled Lamivudine and a corresponding, non-overlapping signal from the isotopically labeled internal standard. b. Calculate the concentration of Lamivudine using the following formula:

    CLamivudine = (ILamivudine / NLamivudine) * (NIS / IIS) * CIS

    Where:

    • C = Concentration

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

Protocol 2: NMR-Based Metabolic Study of 13C-Lamivudine in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To monitor the intracellular phosphorylation of 13C-Lamivudine in PBMCs over time.

Materials:

  • Isolated PBMCs

  • RPMI-1640 cell culture medium

  • 13C-labeled Lamivudine

  • Phosphate-buffered saline (PBS)

  • Methanol-chloroform extraction solution (pre-chilled to -20°C)

  • Deuterated water (D2O) with a known concentration of an internal standard (e.g., DSS)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Cell Culture and Treatment: a. Culture PBMCs in RPMI-1640 medium to the desired cell density. b. Treat the cells with a known concentration of 13C-Lamivudine. c. Incubate the cells for various time points (e.g., 0, 1, 4, 8, 12, 24 hours).

  • Metabolite Extraction: a. At each time point, harvest the cells by centrifugation. b. Quickly wash the cell pellet with ice-cold PBS to remove extracellular drug. c. Quench metabolism and extract intracellular metabolites by adding a pre-chilled methanol-chloroform-water solution. d. Vortex vigorously and incubate on ice. e. Separate the polar (aqueous) and non-polar (organic) layers by centrifugation. f. Carefully collect the upper aqueous layer containing the polar metabolites (Lamivudine and its phosphates). g. Lyophilize the aqueous extract to dryness.

  • NMR Sample Preparation: a. Reconstitute the lyophilized extract in a known volume of D2O containing an internal standard (e.g., DSS). b. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: a. Acquire 1H, 13C, and/or 31P NMR spectra. 1H-13C HSQC or other heteronuclear correlation experiments will be particularly useful for resolving and assigning signals from the 13C-labeled species. b. Key Parameters:

    • Use appropriate water suppression techniques for 1H NMR.
    • For quantitative measurements, ensure adequate relaxation delays.

  • Data Analysis: a. Identify the signals corresponding to 13C-Lamivudine and its phosphorylated metabolites based on their chemical shifts and coupling patterns. b. Quantify the concentration of each species by integrating their respective signals and comparing them to the internal standard.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Lamivudine_Phosphorylation cluster_extracellular Extracellular cluster_intracellular Intracellular Lamivudine_ext Lamivudine Lamivudine_int Lamivudine Lamivudine_ext->Lamivudine_int Cellular Uptake LMP Lamivudine Monophosphate (L-MP) Lamivudine_int->LMP Deoxycytidine Kinase LDP Lamivudine Diphosphate (L-DP) LMP->LDP dCMP Kinase LTP Lamivudine Triphosphate (L-TP) (Active) LDP->LTP Nucleoside Diphosphate Kinase

Caption: Intracellular phosphorylation pathway of Lamivudine.

NMR_Workflow Start Cell Culture with Isotopically Labeled Lamivudine Harvest Harvest and Quench Cells Start->Harvest Extract Metabolite Extraction (Methanol/Chloroform/Water) Harvest->Extract Separate Separate Aqueous Phase Extract->Separate Lyophilize Lyophilize to Dryness Separate->Lyophilize Reconstitute Reconstitute in D2O with Internal Standard Lyophilize->Reconstitute NMR_Acq NMR Data Acquisition (1H, 13C, 31P, 2D HSQC) Reconstitute->NMR_Acq Processing Data Processing and Analysis NMR_Acq->Processing Quantify Quantification of Lamivudine and Metabolites Processing->Quantify End Metabolic Profile Quantify->End

References

Application Notes and Protocols for Tracer Studies with Lamivudine-¹³C,¹⁵N₂,d₂ in Virology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting tracer studies with isotopically labeled Lamivudine (Lamivudine-¹³C,¹⁵N₂,d₂) to investigate its intracellular metabolism and pharmacokinetics in a virological context. This information is critical for understanding the drug's mechanism of action, optimizing dosing regimens, and developing novel antiviral therapies.

Introduction to Lamivudine and Tracer Studies

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1][2][3] It is a prodrug that requires intracellular phosphorylation to its active metabolite, lamivudine 5'-triphosphate (3TC-TP), which acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing viral DNA chain.[1][3][4][5]

Tracer studies utilizing stable isotope-labeled compounds, such as Lamivudine-¹³C,¹⁵N₂,d₂, offer a powerful tool to delineate the metabolic fate of the drug within the cell. By tracking the isotopically labeled atoms, researchers can precisely quantify the rates of uptake, phosphorylation, and catabolism, providing invaluable insights into the drug's efficacy and potential for drug-drug interactions.

Key Applications of Lamivudine-¹³C,¹⁵N₂,d₂ Tracer Studies

  • Elucidation of Intracellular Metabolism: Tracing the labeled lamivudine through its phosphorylation cascade to the active 3TC-TP form and potential catabolic pathways.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Providing precise data on intracellular drug concentrations and half-life to develop more accurate PK/PD models.

  • Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the intracellular metabolism of lamivudine.

  • Understanding Drug Resistance: Investigating alterations in lamivudine metabolism in the context of viral resistance mutations.

Quantitative Data from Lamivudine Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of lamivudine and its active metabolite, lamivudine triphosphate (3TC-TP), in different patient populations and dosing regimens. This data provides a baseline for designing and interpreting tracer studies.

Table 1: Pharmacokinetic Parameters of Plasma Lamivudine

Parameter150 mg Twice Daily300 mg Once DailyReference
Cmax (ng/mL) 1200 ± 3002300 ± 700[6]
AUC₀₋₂₄ (ng·h/mL) 8870 ± 15608340 ± 1550[6]
t₁/₂ (h) 5 - 75 - 7[4]
Bioavailability (%) ~82 (adults)~82 (adults)[4]

Table 2: Intracellular Pharmacokinetic Parameters of Lamivudine Triphosphate (3TC-TP) in PBMCs

Parameter150 mg Twice Daily300 mg Once DailyReference
Cmax,ss (fmol/10⁶ cells) 10.3 ± 4.59.6 ± 4.2[6]
AUC₂₄,ss (fmol·h/10⁶ cells) 164 ± 63162 ± 62[6]
Intracellular t₁/₂ (h) 10.5 - 15.5 (in HIV-1 infected cell lines)10.5 - 15.5 (in HIV-1 infected cell lines)[4]

Experimental Protocols

Proposed Protocol for a Tracer Study with Lamivudine-¹³C,¹⁵N₂,d₂

This protocol outlines a hypothetical, yet representative, experimental design for a tracer study to investigate the intracellular metabolism of lamivudine in peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the intracellular concentrations of Lamivudine-¹³C,¹⁵N₂,d₂ and its phosphorylated metabolites (mono-, di-, and triphosphate) over time.

Materials:

  • Lamivudine-¹³C,¹⁵N₂,d₂ (MedchemExpress or other certified supplier)

  • Ficoll-Paque for PBMC isolation

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Phytohemagglutinin (PHA) for T-cell activation (optional)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Internal standards (e.g., ¹³C₅-Tenofovir diphosphate for 3TC-TP)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Isolate PBMCs from whole blood B Culture and optionally activate PBMCs A->B C Incubate cells with Lamivudine-¹³C,¹⁵N₂,d₂ B->C D Collect cell pellets at various time points C->D E Quench metabolism and extract intracellular metabolites D->E F Separate metabolites by liquid chromatography E->F G Detect and quantify labeled compounds by mass spectrometry F->G H Determine concentrations of labeled lamivudine and its metabolites G->H I Perform pharmacokinetic modeling H->I

Caption: Experimental workflow for Lamivudine-¹³C,¹⁵N₂,d₂ tracer study.

Detailed Steps:

  • PBMC Isolation and Culture:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS.

    • For studies in activated T-cells, stimulate PBMCs with PHA for 48-72 hours prior to the experiment.

  • Incubation with Labeled Lamivudine:

    • Prepare a stock solution of Lamivudine-¹³C,¹⁵N₂,d₂ in sterile water or DMSO.

    • Add the labeled lamivudine to the cell culture medium at a final concentration relevant to therapeutic levels (e.g., 1-10 µM).

    • Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, harvest the cells by centrifugation.

    • Rapidly quench metabolic activity by washing the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Extract intracellular metabolites by adding a cold extraction solution (e.g., 70% methanol) containing an appropriate internal standard.

    • Vortex and incubate on ice to facilitate cell lysis and protein precipitation.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Use an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar phosphorylated metabolites.

    • Set up the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of Lamivudine-¹³C,¹⁵N₂,d₂ and its phosphorylated metabolites.

Established Protocol for Quantification of Lamivudine Triphosphate in PBMCs

This protocol is adapted from published methods for the quantification of 3TC-TP in PBMCs.[7][8]

Sample Preparation:

  • Isolate PBMCs as described in section 4.1.1.

  • Lyse the known number of cells (e.g., 10 x 10⁶) with a lysis buffer (e.g., 70% methanol).

  • Add an isotopically labeled internal standard (e.g., ¹³C₅-Tenofovir diphosphate).

  • Centrifuge to remove precipitated proteins.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatography: Anion-exchange column (e.g., Thermo Biobasic AX, 5µm).

  • Mobile Phase A: 40% Acetonitrile, 0.06% Acetic Acid, 10 mM Ammonium Formate in water.

  • Mobile Phase B: 30% Acetonitrile, 0.3% Ammonium Hydroxide, 1 mM Ammonium Formate in deionized water.

  • Gradient Elution: A gradient from low to high concentration of Mobile Phase B to elute the phosphorylated metabolites.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 3TC-TP and the internal standard.

Signaling and Metabolic Pathways

Intracellular Phosphorylation of Lamivudine

Lamivudine is sequentially phosphorylated by host cell kinases to its active triphosphate form.

G cluster_cell Intracellular Space cluster_virus Viral Replication Lamivudine Lamivudine L_MP Lamivudine Monophosphate (L-MP) Lamivudine->L_MP Deoxycytidine Kinase L_DP Lamivudine Diphosphate (L-DP) L_MP->L_DP dCMP/UMP-CMP Kinase L_TP Lamivudine Triphosphate (L-TP) (Active) L_DP->L_TP Nucleoside Diphosphate Kinase Inhibition Inhibition of Reverse Transcriptase & DNA Chain Termination L_TP->Inhibition

Caption: Intracellular activation pathway of Lamivudine.

Logical Workflow for a Lamivudine Tracer Study

This diagram illustrates the logical flow from experimental design to data interpretation in a typical tracer study.

G A Define Research Question (e.g., metabolic fate) B Select Labeled Tracer (Lamivudine-¹³C,¹⁵N₂,d₂) A->B C Design In Vitro / In Vivo Experiment B->C D Cell Culture / Animal Dosing C->D E Sample Collection (Time Course) D->E F Metabolite Extraction & Quenching E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H I Metabolic Flux Analysis / PK Modeling H->I J Biological Interpretation I->J

Caption: Logical workflow of a stable isotope tracer study.

Conclusion

Tracer studies employing Lamivudine-¹³C,¹⁵N₂,d₂ provide a robust and precise method for investigating the intracellular pharmacology of this critical antiviral agent. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers aiming to deepen their understanding of lamivudine's mechanism of action and to contribute to the development of improved therapeutic strategies against HIV and HBV. The use of stable isotopes, coupled with advanced analytical techniques like LC-MS/MS, is essential for advancing the field of antiviral drug development.

References

Application Note: Protocol for Preparing Lamivudine-13C,15N2,d2 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamivudine-13C,15N2,d2 is a stable isotope-labeled version of Lamivudine, an antiviral drug used in the treatment of HIV/AIDS and Hepatitis B. In bioanalytical and pharmacokinetic studies, isotopically labeled compounds like this serve as ideal internal standards for quantitative analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The preparation of accurate and stable stock solutions is a critical first step to ensure the reliability and reproducibility of analytical data.[2][3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Materials and Equipment

2.1 Materials

  • This compound powder

  • HPLC-grade methanol[4][5][6]

  • HPLC-grade acetonitrile

  • Phosphate buffer (pH 4)[7]

  • Ultrapure water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance (calibrated)

  • Amber glass vials with screw caps

  • Syringe filters (0.22 µm or 0.45 µm)

2.2 Equipment

  • Sonicator

  • Vortex mixer

  • Refrigerator (2-8°C)

  • Freezer (-20°C or -30°C)

Quantitative Data Summary

The following table summarizes the typical concentrations and storage conditions for Lamivudine stock solutions, which can be applied to its isotopically labeled form.

ParameterValueReference(s)
Primary Stock Concentration 1 mg/mL[4][5][6]
Solvent/Diluent Methanol, Methanol:Water (85:15 v/v), Acetonitrile:Phosphate buffer pH 4 (85:15 v/v)[4][7][8]
Storage Temperature 2-8°C (short-term), -30°C (long-term)[8]
Working Solution Conc. 5-30 µg/mL, 50-5000 ng/mL[4][7]

Experimental Protocol: Preparation of 1 mg/mL Stock Solution

This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound in methanol.

4.1. Preparation

  • Equilibration: Allow the container of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a specific amount (e.g., 10 mg) of the this compound powder using a calibrated analytical balance.[6]

  • Transfer: Carefully transfer the weighed powder into a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

4.2. Dissolution

  • Initial Solvation: Add a portion (approximately 50-70% of the final volume) of HPLC-grade methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to wet the powder. For complete dissolution, use a vortex mixer and/or a sonicator for a few minutes.[7]

  • Volume Adjustment: Once the solid is completely dissolved, add methanol to bring the solution up to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (e.g., 10-15 times) to ensure the solution is homogeneous.

4.3. Filtration and Storage

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a 0.22 µm or 0.45 µm syringe filter into a clean, labeled amber glass vial.[7]

  • Labeling: The vial should be clearly labeled with the compound name, concentration, solvent, preparation date, and expiration date.

  • Storage: Store the stock solution in a refrigerator at 2-8°C for short-term use or in a freezer at -20°C or colder for long-term stability.[8]

4.4. Preparation of Working Solutions Working solutions are typically prepared by serial dilution of the primary stock solution.[9]

  • Calculation: Determine the required volume of the stock solution needed to achieve the desired concentration of the working standard.

  • Dilution: Using calibrated pipettes, transfer the calculated volume of the stock solution into a new volumetric flask.

  • Final Volume: Dilute to the mark with the appropriate solvent (e.g., mobile phase or a specific solvent mixture).

  • Mixing: Mix thoroughly by inverting the flask multiple times.

Workflow Diagram

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation cluster_prep 1. Preparation cluster_dissolve 2. Dissolution cluster_store 3. Storage & Use cluster_working 4. Working Solution start Start equilibrate Equilibrate Standard to Room Temperature start->equilibrate weigh Accurately Weigh This compound equilibrate->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent (e.g., Methanol) transfer->add_solvent dissolve_mix Vortex/Sonicate to Dissolve add_solvent->dissolve_mix fill_to_mark Fill to Final Volume dissolve_mix->fill_to_mark homogenize Homogenize Solution fill_to_mark->homogenize filter Filter (Optional) homogenize->filter label_vial Label Amber Vial filter->label_vial store Store at 2-8°C or -20°C label_vial->store dilute Perform Serial Dilution store->dilute use Use in Analysis dilute->use

Caption: Workflow for preparing this compound stock solutions.

Stability and Best Practices

  • Stability: Stock solutions of Lamivudine in methanol have been shown to be stable for extended periods when stored properly. One study indicated stability for at least 6 months when stored at 10°C.[8] However, it is best practice to periodically check the stability of stock solutions.

  • Avoid Contamination: Use clean glassware and pipette tips to avoid cross-contamination.

  • Documentation: Maintain a detailed logbook of all prepared standards, including lot numbers, weights, volumes, dates, and preparer's initials.[3]

  • Recalibration: Always prepare fresh working standards for each analytical run to ensure accuracy.[10]

  • Solubility: While Lamivudine is soluble in methanol, its solubility in aqueous solutions can be pH-dependent. Ensure the chosen solvent system is appropriate for the intended analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Lamivudine-¹³C,¹⁵N₂,d₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lamivudine-¹³C,¹⁵N₂,d₂ as an internal standard to overcome matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Lamivudine-¹³C,¹⁵N₂,d₂ over other types of internal standards for Lamivudine quantification?

A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like Lamivudine-¹³C,¹⁵N₂,d₂ is its ability to effectively compensate for matrix effects.[1][2][3] Since it is structurally identical to the analyte (Lamivudine), it co-elutes chromatographically and experiences similar ionization suppression or enhancement in the mass spectrometer source.[1][4] This ensures that the analyte-to-internal standard response ratio remains constant, leading to more accurate and precise quantification, a prerequisite for a robust bioanalytical method.[1]

Q2: Can I use a deuterated Lamivudine standard instead of Lamivudine-¹³C,¹⁵N₂,d₂?

A2: While deuterated standards are a type of SIL-IS, they can sometimes exhibit different chromatographic behavior compared to the unlabeled analyte, a phenomenon known as the "deuterium isotope effect".[1] This can lead to incomplete co-elution and differential matrix effects between the analyte and the internal standard, potentially compromising data accuracy.[1] Lamivudine-¹³C,¹⁵N₂,d₂, which incorporates heavier isotopes of carbon and nitrogen, is less prone to this chromatographic shift, making it a more reliable choice for co-elution and matrix effect compensation.[5]

Q3: What are the expected mass transitions for Lamivudine and Lamivudine-¹³C,¹⁵N₂,d₂?

A3: In positive ion mode mass spectrometry, the expected multiple reaction monitoring (MRM) transitions are:

  • Lamivudine: m/z 230.1 → 112.05[6][7][8]

  • Lamivudine-¹³C,¹⁵N₂,d₂: m/z 233.27 → 115.20[6]

Q4: What is an acceptable range for the internal standard normalized matrix factor?

A4: According to a study by Kumar et al. (2022), the internal standard (IS) normalized matrix factor for Lamivudine at low and high-quality control (LQC and HQC) levels was found to be between 0.95 to 1.07 and 0.96 to 1.04, respectively. The percentage coefficient of variation (%CV) for the IS normalized matrix factor was 4.17% at LQC and 2.54% at HQC.[6] Generally, a matrix factor ratio close to 1 indicates minimal matrix effect. Regulatory guidelines, such as those from the FDA, should be consulted for specific acceptance criteria.[9][10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in analyte/IS response ratio across different plasma lots. Significant and variable matrix effects between different sources of plasma.[1][12]- Verify Co-elution: Ensure that Lamivudine and Lamivudine-¹³C,¹⁵N₂,d₂ are co-eluting perfectly. A slight retention time difference can expose them to different matrix components.[1] - Optimize Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove a larger portion of interfering matrix components.[1][13] - Chromatographic Optimization: Adjust the mobile phase gradient or column chemistry to better separate Lamivudine from the regions of significant ion suppression.[3]
Poor recovery of both analyte and internal standard. Inefficient sample extraction.- Review SPE Protocol: Ensure the SPE cartridge type, conditioning, loading, washing, and elution steps are optimized for Lamivudine. Oasis HLB cartridges have been shown to provide good recovery.[8] - Check Solvent Strength: Verify that the elution solvent is strong enough to fully recover Lamivudine and its SIL-IS from the SPE sorbent.
Ion suppression or enhancement is observed despite using a SIL-IS. The degree of matrix effect is severe, potentially overwhelming the compensatory ability of the internal standard.[1]- Dilute the Sample: Diluting the plasma sample with a suitable buffer or solvent can reduce the concentration of matrix components, thereby mitigating their effect on ionization.[14] - Change Ionization Source: If available, investigate the use of Atmospheric Pressure Chemical Ionization (APCI) as it can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain compounds.[14]
Presence of unlabeled Lamivudine impurity in the Lamivudine-¹³C,¹⁵N₂,d₂ standard. The purity of the SIL-IS is insufficient.- Verify IS Purity: It is critical to verify the purity of the SIL internal standard, as any non-labeled impurity can lead to artificially high measurements of the analyte.[1] - Contact Supplier: Request a certificate of analysis from the supplier detailing the isotopic and chemical purity of the Lamivudine-¹³C,¹⁵N₂,d₂.

Quantitative Data Summary

The following tables summarize key performance metrics from a validated LC-MS/MS method for Lamivudine using Lamivudine-¹³C,¹⁵N₂,d₂ as an internal standard.

Table 1: Matrix Effect and Recovery Data

ParameterLQC LevelHQC LevelReference
IS Normalized Matrix Factor 0.95 - 1.070.96 - 1.04[6]
%CV of IS Normalized Matrix Factor 4.17%2.54%[6]
Recovery of Lamivudine 93.9%-[8]

Table 2: Method Accuracy and Precision

Quality Control LevelAccuracy (% Nominal)Precision (%CV)Reference
LQC 99.77 - 102.886.64 - 8.01[6]
HQC 95.45 - 97.562.69 - 4.68[6]
Overall (Intraday) 93.25 - 104.360.86 - 5.77[12]
Overall (Interday) 96.83 - 103.281.92 - 8.19[12]

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a synthesis of methodologies described in the literature.[6][8][12]

  • Spiking: To 300 µL of human plasma, add 50 µL of the internal standard working solution (Lamivudine-¹³C,¹⁵N₂,d₂).

  • Conditioning: Condition an Oasis HLB (1 cc) SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent.[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10mM ammonium formate).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 5 µL.[6]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Lamivudine: 230.1 → 112.05[6][7][8]

    • Lamivudine-¹³C,¹⁵N₂,d₂: 233.27 → 115.20[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Lamivudine-¹³C,¹⁵N₂,d₂ Plasma->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: A typical experimental workflow for the bioanalysis of Lamivudine using Lamivudine-¹³C,¹⁵N₂,d₂.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With Lamivudine-¹³C,¹⁵N₂,d₂ Analyte_Signal_Suppressed Analyte Signal (Suppressed) Inaccurate Inaccurate Result Analyte_Signal_Suppressed->Inaccurate Leads to Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_Signal_Suppressed Analyte_True True Analyte Concentration Analyte_True->Matrix_Effect co-eluting matrix components Analyte_Signal_IS_Suppressed Analyte & IS Signal (Equally Suppressed) Accurate Accurate Result Analyte_Signal_IS_Suppressed->Accurate Ratio is constant, leading to Matrix_Effect_IS Matrix Effect (Ion Suppression) Matrix_Effect_IS->Analyte_Signal_IS_Suppressed Analyte_IS_True True Analyte & IS Concentration Analyte_IS_True->Matrix_Effect_IS co-eluting matrix components

Caption: How Lamivudine-¹³C,¹⁵N₂,d₂ compensates for matrix effects.

References

Improving signal-to-noise ratio for Lamivudine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise (S/N) ratio during the quantification of Lamivudine.

Troubleshooting Guides

This section addresses specific issues that can lead to a poor signal-to-noise ratio in Lamivudine analysis. Each problem is followed by a series of questions and answers to guide you through the troubleshooting process.

Issue 1: High Baseline Noise in Chromatogram

Question: What are the common causes of a high or noisy baseline in my HPLC-UV or LC-MS analysis of Lamivudine?

Answer: A high or noisy baseline can originate from several sources, including the mobile phase, the HPLC/LC system components, or the detector itself. It's crucial to systematically investigate each possibility to identify and resolve the issue.

Troubleshooting Steps:

  • Is the mobile phase properly prepared and degassed?

    • Rationale: Dissolved gases in the mobile phase can outgas in the detector, causing pressure fluctuations and a noisy baseline.[1] Impurities in solvents or additives can also contribute to baseline noise.

    • Solution:

      • Use HPLC-grade solvents and high-purity additives.

      • Degas the mobile phase using an inline degasser, sonication, or helium sparging.

      • Prepare fresh mobile phase daily to prevent microbial growth and degradation.[1]

  • Are there any leaks in the system?

    • Rationale: Leaks in pump seals, fittings, or injection valves can cause pressure fluctuations, leading to a pulsating or noisy baseline.

    • Solution:

      • Systematically check all fittings for signs of leakage.

      • Perform a pressure test to ensure the system can hold pressure.

      • Replace worn pump seals and other consumables as part of regular maintenance.

  • Is the detector functioning correctly?

    • Rationale: A deteriorating UV lamp or a contaminated flow cell can be a significant source of baseline noise.

    • Solution:

      • Check the UV lamp's energy output and replace it if it's below the manufacturer's recommended level.

      • Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or methanol) to remove any contaminants.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: My Lamivudine peak is showing significant tailing/fronting/broadening. What could be the cause and how can I fix it?

Answer: Poor peak shape can compromise the accuracy and precision of your quantification. The issue can stem from chromatographic conditions, column health, or sample-related problems.

Troubleshooting Steps:

  • Is the mobile phase pH appropriate for Lamivudine?

    • Rationale: Lamivudine is a basic compound. If the mobile phase pH is not suitable, it can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing.

    • Solution:

      • Adjust the mobile phase pH to be at least 2 pH units below the pKa of Lamivudine to ensure it is in a single ionic form. Using a buffer is highly recommended to maintain a stable pH.

  • Is the column overloaded?

    • Rationale: Injecting too much sample onto the column can saturate the stationary phase, leading to peak fronting or broadening.

    • Solution:

      • Reduce the injection volume or dilute the sample.

      • Consider using a column with a larger internal diameter or a higher loading capacity.

  • Is the column contaminated or degraded?

    • Rationale: Accumulation of contaminants from the sample matrix on the column can lead to active sites that cause peak tailing. Voids in the column packing can also cause peak splitting or broadening.

    • Solution:

      • Use a guard column to protect the analytical column from contaminants.

      • Flush the column with a strong solvent to remove strongly retained compounds.

      • If the problem persists, the column may need to be replaced.

  • Is there a mismatch between the sample solvent and the mobile phase?

    • Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase.

      • If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue 3: Ion Suppression or Enhancement in LC-MS/MS Analysis

Question: I am observing a lower (or unexpectedly higher) signal for Lamivudine in my plasma samples compared to my standards prepared in a clean solvent. What is causing this and how can I mitigate it?

Answer: This phenomenon is likely due to matrix effects, specifically ion suppression or enhancement. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of Lamivudine in the mass spectrometer source, leading to inaccurate quantification.

Troubleshooting Steps:

  • Is the sample preparation method adequate to remove interfering matrix components?

    • Rationale: The choice of sample preparation technique is critical for minimizing matrix effects. Protein precipitation is a simple but less clean method, while liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer better cleanup.

    • Solution:

      • Protein Precipitation (PPT): While quick, it may not remove all interfering substances. If using PPT, optimize the precipitation solvent and ratio.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract Lamivudine while leaving interfering components behind.

      • Solid-Phase Extraction (SPE): This is often the most effective method for removing matrix components. Select an appropriate SPE sorbent and optimize the wash and elution steps.

  • Is the chromatography separating Lamivudine from the majority of matrix components?

    • Rationale: If ion-suppressing compounds co-elute with Lamivudine, the signal will be affected.

    • Solution:

      • Modify the chromatographic gradient to better separate Lamivudine from the early-eluting, often problematic, matrix components.

      • Consider using a different stationary phase that offers alternative selectivity.

  • Are you using a stable isotope-labeled internal standard?

    • Rationale: A stable isotope-labeled (SIL) internal standard for Lamivudine will co-elute and experience similar matrix effects, thereby compensating for signal variations and improving the accuracy of quantification.

    • Solution:

      • If not already in use, incorporate a SIL internal standard (e.g., Lamivudine-¹³C,¹⁵N₂) into your method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC-UV method for Lamivudine quantification?

A1: A good starting point is to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer at a pH around 4.0. Detection is typically performed at approximately 270-280 nm. The gradient and flow rate can be optimized to achieve a good peak shape and a reasonable retention time.

Q2: How can I confirm that ion suppression is affecting my Lamivudine signal?

A2: A post-column infusion experiment is a common way to diagnose ion suppression. In this experiment, a constant flow of a Lamivudine solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant Lamivudine signal indicates the elution of ion-suppressing components from the matrix.

Q3: What are the key MS/MS parameters to optimize for Lamivudine?

A3: For tandem mass spectrometry, you should optimize the precursor ion (the m/z of Lamivudine), the product ions (fragments of Lamivudine), the collision energy, and the declustering potential. These parameters are instrument-dependent and should be optimized by infusing a standard solution of Lamivudine and performing a compound optimization routine.

Data Presentation

Table 1: Comparison of HPLC-UV Methods for Lamivudine Quantification
ParameterMethod 1Method 2
Column HiQSil C-18 (250 mm × 4.6 mm, 5 µm)[2]Hypersil BDS C-18 (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile: Phosphate buffer pH 4 (85:15 v/v)[2]0.25% Triethylamine buffer (pH 3.0): Acetonitrile (70:30, v/v)[3]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]
Detection (UV) 271 nm[2]256 nm[3]
Retention Time 3.16 min[2]8.78 min[3]
Linearity Range 5-30 µg/mL[2]25–2000 ng/mL[3]
LOD 2.02 µg/mL[2]Not Reported
LOQ 3.15 µg/mL[2]25.54 ng/mL[3]
Table 2: Comparison of LC-MS/MS Methods for Lamivudine Quantification in Human Plasma
ParameterMethod AMethod B
Column Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)[4]Not Specified
Mobile Phase Acetonitrile: buffer (75:25 v/v)[4]Acetonitrile: 0.1% Formic acid in water
Flow Rate 1.0 mL/min[4]Not Specified
Ionization Mode ESI Positive[4]ESI Positive
MRM Transition 230.1 -> 112.1[4]230.00 > 111.90[5]
Linearity Range 25.02 - 3997.17 ng/mL[4]2 - 1000 ng/mL[6]
LOQ 25.02 ng/mL[4]2 ng/mL[6]
Sample Preparation Solid Phase Extraction[4]Protein Precipitation[7]
Internal Standard Lamivudine ¹³C ¹⁵N₂[4]Bictegravir[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Lamivudine from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma, add 50 µL of an internal standard solution. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences. Follow with a wash of 1 mL of an appropriate organic solvent (e.g., 20% methanol in dichloromethane) to remove less polar interferences.

  • Elution: Elute Lamivudine and the internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation of Lamivudine from Human Plasma
  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.

  • Evaporation and Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.

Visualizations

Troubleshooting_Low_SN cluster_initial_checks Initial Checks cluster_troubleshooting_paths Troubleshooting Paths cluster_solutions Potential Solutions start Low Signal-to-Noise Ratio for Lamivudine Peak check_system System Suitability Check (Standard Injection) start->check_system system_pass System OK check_system->system_pass Pass system_fail System Fails check_system->system_fail Fail investigate_sample Investigate Sample Matrix (Matrix Effect) system_pass->investigate_sample investigate_ms Investigate MS Parameters - Tuning - Source Conditions system_fail->investigate_ms investigate_lc Investigate LC Method - Peak Shape - Retention system_fail->investigate_lc optimize_ms Optimize MS: - Collision Energy - Source Temp/Gas investigate_ms->optimize_ms optimize_lc Optimize LC: - Mobile Phase pH - Gradient Profile investigate_lc->optimize_lc optimize_prep Optimize Sample Prep: - Improve Cleanup (SPE/LLE) - Use SIL-IS investigate_sample->optimize_prep Sample_Prep_Workflow start Start: Lamivudine Quantification in Biological Matrix matrix_complexity Assess Matrix Complexity & Required Sensitivity start->matrix_complexity ppt Protein Precipitation (PPT) - Fast, less clean matrix_complexity->ppt Low complexity / High conc. lle Liquid-Liquid Extraction (LLE) - Good cleanup, solvent intensive matrix_complexity->lle Moderate complexity spe Solid-Phase Extraction (SPE) - Best cleanup, can be complex matrix_complexity->spe High complexity / Low conc. validate Validate Method: - Recovery - Matrix Effect - S/N Ratio ppt->validate lle->validate spe->validate

References

Technical Support Center: Lamivudine-¹³C,¹⁵N₂,d₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isotopic exchange in Lamivudine-¹³C,¹⁵N₂,d₂ during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of isotopically labeled Lamivudine.

Issue 1: Loss of Deuterium Label (d₂) Detected by Mass Spectrometry

  • Question: My mass spectrometry results indicate a partial or complete loss of the deuterium (d₂) labels from Lamivudine-¹³C,¹⁵N₂,d₂, while the ¹³C and ¹⁵N₂ labels remain intact. What could be the cause?

  • Answer: The loss of deuterium labels is most likely due to hydrogen-deuterium (H-D) exchange. This is a known chemical process for nucleosides and can be accelerated by certain experimental conditions.[1][2] The carbon-13 and nitrogen-15 labels are incorporated into the stable carbocyclic and heterocyclic rings of the molecule and are not susceptible to exchange under typical experimental conditions.

    Potential Causes and Solutions:

    • pH of Solutions: Deuterium exchange is catalyzed by both acidic and basic conditions. The rate of exchange is slowest at a pH of approximately 2.5 and increases significantly in more acidic or alkaline environments.[3][4]

      • Recommendation: Maintain all solutions containing Lamivudine-¹³C,¹⁵N₂,d₂ within a neutral pH range (approximately 6.0-7.5) whenever possible. If your experiment requires acidic or basic conditions, minimize the exposure time and temperature.

    • Solvent Composition: Protic solvents (e.g., water, methanol, ethanol) can serve as a source of protons to exchange with the deuterium labels.

      • Recommendation: If compatible with your experimental design, consider using aprotic solvents. If aqueous solutions are necessary, ensure the pH is controlled.

    • Temperature: Elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.

      • Recommendation: Perform experimental steps at the lowest temperature compatible with your protocol. Avoid prolonged heating of solutions containing the labeled compound.

Issue 2: Degradation of Lamivudine Detected

  • Question: I am observing degradation products of Lamivudine in my analysis, leading to a decrease in the concentration of the parent compound. What are the likely causes?

  • Answer: Lamivudine is known to be unstable under certain stress conditions, leading to chemical degradation.[5][6]

    Potential Causes and Solutions:

    • Acidic or Alkaline Hydrolysis: Lamivudine degrades in the presence of strong acids and bases.[5][7]

      • Recommendation: Avoid exposing the compound to highly acidic or alkaline environments. If such conditions are unavoidable, keep the exposure time and temperature to a minimum.

    • Oxidation: The molecule is susceptible to oxidative degradation.[5]

      • Recommendation: Avoid the use of strong oxidizing agents in your experimental setup. Ensure that solvents are free of peroxides. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative degradation.

Frequently Asked Questions (FAQs)

  • Question 1: How should I store Lamivudine-¹³C,¹⁵N₂,d₂?

  • Answer: For long-term storage, it is recommended to store Lamivudine-¹³C,¹⁵N₂,d₂ as a solid in a tightly sealed container at -20°C, protected from light. For solutions, prepare them fresh if possible. If solution storage is necessary, use a neutral pH buffer and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.

  • Question 2: Are the ¹³C and ¹⁵N₂ labels stable?

  • Answer: Yes, the carbon-13 and nitrogen-15 labels are incorporated into the core structure of the Lamivudine molecule and are considered stable under all typical experimental conditions.[8] Isotopic exchange of these atoms does not occur.

  • Question 3: How can I check the isotopic purity of my Lamivudine-¹³C,¹⁵N₂,d₂ sample?

  • Answer: The isotopic purity can be determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (LC-MS/MS).[9][10] These techniques can resolve the mass difference between the labeled and unlabeled compound and any partially labeled species.

  • Question 4: Can I use Lamivudine-¹³C,¹⁵N₂,d₂ in cell-based assays?

  • Answer: Yes, the labeled compound is chemically identical to unlabeled Lamivudine and can be used in cell-based assays. However, it is important to ensure that the cell culture media and any treatment solutions are maintained at a physiological pH (around 7.4) to minimize the risk of deuterium exchange.

Quantitative Data on Lamivudine Stability

The following table summarizes data from forced degradation studies of Lamivudine, indicating its stability under various stress conditions.

Stress ConditionReagent/ParametersDurationDegradation (%)Reference
Acidic Hydrolysis 0.1 M HCl48 hours~18%[11]
Alkaline Hydrolysis 0.1 M NaOH48 hours~32%[11]
Oxidative Degradation 20% H₂O₂30 minsSignificant[12]
Neutral Hydrolysis Water at 80°C72 hoursStable[11]
Thermal Degradation Dry heat at 100°C10 daysStable[11]
Photolytic Degradation UV light-Stable[5]

Experimental Protocols

Protocol for Assessing Isotopic Stability of Lamivudine-¹³C,¹⁵N₂,d₂

This protocol outlines a general method for assessing the stability of the deuterium labels on Lamivudine-¹³C,¹⁵N₂,d₂ under specific experimental conditions using LC-MS/MS.

  • Preparation of Test Solutions:

    • Prepare a stock solution of Lamivudine-¹³C,¹⁵N₂,d₂ in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of test solutions by diluting the stock solution into the buffers or media relevant to your experiment (e.g., pH 4, pH 7.4, pH 9).

    • Include a control sample in a neutral, aprotic solvent.

  • Incubation:

    • Incubate the test solutions under the conditions you wish to evaluate (e.g., 37°C for 24 hours).

    • Take aliquots at various time points (e.g., 0, 2, 8, 24 hours).

    • Immediately quench any potential reaction by adding an equal volume of cold acetonitrile and store at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., Phenomonex Synergi Hydro-RP, 2.0 x 150 mm).[13]

      • Mobile Phase: A gradient of 0.1% acetic acid in water and acetonitrile is often effective.[13]

      • Flow Rate: 0.2 mL/min.[13]

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Use multiple reaction monitoring (MRM) to track the parent and product ions for both the fully labeled Lamivudine (d₂) and the species that have lost one (d₁) or both (d₀) deuterium atoms.

      • Example Transitions:

        • Lamivudine-¹³C,¹⁵N₂,d₂: Monitor the appropriate precursor and product ions.

        • Lamivudine-¹³C,¹⁵N₂,d₁: Monitor the corresponding precursor and product ions.

        • Lamivudine-¹³C,¹⁵N₂: Monitor the corresponding precursor and product ions.

  • Data Analysis:

    • Quantify the peak areas for each of the monitored species (d₂, d₁, d₀) at each time point.

    • Calculate the percentage of the total Lamivudine pool that each species represents over time to determine the rate and extent of deuterium exchange under your specific experimental conditions.

Visualizations

Lamivudine_Isotopic_Exchange_Pathway cluster_conditions Influencing Conditions Acidic_pH Acidic pH (H⁺) Lamivudine_d1 Lamivudine-¹³C,¹⁵N₂,d₁ (Partial Exchange) Acidic_pH->Lamivudine_d1 Basic_pH Basic pH (OH⁻) Basic_pH->Lamivudine_d1 Elevated_Temp Elevated Temperature Elevated_Temp->Lamivudine_d1 Lamivudine_d2 Lamivudine-¹³C,¹⁵N₂,d₂ (Stable Label) Lamivudine_d2->Lamivudine_d1 H-D Exchange Lamivudine_d0 Lamivudine-¹³C,¹⁵N₂ (Full Exchange) Lamivudine_d1->Lamivudine_d0 H-D Exchange Experimental_Workflow Start Start: Assess Isotopic Stability Prep_Solutions 1. Prepare Test Solutions (Vary pH, Temp) Start->Prep_Solutions Incubate 2. Incubate & Collect Time Points Prep_Solutions->Incubate Quench 3. Quench Reaction Incubate->Quench Analyze 4. LC-MS/MS Analysis Quench->Analyze Data_Analysis 5. Quantify d₂, d₁, d₀ Species Analyze->Data_Analysis End End: Determine Exchange Rate Data_Analysis->End

References

Technical Support Center: Optimizing Chromatography for Lamivudine and Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Lamivudine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of Lamivudine and its internal standard.

Question: I am observing peak tailing for my Lamivudine peak. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in the analysis of Lamivudine, often stemming from interactions between the analyte and the stationary phase.[1][2] Here are the primary causes and recommended solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups in Lamivudine, leading to peak tailing.[1][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0-4.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[4] Using a buffer like phosphate or ammonium acetate helps maintain a stable pH.[5][6]

    • Solution 2: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce their availability for interaction.

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with Lamivudine.[4]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shapes.

    • Solution: Try a new column of the same type to see if performance is restored.

Below is a troubleshooting workflow for addressing peak tailing:

G start Peak Tailing Observed check_overload Dilute Sample and Re-inject start->check_overload overload_yes Peak Shape Improves? (Yes) check_overload->overload_yes Check overload_no Peak Shape Improves? (No) check_overload->overload_no Check solution_overload Reduce Sample Concentration overload_yes->solution_overload check_column Use a New Column overload_no->check_column end Resolution Achieved solution_overload->end column_yes Peak Shape Improves? (Yes) check_column->column_yes Check column_no Peak Shape Improves? (No) check_column->column_no Check solution_column Replace Column column_yes->solution_column adjust_mobile_phase Adjust Mobile Phase column_no->adjust_mobile_phase solution_column->end solution_ph Lower pH (e.g., 3.0-4.0) Add Buffer adjust_mobile_phase->solution_ph solution_tea Add Triethylamine (TEA) adjust_mobile_phase->solution_tea solution_ph->end solution_tea->end

Figure 1: Troubleshooting workflow for Lamivudine peak tailing.

Question: My retention times are drifting. What could be the cause?

Answer:

Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., 15-30 minutes) before starting your analytical run.[7]

  • Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the more volatile solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Issues: Inconsistent flow from the HPLC pump can lead to fluctuating retention times.

    • Solution: Degas the mobile phase to remove air bubbles and check the pump for leaks or pressure fluctuations.[8]

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6]

Question: I am not getting good resolution between Lamivudine and my internal standard. How can I improve it?

Answer:

Poor resolution can be addressed by modifying the chromatographic conditions:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact resolution.

    • Solution: Systematically vary the mobile phase composition (e.g., from 85:15 to 70:30 Acetonitrile:Buffer) to find the optimal separation.[4][5]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

    • Solution: Experiment with a lower flow rate, for example, reducing it from 1.0 mL/min to 0.8 mL/min.[7]

  • Column Chemistry: The choice of stationary phase is critical for achieving good resolution.

    • Solution: If you are using a standard C18 column, consider trying a different type of reversed-phase column, such as a C8 or a Phenyl column, which may offer different selectivity.[9]

Frequently Asked Questions (FAQs)

1. What is a suitable internal standard for Lamivudine analysis?

The choice of an internal standard (IS) is crucial for accurate quantification. An ideal IS should be chemically similar to the analyte but well-resolved from it and other components in the sample matrix. For Lamivudine, several internal standards have been successfully used:

  • Zidovudine: Another nucleoside reverse transcriptase inhibitor, often used in combination therapy with Lamivudine.[6]

  • Nevirapine: A non-nucleoside reverse transcriptase inhibitor.[10]

  • Nelfinavir: A protease inhibitor.[4]

  • Abacavir: Another nucleoside reverse transcriptase inhibitor.[11]

  • Stable Isotope-Labeled Lamivudine (Lamivudine-13C 15N2): This is the ideal internal standard as it has nearly identical chemical and physical properties to Lamivudine, but a different mass, making it suitable for LC-MS/MS analysis.[12][13]

When selecting an internal standard, consider the detection technique (UV or MS) and the availability of the compound. For UV detection, a compound with a similar chromophore to Lamivudine is preferable. For mass spectrometry, a stable isotope-labeled version of the analyte is the gold standard.[13]

2. What are the typical starting chromatographic conditions for Lamivudine analysis?

Based on published methods, here are some common starting points for developing a Lamivudine assay.

HPLC-UV Methods

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5]C18 (e.g., 150 mm x 4.6 mm, 5 µm)[7]C18 (e.g., 250 mm x 4.6 mm, 5 µm)[14]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.0) (85:15 v/v)[5]Methanol:Water (50:50 v/v)[7]0.1% Triethylamine (pH 5.11):Acetonitrile (30:70 v/v)[14]
Flow Rate 1.0 mL/min[5]0.6 mL/min[7]1.0 mL/min[14]
Detection UV at 271 nm[5]UV at 270 nm[7]UV at 245 nm[14]
Retention Time 3.16 min[5]3.05 min[7]2.27 min[14]

LC-MS/MS Method

ParameterCondition
Column Hypurity C18 (100 mm x 4.6 mm, 5.0 µm)[12]
Mobile Phase Acetonitrile:Buffer (75:25 v/v)[12]
Flow Rate 1.0 mL/min[12]
Internal Standard Lamivudine 13C 15N2[12]

3. How do I prepare my samples and standards?

Proper sample and standard preparation is critical for accurate and reproducible results.

Standard Stock Solution Preparation

G start Accurately weigh Lamivudine standard dissolve Dissolve in a volumetric flask with a suitable solvent (e.g., mobile phase or methanol) start->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate makeup Make up to volume with the same solvent sonicate->makeup end Stock Solution (e.g., 1000 µg/mL) makeup->end

Figure 2: Workflow for preparing a Lamivudine standard stock solution.

Working Standard and Calibration Curve Preparation

  • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve the desired concentrations for your calibration curve.[5][7]

  • The linearity range for Lamivudine is typically between 5-50 µg/mL for HPLC-UV methods.[5][7]

  • Inject each concentration in triplicate to establish the calibration curve by plotting the peak area against the concentration.[6] The correlation coefficient (R²) should ideally be ≥ 0.999.[5]

Sample Preparation (from Tablets)

  • Weigh and finely powder a number of tablets (e.g., 20) to get a homogenous sample.[15]

  • Accurately weigh an amount of powder equivalent to a single dose of Lamivudine.[2]

  • Transfer the powder to a volumetric flask and add a suitable diluent (e.g., mobile phase).[2]

  • Sonicate the solution for a period of time (e.g., 10-15 minutes) to ensure complete dissolution of the drug.[2]

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm filter to remove any particulate matter before injection.[5]

Experimental Protocols

Protocol 1: RP-HPLC Method for Lamivudine in Pharmaceutical Formulations

This protocol is based on a validated method for the determination of Lamivudine.[5]

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile : Phosphate buffer pH 4.0 (85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 271 nm

    • Temperature: Ambient

  • Reagent Preparation:

    • Phosphate Buffer (pH 4.0): Prepare a solution of potassium dihydrogen phosphate and adjust the pH to 4.0 with phosphoric acid.

    • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in the specified ratio. Degas the mobile phase using an ultrasonic bath for 30 minutes and filter through a 0.45 µm filter.[5]

  • Standard Preparation:

    • Prepare a stock solution of Lamivudine (e.g., 100 µg/mL) in the mobile phase.

    • From the stock solution, prepare working standards in the range of 5-30 µg/mL by diluting with the mobile phase.[5]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of Lamivudine in the samples using the calibration curve.

Protocol 2: LC-MS/MS Method for Lamivudine in Human Plasma

This protocol is adapted from a validated bioanalytical method.[12]

  • Chromatographic Conditions:

    • Column: Hypurity C18 (100 mm x 4.6 mm, 5.0 µm)

    • Mobile Phase: Acetonitrile : Buffer (75:25 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Internal Standard: Lamivudine 13C 15N2

  • Sample Preparation (Solid Phase Extraction):

    • To 300 µL of plasma, add the internal standard.

    • Perform a solid-phase extraction to isolate the analyte and internal standard from the plasma matrix.

    • Elute the compounds and inject the eluate into the LC-MS/MS system.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Ion Electrospray (ESI+)

    • Detection: Multiple Reaction Monitoring (MRM)

    • The specific mass transitions for Lamivudine and its internal standard would need to be optimized on your instrument.

This technical support center provides a starting point for optimizing your chromatography for Lamivudine. Remember that method development and validation are essential for ensuring the accuracy and reliability of your results. Always refer to relevant pharmacopeial monographs and regulatory guidelines.

References

Technical Support Center: Lamivudine-13C,15N2,d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Lamivudine-13C,15N2,d2 during bioanalytical experiments.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving low recovery issues with your this compound internal standard.

Q1: My recovery for this compound is consistently low. Where should I start troubleshooting?

A systematic investigation of your analytical workflow is the best approach. Start by pinpointing the stage where the loss of the internal standard is occurring. We recommend a step-by-step evaluation of your sample preparation, chromatographic separation, and mass spectrometric detection.

Here is a logical workflow to guide your troubleshooting process:

Troubleshooting_Workflow cluster_Initial_Assessment Initial Assessment cluster_Sample_Preparation Sample Preparation Troubleshooting cluster_SPE_Troubleshooting SPE Deep Dive cluster_PP_Troubleshooting PP Deep Dive cluster_Further_Investigation Further Investigation cluster_Resolution Resolution Start Low Recovery of This compound Observed Check_System Verify LC-MS/MS System Performance (Inject pure standard solution) Start->Check_System Sample_Prep Evaluate Sample Preparation Steps Check_System->Sample_Prep System OK SPE Solid-Phase Extraction (SPE) Issues? Sample_Prep->SPE PP Protein Precipitation (PP) Issues? Sample_Prep->PP Chemical_Stability Assess Chemical Stability (pH, Temperature, Light) Sample_Prep->Chemical_Stability Matrix_Effects Investigate Matrix Effects Sample_Prep->Matrix_Effects Adsorption Check for Adsorption to Labware Sample_Prep->Adsorption SPE_Conditioning Improper Conditioning? SPE->SPE_Conditioning SPE_Loading Analyte Breakthrough during Loading? SPE->SPE_Loading SPE_Washing Analyte Loss during Washing? SPE->SPE_Washing SPE_Elution Incomplete Elution? SPE->SPE_Elution PP_Solvent Incorrect Precipitation Solvent/Ratio? PP->PP_Solvent PP_Vortex Inadequate Vortexing? PP->PP_Vortex PP_Pellet Analyte Trapped in Protein Pellet? PP->PP_Pellet Optimize_Method Optimize Method Parameters Chemical_Stability->Optimize_Method Matrix_Effects->Optimize_Method Adsorption->Optimize_Method Resolved Issue Resolved Optimize_Method->Resolved

Caption: Troubleshooting workflow for low internal standard recovery.

FAQs for Low Recovery of this compound

Sample Preparation

Q2: Could my Solid-Phase Extraction (SPE) protocol be the cause of low recovery?

Yes, SPE is a multi-step process where analyte loss can frequently occur. Here are common pitfalls and their solutions:

Potential Issue Possible Cause Recommended Solution
Improper Cartridge Conditioning The sorbent is not properly wetted, leading to inconsistent interactions with the sample.Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration with an aqueous solution that mimics the sample's mobile phase.
Analyte Breakthrough During Loading The flow rate is too high, or the sample solvent is too strong, preventing the analyte from binding to the sorbent.Decrease the sample loading flow rate. If the sample is dissolved in a strong organic solvent, dilute it with a weaker solvent.
Analyte Loss During Washing The wash solvent is too strong and is prematurely eluting the internal standard.Use a weaker wash solvent. You can test a gradient of wash solvents to find the optimal strength that removes interferences without eluting this compound.
Incomplete Elution The elution solvent is too weak or the volume is insufficient to fully recover the analyte from the sorbent.Increase the strength of the elution solvent (e.g., increase the percentage of organic modifier) or increase the elution volume.
Cartridge Drying Out If the sorbent bed dries out after conditioning and before sample loading, it can lead to poor and inconsistent recovery.Ensure the sorbent bed remains wetted throughout the conditioning and loading steps.

Q3: I'm using protein precipitation. How can this method lead to low recovery?

Protein precipitation is a simpler technique than SPE, but it can still be a source of analyte loss:

Potential Issue Possible Cause Recommended Solution
Inefficient Protein Removal Incorrect choice or ratio of precipitation solvent.Acetonitrile is a common choice. A 3:1 ratio of acetonitrile to plasma is generally effective. Ensure thorough vortexing to facilitate complete protein precipitation.[1][2]
Analyte Adsorption to Protein Pellet The internal standard may get trapped within the precipitated protein pellet.After adding the precipitation solvent, vortex the sample vigorously. Ensure complete separation of the supernatant from the pellet by adequate centrifugation.
Analyte Instability in Supernatant The pH of the resulting supernatant may affect the stability of this compound.Lamivudine is known to be unstable in acidic and alkaline conditions. Ensure the final pH of your supernatant is near neutral.
Chemical Stability and Matrix Effects

Q4: How can I be sure that this compound is not degrading during my experiment?

Lamivudine is susceptible to degradation under certain conditions. Consider the following:

  • pH Stability: Lamivudine shows instability in acidic and alkaline conditions.[1] Maintain a neutral pH throughout your sample preparation and storage.

  • Oxidative Stress: The drug can degrade in an oxidative environment.[1] Avoid exposure to strong oxidizing agents.

  • Temperature and Light: While generally stable to light and thermal stress, it is good practice to store stock solutions and samples at low temperatures and protected from light to minimize any potential degradation.

Q5: What are matrix effects and could they be causing my low recovery?

Matrix effects refer to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).

While a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience the same matrix effects, this is not always perfect. Differences in chromatography can cause slight separation, leading to differential matrix effects and an inaccurate representation of the analyte concentration.

Troubleshooting Matrix Effects:

  • Improve Chromatographic Separation: Optimize your LC method to separate Lamivudine from interfering matrix components.

  • Modify Sample Preparation: Employ a more rigorous clean-up step, such as a different SPE sorbent or a liquid-liquid extraction, to remove the interfering components.

  • Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Experimental Protocols

This section provides detailed methodologies for common sample preparation techniques used in Lamivudine analysis.

Protocol 1: Solid-Phase Extraction (SPE) of Lamivudine from Human Plasma

This protocol is adapted from validated methods for Lamivudine quantification.[3][4]

Materials:

  • Oasis HLB SPE cartridges (or equivalent)

  • Human plasma

  • This compound internal standard working solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • To 200 µL of human plasma, add 50 µL of the this compound internal standard working solution.

    • Vortex for 10 seconds.

    • Load the entire sample onto the conditioned SPE cartridge at a low flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Protocol Start Start SPE Protocol Condition 1. Condition Cartridge (Methanol then Water) Start->Condition Load 2. Load Sample (Plasma + IS) Condition->Load Wash 3. Wash Cartridge (5% Methanol in Water) Load->Wash Elute 4. Elute Analytes (Methanol) Wash->Elute Evap_Recon 5. Evaporate & Reconstitute (in Mobile Phase) Elute->Evap_Recon Analyze Inject into LC-MS/MS Evap_Recon->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for Lamivudine.

Protocol 2: Protein Precipitation of Lamivudine from Human Plasma

This protocol is a rapid and simple method for sample clean-up.[1][2]

Materials:

  • Human plasma

  • This compound internal standard working solution

  • Acetonitrile (HPLC grade, containing 0.1% formic acid)

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of the this compound internal standard working solution.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protein_Precipitation_Protocol Start Start Protein Precipitation Add_IS 1. Add IS to Plasma Start->Add_IS Add_ACN 2. Add Cold Acetonitrile & Vortex Add_IS->Add_ACN Centrifuge 3. Centrifuge Add_ACN->Centrifuge Transfer 4. Transfer Supernatant Centrifuge->Transfer Analyze Inject into LC-MS/MS Transfer->Analyze

Caption: Protein Precipitation workflow for Lamivudine analysis.

Quantitative Data Summary

The following tables summarize typical recovery data from validated bioanalytical methods for Lamivudine. These values can serve as a benchmark for your own experiments.

Table 1: Lamivudine and Internal Standard Recovery from Human Plasma using Solid-Phase Extraction (SPE)

Analyte Extraction Method Mean Recovery (%) Reference
LamivudineSPE (Oasis HLB)93.9[3]
Lamivudine-d3 (IS)SPE (Oasis HLB)92.3[3]
LamivudineSPE>86[5]

Table 2: Lamivudine Recovery from Human Plasma using Protein Precipitation

Analyte Extraction Method Mean Recovery (%) Reference
LamivudineProtein Precipitation (Acetonitrile)97.7[1]
LamivudineProtein Precipitation87.33[6]
LamivudineProtein Precipitation85[7]

Note: Recovery values can vary depending on the specific laboratory conditions, reagents, and instrumentation used. It is crucial to validate the method in your own laboratory to establish your own acceptance criteria. Consistent and reproducible recovery is often more important than achieving 100% recovery.

References

Calibration curve linearity issues with labeled Lamivudine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with labeled Lamivudine.

Troubleshooting Guides

Issue: My calibration curve for labeled Lamivudine is non-linear, showing a plateau at higher concentrations.

Question: What are the potential causes for a non-linear calibration curve that flattens at high concentrations, and how can I resolve this?

Answer: A plateauing calibration curve at higher concentrations is a common issue in chromatographic analysis, often indicative of detector or system saturation. Here’s a step-by-step guide to troubleshoot this phenomenon.

Possible Causes and Solutions:

  • Detector Saturation: In modern LC-MS/MS instruments, a primary cause of non-linearity at high concentrations is detector saturation.[1] The detector has a finite capacity to accurately measure ions at any given moment. When the ion count exceeds this limit, the response is no longer proportional to the analyte concentration.

    • Solution:

      • Reduce Analyte Concentration: Dilute your higher concentration standards and samples to bring them within the linear dynamic range of the detector.

      • Optimize MS Parameters: Intentionally reduce the sensitivity of the mass spectrometer by adjusting parameters such as spray voltage, nebulizer gas flow, or collision energy.[1]

      • Use Less Abundant Transitions: For tandem mass spectrometry (MS/MS), select a less intense product ion for quantification of high concentration samples.[1]

  • Ionization Suppression/Enhancement (Matrix Effects): Components in the sample matrix can interfere with the ionization of labeled Lamivudine in the mass spectrometer source, leading to a non-linear response.[1][2] This is particularly prevalent in bioanalytical samples like plasma or urine.[2][3]

    • Solution:

      • Improve Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) to remove interfering matrix components.[3][4]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

      • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[3]

  • Analyte-Specific Behavior: At high concentrations, analytes can form dimers or multimers, which may have different ionization efficiencies than the monomeric form, contributing to non-linearity.[1]

    • Solution:

      • Adjust Mobile Phase Composition: Modify the pH or organic solvent content of the mobile phase to discourage analyte aggregation.

      • Lower the Concentration Range: If the issue persists, it may be necessary to work within a lower, more linear concentration range.

Issue: My calibration curve has a poor correlation coefficient (R² < 0.99).

Question: I am observing a low R² value for my Lamivudine calibration curve. What steps should I take to improve the linearity?

Answer: A correlation coefficient (R²) below the generally accepted threshold of 0.99 (or 0.999 for assays) indicates poor linearity and suggests that the experimental data does not fit the linear regression model well.[5] It's important to note that while R² is a common metric, it should not be the sole criterion for evaluating curve acceptability.[6][7] Visual inspection of the curve and residual plots is also crucial.

Troubleshooting Steps:

  • Review Standard Preparation: Inaccuracies in the preparation of calibration standards are a frequent source of poor linearity.

    • Action:

      • Carefully re-prepare the calibration standards, ensuring accurate pipetting and dilutions.

      • Use calibrated pipettes and high-purity solvents.

      • Prepare fresh stock solutions to rule out degradation.

  • Assess for Contamination and Carryover: Contamination in the blank or carryover from a high-concentration sample can affect the accuracy of the lower concentration points, leading to a poor fit.

    • Action:

      • Inject a blank solvent after the highest standard to check for carryover.

      • Ensure the autosampler needle and injection port are clean.

  • Evaluate the Regression Model: A simple linear regression with equal weighting may not be appropriate for your data, especially over a wide dynamic range.

    • Action:

      • Apply Weighting: Use weighted linear regression (e.g., 1/x or 1/x²) to give more importance to the lower concentration points, which often have lower variance.[8]

      • Consider a Different Model: If the response is inherently non-linear, a quadratic regression model might provide a better fit.[1][9] However, this should be scientifically justified and validated.[8][9]

  • Check for Matrix Effects: As mentioned previously, matrix effects can introduce variability and disrupt linearity.

    • Action:

      • Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a neat solution.[10] The acceptable range for the normalized matrix factor is typically 0.85 to 1.15.[10]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable R² value for a calibration curve in a bioanalytical method for Lamivudine?

A1: The acceptance criterion for the correlation coefficient (R²) can vary depending on regulatory guidelines and the purpose of the analysis. For industrial pharmaceutical analysis following ICH (Q2) guidelines, an R² > 0.999 is often required for the assay of the main component, while R² > 0.990 may be acceptable for impurity analysis.[5] For academic or research and development purposes, an R² > 0.990 is generally considered the minimum threshold for an acceptable calibration curve.[5] Many laboratories aim for an R² value of at least 0.995.[5]

Q2: Can I use a non-linear regression model for my Lamivudine calibration curve?

A2: Yes, a non-linear regression model, such as a quadratic fit, can be used if the relationship between concentration and response is demonstrably non-linear.[9][11][12] This is often the case with mass spectrometric detection over a wide concentration range.[9] However, the choice of a non-linear model must be justified, and the method must be thoroughly validated using that model.[8] It is important to have a sufficient number of calibration points to accurately define the curve.[9]

Q3: What are "matrix effects" and how do they affect the analysis of labeled Lamivudine?

A3: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[2] These effects can lead to inaccurate quantification and non-linear calibration curves.[1][2] In some cases, matrix components can even alter the chromatographic retention time and peak shape of the analyte.[2] Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]

Q4: How can I minimize matrix effects in my Lamivudine bioassay?

A4: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for thorough sample clean-up.[3][4]

  • Chromatographic Separation: Optimize the HPLC method to separate Lamivudine from interfering matrix components.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[3]

Data Presentation

Table 1: Typical Linearity Parameters for Lamivudine Analysis

ParameterHPLC-UVLC-MS/MS
Linearity Range 3.75–22.50 µg/mL[13]25.02–3997.17 ng/mL[14]
6-14 µg/mL[15]20.2–6026 ng/mL[16]
5-30 µg/mL[17]
Correlation Coefficient (R²) > 0.998[18]> 0.99[14]
0.9998[17]
Regression Model LinearLinear (often with 1/x² weighting)[14], Quadratic

Experimental Protocols

Protocol: Preparation of Calibration Standards and Quality Controls for LC-MS/MS Analysis of Lamivudine in Human Plasma
  • Stock Solution Preparation:

    • Accurately weigh and dissolve labeled Lamivudine in a suitable solvent (e.g., methanol) to prepare a primary stock solution (e.g., 1 mg/mL).

    • Prepare a stock solution of the stable isotope-labeled internal standard (e.g., Lamivudine-¹³C,¹⁵N₂) in a similar manner.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions that cover the desired calibration range (e.g., 25 ng/mL to 4000 ng/mL).[14]

  • Calibration Curve Standards:

    • Spike a known volume of blank human plasma with the appropriate working standard solutions to create a set of at least 6-8 non-zero calibration standards. The final concentration in plasma should cover the intended analytical range.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). These are prepared from a separate stock solution weighing to ensure accuracy.

  • Sample Extraction (Example: Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the internal standard solution.

    • Add a protein precipitating agent (e.g., 300 µL of acetonitrile).

    • Vortex mix thoroughly to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

    • Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solutions (Analyte & IS) working Create Working Standards (Serial Dilution) stock->working spike Spike Blank Matrix (Plasma) working->spike extract Perform Sample Extraction (e.g., Protein Precipitation) spike->extract inject Inject into LC-MS/MS extract->inject acquire Acquire Data (Peak Areas) inject->acquire plot Plot Peak Area Ratio vs. Conc. acquire->plot regress Perform Linear/Weighted Regression plot->regress eval Evaluate Linearity (R², Residuals) regress->eval

Caption: Workflow for Calibration Curve Generation.

troubleshooting_linearity cluster_high_conc High Concentration Issues cluster_poor_fit Poor Fit (Low R²) start Non-Linear Calibration Curve detector_sat Detector Saturation? start->detector_sat ion_suppress Ionization Suppression? start->ion_suppress std_prep Standard Prep Error? start->std_prep regression Inappropriate Regression? start->regression carryover Contamination/ Carryover? start->carryover sol_dilute Dilute Samples/ Standards detector_sat->sol_dilute sol_ms Optimize MS Parameters detector_sat->sol_ms ion_suppress->sol_dilute sol_cleanup Improve Sample Cleanup (SPE) ion_suppress->sol_cleanup sol_reprep Re-prepare Standards std_prep->sol_reprep sol_weight Use Weighted Regression (1/x²) regression->sol_weight sol_clean_sys Clean System/ Check Blanks carryover->sol_clean_sys

Caption: Troubleshooting Non-Linear Calibration Curves.

References

Technical Support Center: Lamivudine-¹³C,¹⁵N₂,d₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Lamivudine-¹³C,¹⁵N₂,d₂ as an internal standard in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Lamivudine-¹³C,¹⁵N₂,d₂?

For optimal stability, Lamivudine-¹³C,¹⁵N₂,d₂ should be stored under specific conditions. As a powder, it is recommended to store it at -20°C.[1] When in a solvent, storage at -80°C is advised to ensure its integrity.[1] For short-term storage, such as in a refrigerator, a temperature of 2-8°C is acceptable.[2]

Q2: How stable is Lamivudine-¹³C,¹⁵N₂,d₂ in biological matrices like plasma?

While specific stability data for Lamivudine-¹³C,¹⁵N₂,d₂ in biological matrices is not extensively published, its stability is generally considered comparable to the unlabeled lamivudine. Validated bioanalytical methods using this internal standard have demonstrated its stability throughout the sample analysis process, which includes various storage and handling conditions.[3][4] Stability is assessed during method validation through freeze-thaw cycles and bench-top stability evaluations.[4] For instance, in one study, the working solution of Lamivudine-¹³C,¹⁵N₂,d₂ was found to be stable, with percentage stability values at low and high quality control levels being 99.66% and 99.85%, respectively.[5]

Q3: What are the known degradation pathways for lamivudine that could potentially affect the internal standard?

Forced degradation studies on lamivudine have shown that it is susceptible to degradation under acidic and alkaline conditions, as well as in an oxidative environment.[6][7] It has been found to be stable under neutral, photolytic (light), and thermal stress conditions.[6][7] Researchers should be mindful of these conditions during sample preparation and analysis to prevent the degradation of both the analyte and the internal standard.

Q4: Can Lamivudine-¹³C,¹⁵N₂,d₂ be used as an internal standard for quantification in different biological matrices?

Yes, Lamivudine-¹³C,¹⁵N₂,d₂ is designed to be used as an internal standard for the quantitative analysis of lamivudine in various biological matrices by NMR, GC-MS, or LC-MS.[8][9] It has been successfully used in validated LC-MS/MS methods for the quantification of lamivudine in human plasma.[3][4]

Troubleshooting Guide

Problem: I am observing high variability or poor recovery of the Lamivudine-¹³C,¹⁵N₂,d₂ internal standard signal.

  • Possible Cause 1: Improper Storage or Handling.

    • Question: Have the storage conditions for the internal standard stock and working solutions been consistently maintained?

    • Answer: Ensure that the stock solution is stored at the recommended -80°C and that working solutions are freshly prepared or have been verified for stability under their storage conditions.[1] Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Instability during Sample Processing.

    • Question: Are the samples being processed under conditions that could lead to degradation?

    • Answer: Lamivudine is known to be unstable in acidic and alkaline conditions.[6] Ensure that the pH of your sample preparation solutions is controlled and within a stable range. Minimize the time samples spend at room temperature before analysis.

  • Possible Cause 3: Matrix Effects.

    • Question: Could ion suppression or enhancement from the biological matrix be affecting the internal standard's signal?

    • Answer: Matrix effects can cause variability in the MS signal. To investigate this, you can perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[10] If matrix effects are present, consider optimizing your sample cleanup procedure (e.g., using a different solid-phase extraction sorbent or a liquid-liquid extraction) or adjusting your chromatographic conditions to separate the internal standard from the interfering matrix components.[10]

Problem: The retention time of Lamivudine-¹³C,¹⁵N₂,d₂ is shifting.

  • Possible Cause 1: Changes in Mobile Phase Composition.

    • Question: Has the mobile phase been prepared accurately and is it stable?

    • Answer: Inaccuracies in mobile phase preparation can lead to retention time shifts. Ensure the mobile phase components are accurately measured and that the aqueous and organic components are well-mixed. Some mobile phase additives can degrade over time, so fresh preparation is recommended.

  • Possible Cause 2: Column Degradation.

    • Question: Has the analytical column been used for a large number of injections or with aggressive mobile phases?

    • Answer: Column performance can degrade over time. Check the column's performance using a standard solution. If peak shape and retention time are not optimal, consider washing the column according to the manufacturer's instructions or replacing it.

Problem: I am observing extraneous peaks interfering with the Lamivudine-¹³C,¹⁵N₂,d₂ peak.

  • Possible Cause 1: Contamination.

    • Question: Is there a possibility of contamination from the sample collection tubes, solvents, or labware?

    • Answer: Ensure all materials used in sample collection and preparation are clean and free of interfering substances. Run a blank sample (matrix without analyte or internal standard) to check for background interference.

  • Possible Cause 2: Co-eluting Metabolites or Endogenous Compounds.

    • Question: Could a metabolite of another drug or an endogenous compound be co-eluting with the internal standard?

    • Answer: Optimize your chromatographic method to improve the separation of the internal standard from any interfering peaks. This could involve changing the mobile phase gradient, the type of analytical column, or the flow rate.

Quantitative Data Summary

Table 1: Lamivudine Stability in Human Plasma

Stability TestConditionsAnalyte ConcentrationStability (% of Initial)Reference
Freeze-Thaw StabilityFour freeze-thaw cycles at -70°CLQC and HQCNot explicitly stated[4]
Working Solution Stability
LamivudineRoom TemperatureLQC & HQC104.35% & 99.73%[5]
Lamivudine-¹³C,¹⁵N₂,d₂Room TemperatureLQC & HQC99.66% & 99.85%[5]

LQC: Low Quality Control; HQC: High Quality Control

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general representation based on common methods for lamivudine analysis in plasma.[3][4]

  • Sample Pre-treatment: To 300 µL of human plasma, add 50 µL of Lamivudine-¹³C,¹⁵N₂,d₂ internal standard solution (concentration will depend on the specific assay).[3]

  • Buffer Addition: Add 200 µL of a suitable buffer (e.g., phosphate buffer) to the sample.[3]

  • SPE Cartridge Conditioning: Condition an Oasis HLB 1cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of lamivudine. Optimization will be required for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column, such as a Hypurity C18 (100 mm × 4.6 mm, 5.0 µm), is commonly used.[3][4]

    • Mobile Phase: A mixture of an aqueous component (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).[11][12]

    • Flow Rate: Typically around 1.0 mL/min.[12]

    • Injection Volume: 10-20 µL.[13]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.

    • MRM Transitions:

      • Lamivudine: The specific parent and product ions will need to be determined empirically on the mass spectrometer used.

      • Lamivudine-¹³C,¹⁵N₂,d₂: The parent and product ions will be shifted according to the mass increase from the isotopic labels.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Lamivudine-¹³C,¹⁵N₂,d₂ plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the bioanalysis of lamivudine.

Troubleshooting_Workflow start High Variability in IS Signal? check_storage Storage Conditions Correct? start->check_storage check_processing Sample Processing Conditions Stable? check_storage->check_processing Yes solution_storage Action: Verify Storage Temp. & Handling check_storage->solution_storage No check_matrix Matrix Effects Present? check_processing->check_matrix Yes solution_processing Action: Control pH & Temperature check_processing->solution_processing No solution_matrix Action: Optimize Sample Cleanup / Chromatography check_matrix->solution_matrix Yes end Problem Resolved check_matrix->end No solution_storage->end solution_processing->end solution_matrix->end

Caption: Troubleshooting logic for internal standard signal variability.

References

Technical Support Center: Optimizing Lamivudine LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of Lamivudine.

Troubleshooting Guide: Reducing Ion Suppression

Ion suppression is a common challenge in LC-MS analysis, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification. This guide addresses specific issues you may encounter with Lamivudine analysis in a question-and-answer format.

Q1: My Lamivudine signal is significantly lower than expected, especially in plasma samples. What is the likely cause and how can I fix it?

A1: This is a classic sign of ion suppression, likely due to matrix effects from endogenous components in the plasma co-eluting with Lamivudine.

Immediate Troubleshooting Steps:

  • Evaluate Your Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup. Protein precipitation is a quick but often "dirtier" method. Consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Chromatographic Separation: Ensure Lamivudine is chromatographically separated from the bulk of matrix components. Adjusting the mobile phase gradient or composition can shift the retention time of Lamivudine away from interfering compounds.

  • Dilution: A simple approach is to dilute your sample extract. This can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect. However, ensure your diluted concentration is still above the lower limit of quantification (LLOQ).

Q2: I am using protein precipitation, but still experiencing significant ion suppression. What can I do to improve my results with this technique?

A2: While protein precipitation is less selective, its efficiency can be optimized.

  • Choice of Precipitation Solvent: Acetonitrile is a common choice. Ensure you are using a sufficient volume (typically 3:1 or 4:1 ratio of solvent to plasma) for efficient protein removal.[1]

  • Centrifugation: After adding the precipitation solvent and vortexing, ensure adequate centrifugation time and speed to pellet the precipitated proteins effectively. A common practice is centrifugation at high speeds for 10-30 minutes.[2][3]

  • Supernatant Transfer: Carefully transfer the supernatant without disturbing the protein pellet.

If ion suppression persists, it is highly recommended to explore SPE or LLE for cleaner extracts.

Q3: How do I choose between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Lamivudine analysis?

A3: Both SPE and LLE offer superior cleanup compared to protein precipitation. The choice depends on your laboratory's resources and the specific requirements of your assay.

  • Solid-Phase Extraction (SPE): Generally provides cleaner extracts and is more amenable to automation for high-throughput analysis. For Lamivudine, a reverse-phase SPE cartridge is often effective.[4][5][6]

  • Liquid-Liquid Extraction (LLE): Can be very effective and cost-efficient but may be more labor-intensive and use larger volumes of organic solvents.

Refer to the experimental protocols section for detailed methodologies for each technique.

Q4: Can my mobile phase composition contribute to ion suppression for Lamivudine?

A4: Yes, mobile phase additives can influence ionization efficiency.

  • Buffers and Additives: While buffers are necessary for consistent chromatography, high concentrations of non-volatile salts can lead to ion suppression. If possible, use volatile buffers like ammonium acetate or ammonium formate at low concentrations (e.g., 1 mM).[7]

  • Organic Modifier: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) can affect the elution of matrix components. Experiment with different gradients to separate Lamivudine from regions of significant ion suppression.

Frequently Asked Questions (FAQs)

What are the common sources of matrix effects in Lamivudine plasma analysis?

The primary sources of matrix effects are endogenous plasma components such as phospholipids, salts, and proteins that are not completely removed during sample preparation. These components can co-elute with Lamivudine and compete for ionization in the MS source.

How can I quantitatively assess the extent of ion suppression in my method?

You can perform a post-extraction addition experiment. Compare the peak area of Lamivudine in a neat solution to the peak area of Lamivudine spiked into a blank, extracted matrix sample at the same concentration. The percentage difference will give you a quantitative measure of the matrix effect.

Is a stable isotope-labeled internal standard (SIL-IS) necessary for Lamivudine analysis?

While not strictly mandatory, using a SIL-IS for Lamivudine (e.g., Lamivudine-¹³C,¹⁵N₂) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, thus providing more accurate and precise quantification by correcting for these effects.[8]

What are the typical mass transitions for Lamivudine in positive ion mode ESI-MS/MS?

A commonly monitored transition for Lamivudine is m/z 230.1 → 112.05.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Lamivudine analysis, providing a comparison of different sample preparation methods.

Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (% CV)Reference
Solid-Phase ExtractionLamivudine69.186.64 - 8.01 (LQC), 2.69 - 4.68 (HQC)[8]
Solid-Phase ExtractionLamivudine≥86Not explicitly stated[6]
Solid-Phase ExtractionLamivudine61 - 85Not explicitly stated[7]
Protein PrecipitationLamivudine~93Not explicitly stated[2]
Protein Precipitation/LLELamivudine TriphosphateNot explicitly statedInter-assay %CV ≤ 9.8[9]

Table 2: Linearity Ranges for Lamivudine in Human Plasma

Sample Preparation MethodLinearity Range (ng/mL)Reference
Solid-Phase Extraction25.02 - 3997.17[8]
Solid-Phase Extraction25 - 3000[6]
Solid-Phase Extraction10 - 4000[7]
Solid-Phase Extraction9.47 - 1466.67[5]
Protein PrecipitationNot specified[2]
Protein Precipitation2.5 - 1000[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 300 µL of human plasma, add 50 µL of the internal standard solution (e.g., Lamivudine-¹³C,¹⁵N₂).[4]

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., reverse-phase) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water or an aqueous buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or an aqueous solution to remove unretained matrix components.

  • Elution: Elute Lamivudine and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 2: Protein Precipitation

  • Sample Preparation: In a microcentrifuge tube, pipette 200 µL of human plasma. Add 50 µL of the internal standard solution.[1]

  • Precipitation: Add 1 mL of acetonitrile (as the precipitating agent).[1]

  • Vortexing: Vortex the mixture thoroughly for several minutes to ensure complete protein precipitation.[1][2]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or vial for injection into the LC-MS system.[1]

Visualizations

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatography Optimization start Low Lamivudine Signal (Suspected Ion Suppression) sample_prep Evaluate Sample Preparation Method start->sample_prep chromatography Optimize Chromatographic Separation start->chromatography dilution Dilute Sample Extract start->dilution ppt Using Protein Precipitation? sample_prep->ppt gradient Adjust Mobile Phase Gradient chromatography->gradient mobile_phase Modify Mobile Phase Composition (e.g., buffer) chromatography->mobile_phase end Improved Signal (Ion Suppression Reduced) dilution->end spe_lle Switch to SPE or LLE ppt->spe_lle Yes optimize_ppt Optimize PPT: - Solvent Choice - Centrifugation ppt->optimize_ppt No, but still issues spe_lle->end optimize_ppt->end gradient->end mobile_phase->end

Caption: Troubleshooting workflow for addressing ion suppression in Lamivudine LC-MS analysis.

Caption: Logical workflow for developing a robust Lamivudine LC-MS method to proactively reduce ion suppression.

References

Method development challenges for Lamivudine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lamivudine Bioanalysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common method development challenges. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to support your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the development and validation of bioanalytical methods for Lamivudine.

Problem IDQuestionPotential Causes & Troubleshooting Steps
EXT-01 Low or inconsistent recovery of Lamivudine from plasma/serum samples. Cause: Inefficient extraction method. Lamivudine is a polar compound, which can make extraction from biological matrices challenging. Troubleshooting: 1. Optimize Protein Precipitation (PPT): - Solvent Selection: While methanol is commonly used, acetonitrile or a mixture of methanol and acetonitrile can also be effective.[1] Experiment with different organic solvents and solvent-to-plasma ratios to maximize precipitation and Lamivudine recovery. - Temperature: Perform the precipitation at a low temperature (e.g., on ice) to enhance protein removal. 2. Consider Solid-Phase Extraction (SPE): - Sorbent Selection: Use a reverse-phase sorbent like C18 or a hydrophilic-lipophilic balanced (HLB) polymer. Oasis HLB cartridges have been shown to provide high recovery for Lamivudine.[2] - pH Optimization: Adjust the pH of the sample and wash solutions to ensure Lamivudine is in a neutral or non-ionized state for optimal retention on the sorbent. 3. Evaluate Liquid-Liquid Extraction (LLE): - Due to Lamivudine's polarity, LLE may be less efficient. If attempted, use a polar organic solvent and consider salting out the aqueous phase to improve partitioning.
CHR-01 Poor peak shape (tailing or fronting) for Lamivudine in HPLC. Cause: Secondary interactions with the stationary phase, inappropriate mobile phase pH, or column overload. Troubleshooting: 1. Mobile Phase pH: Lamivudine has a pKa of approximately 4.3. Ensure the mobile phase pH is at least 1.5-2 units away from the pKa to maintain a consistent ionization state. A slightly acidic pH (e.g., 3.0) is often used.[3] 2. Mobile Phase Composition: The use of buffers like phosphate or acetate can improve peak shape. Triethylamine is sometimes added to the mobile phase to mask active silanol groups on the column that can cause tailing.[3] 3. Column Selection: A well-end-capped C18 column is a good starting point.[3][4] If tailing persists, consider a column with a different stationary phase or a base-deactivated column. 4. Sample Concentration: Inject a lower concentration of Lamivudine to rule out column overload.
CHR-02 Co-elution of Lamivudine with endogenous plasma components. Cause: Insufficient chromatographic resolution. Troubleshooting: 1. Optimize Mobile Phase Gradient: If using gradient elution, adjust the gradient slope to improve separation between Lamivudine and interfering peaks. 2. Modify Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile vs. methanol) or the buffer concentration.[5] 3. Change Stationary Phase: A column with a different selectivity (e.g., phenyl-hexyl or cyano) may provide the necessary resolution. 4. Improve Sample Cleanup: A more selective sample preparation method, such as SPE, can remove interfering components before chromatographic analysis.[2]
DET-01 High matrix effect observed in LC-MS/MS analysis. Cause: Co-eluting endogenous components from the biological matrix are suppressing or enhancing the ionization of Lamivudine. Troubleshooting: 1. Improve Chromatographic Separation: Ensure Lamivudine is well-separated from the void volume and any major interfering peaks.[2] 2. Enhance Sample Preparation: Use a more rigorous sample cleanup method like SPE to remove phospholipids and other matrix components that are known to cause ion suppression.[6] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Lamivudine (e.g., Lamivudine-¹³C,¹⁵N₂) will co-elute and experience the same matrix effects, thereby compensating for variations in ionization.[2][7] 4. Dilute the Sample: If sensitivity allows, diluting the extracted sample can reduce the concentration of interfering matrix components.
VAL-01 Inconsistent results for stability assessments (freeze-thaw, short-term, long-term). Cause: Degradation of Lamivudine in the biological matrix under the tested conditions.[8] Troubleshooting: 1. pH Control: Ensure the pH of the plasma/serum samples is maintained within a stable range. Lamivudine is known to be unstable in acidic and alkaline conditions.[8] 2. Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant to the samples upon collection.[8] 3. Storage Conditions: Strictly control the storage temperature. Long-term stability should be assessed at -70°C or lower.[9] Ensure samples are completely thawed and vortexed before analysis.

Frequently Asked Questions (FAQs)

1. What is a suitable starting point for an HPLC method for Lamivudine?

A good starting point for an RP-HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol. A common starting ratio is 70:30 (buffer:organic).[3][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV detection at approximately 270 nm.[4][10]

2. What are the common sample preparation techniques for Lamivudine bioanalysis?

The most common techniques are:

  • Protein Precipitation (PPT): This is a simple and fast method. Methanol or acetonitrile are typically used to precipitate plasma proteins.[1][4]

  • Solid-Phase Extraction (SPE): This technique provides a cleaner extract, reducing matrix effects. Reverse-phase (C18) or polymeric (HLB) cartridges are often employed.[2][7]

3. What is a typical linear range for Lamivudine quantification in human plasma?

The linear range can vary depending on the detection method. For HPLC-UV, a range of approximately 400 to 4000 ng/mL is common.[4] For more sensitive LC-MS/MS methods, the range can extend much lower, for instance, from 25 to 4000 ng/mL.[7]

4. Is an internal standard necessary for Lamivudine bioanalysis?

Yes, using an internal standard (IS) is highly recommended to ensure accuracy and precision. For HPLC-UV methods, a structurally similar compound like Stavudine can be used.[4] For LC-MS/MS methods, a stable isotope-labeled version of Lamivudine is the ideal choice to compensate for matrix effects and variability in extraction and ionization.[2][7]

5. What are the key validation parameters to assess for a Lamivudine bioanalytical method?

According to regulatory guidelines, the key validation parameters include:

  • Specificity and Selectivity[3]

  • Linearity and Range[4][7]

  • Accuracy and Precision (intra- and inter-day)[4][7]

  • Recovery[4][9]

  • Matrix Effect[9]

  • Stability (freeze-thaw, short-term, long-term, stock solution)[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)[4][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for Lamivudine bioanalysis.

Table 1: Chromatographic Conditions and Performance

MethodColumnMobile PhaseDetectionLinearity Range (ng/mL)LLOQ (ng/mL)Reference
RP-HPLCPhenomenex C18 (250x4.6mm, 5µm)Methanol:Water (85:15 v/v)UV at 270 nm406.10 - 4020.05400[4]
LC-MS/MSHypurity C18 (100x4.6mm, 5µm)Not specifiedMS/MS25.02 - 3997.1725.02[7]
UHPLC-MS/MSNot specifiedNot specifiedMS/MS5 - 10005[9]
RP-HPLCC18Acetonitrile:Phosphate buffer pH 4 (85:15 v/v)UV at 271 nm5000 - 30000Not reported[10]

Table 2: Sample Preparation and Recovery

MethodSample PreparationInternal StandardRecovery (%)Reference
RP-HPLCProtein Precipitation (Methanol)Stavudine97.55[4]
LC-MS/MSSolid-Phase ExtractionLamivudine ¹³C ¹⁵N₂Not specified[7]
UHPLC-MS/MSSolid-Phase ExtractionNot specified88.9 - 94.8[9]
LC-MS/MSSolid-Phase Extraction (Oasis HLB)Zidovudine-IS & Lamivudine-IS93.9[2]

Experimental Protocols & Workflows

Protocol 1: Lamivudine Analysis by RP-HPLC with Protein Precipitation

This protocol is based on the method described by S. Suresh et al.[4]

  • Standard and Sample Preparation:

    • Prepare stock solutions of Lamivudine and the internal standard (Stavudine) in a methanol:water mixture.

    • Spike blank human plasma with working standards to create calibration curve points and quality control (QC) samples.

  • Protein Precipitation:

    • To 1 mL of plasma sample (or standard/QC), add 1 mL of methanol.

    • Add 0.2 mL of the internal standard solution.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 5000 RPM for 5 minutes at 4°C.

  • Analysis:

    • Inject 20 µL of the supernatant into the HPLC system.

    • Column: Phenomenex C18 (250x4.6mm, 5µm).

    • Mobile Phase: Methanol:Water (85:15 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

Diagram: General Workflow for Lamivudine Bioanalysis

Lamivudine_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Methods cluster_analysis Analysis cluster_detection_methods Detection Methods plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction add_is->extraction ppt Protein Precipitation (e.g., Methanol) extraction->ppt Simple & Fast spe Solid-Phase Extraction (e.g., C18, HLB) extraction->spe Cleaner Extract hplc HPLC Separation (C18 Column) ppt->hplc spe->hplc detection Detection hplc->detection uv UV (270 nm) detection->uv msms MS/MS detection->msms data_processing Data Processing & Quantification uv->data_processing msms->data_processing

Caption: General workflow for Lamivudine bioanalysis.

Diagram: Troubleshooting Logic for Low Recovery

Low_Recovery_Troubleshooting start Start: Low or Inconsistent Recovery check_ppt Currently using Protein Precipitation? start->check_ppt check_spe Currently using SPE? start->check_spe optimize_ppt Optimize PPT: - Change solvent (ACN, MeOH/ACN) - Adjust solvent:plasma ratio - Precipitate at low temp check_ppt->optimize_ppt Yes consider_spe Consider Switching to SPE for a Cleaner, More Robust Extraction check_ppt->consider_spe No revalidate Re-validate Method with Optimized Conditions optimize_ppt->revalidate consider_spe->revalidate check_spe->consider_spe No optimize_spe Optimize SPE: - Check sorbent type (C18, HLB) - Adjust sample/wash pH - Optimize elution solvent check_spe->optimize_spe Yes optimize_spe->revalidate

Caption: Troubleshooting logic for low Lamivudine recovery.

References

Validation & Comparative

Cross-validation of Lamivudine assays using different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Lamivudine in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development and validation of robust bioanalytical methods. This guide provides a comprehensive comparison of various internal standards used in Lamivudine assays, supported by experimental data from published studies.

The internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibrators, and quality controls. It is essential for correcting the variability in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte, have a similar extraction recovery and ionization response, and not be present in the biological matrix. This guide explores the performance of both structural analog and stable isotope-labeled internal standards in Lamivudine assays.

Experimental Workflow for Lamivudine Assay Cross-Validation

The general workflow for the cross-validation of a bioanalytical method for Lamivudine, employing different internal standards, involves several key stages from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic and Mass Spectrometric Analysis cluster_validation Method Validation cluster_data Data Analysis plasma Plasma Sample add_is Spike with Internal Standard plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC/UHPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms linearity Linearity ms->linearity accuracy Accuracy & Precision ms->accuracy recovery Recovery ms->recovery stability Stability ms->stability quantification Quantification of Lamivudine stability->quantification cross_validation Cross-Validation of IS Performance quantification->cross_validation

A Comparative Guide to Lamivudine-13C,15N2,d2 and Other Labeled Standards in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lamivudine-13C,15N2,d2 with other stable isotope-labeled internal standards used in the quantitative analysis of Lamivudine. The selection of an appropriate internal standard is critical for the accuracy and robustness of bioanalytical methods, particularly in pharmacokinetic and therapeutic drug monitoring studies. This document presents a compilation of performance data from various studies, details relevant experimental protocols, and visualizes key processes to aid in the selection of the most suitable labeled standard for your research needs.

Introduction to Lamivudine and the Role of Labeled Standards

Lamivudine, an antiretroviral medication, is a cornerstone in the treatment of HIV/AIDS and chronic hepatitis B.[1] Accurate quantification of Lamivudine in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, which allows them to co-elute and experience similar ionization effects, thereby correcting for variability in sample preparation and instrument response.[2] The use of such standards significantly enhances the precision and accuracy of the analytical method.[2]

This compound is a stable isotope-labeled version of Lamivudine, incorporating carbon-13, nitrogen-15, and deuterium isotopes.[3] This high degree of labeling provides a significant mass shift from the unlabeled analyte, minimizing the risk of isotopic cross-talk and ensuring a clear distinction in mass spectrometric detection.

Performance Data of Labeled Lamivudine Standards

Labeled StandardLinearity Range (ng/mL)Precision (%CV)Accuracy (% Deviation)Recovery (%)Matrix Effect (%)Citation(s)
This compound 25.02 - 3997.171.50 - 5.68 (Inter-day)98.01 - 102.67 (Inter-batch)Not explicitly statedNot explicitly stated[4]
Lamivudine-13C,15N2 25.02 - 3997.171.50 (for Lamivudine)99.55 (for Lamivudine)Not explicitly statedNot explicitly stated[5]
Lamivudine-15N3, 13C2 10 - 1000 (for Lamivudine-TP)<15 (Intra- and Inter-assay)<15 (Intra- and Inter-assay)Not explicitly statedNot explicitly stated[6]
Lamivudine (3TC-IS) 1 - 3000≤10≤8.393.92% suppression[2][7]

Note: The data presented is for the respective analytical methods and may not be solely reflective of the internal standard's performance. Variations in experimental conditions can influence these parameters.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the quantification of Lamivudine in human plasma using a stable isotope-labeled internal standard.

Method 1: Quantification of Lamivudine using Lamivudine-13C,15N2 as Internal Standard

This method was developed for the simultaneous quantification of Lamivudine and Nevirapine in human plasma.[4][5]

  • Sample Preparation: Solid Phase Extraction (SPE).

    • To 300 µL of human plasma, 50 µL of the internal standard solution (Lamivudine-13C,15N2) is added.

    • The sample is loaded onto an SPE cartridge.

    • The cartridge is washed, and the analytes are eluted.

  • Chromatographic Conditions:

    • LC System: Waters HPLC.

    • Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm).

    • Mobile Phase: Acetonitrile and buffer (75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • MS System: Quattro Micro Mass, Waters.

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: Quantification of Lamivudine using a Labeled Lamivudine (3TC-IS) as Internal Standard

This sensitive LC/MS/MS assay was validated for determining zidovudine and lamivudine in human plasma.[2][7]

  • Sample Preparation: Solid Phase Extraction (SPE).

    • A stable labeled isotopic lamivudine (3TC-IS) is added as an internal standard to 100 µL of plasma.

    • SPE is performed using an Oasis HLB 1 cm³ cartridge.

  • Chromatographic Conditions:

    • Column: Phenomenex Synergi Hydro-RP (2.0 × 150 mm).

    • Mobile Phase: Aqueous solution of 15% acetonitrile and 0.1% acetic acid.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: 230/112 for Lamivudine and 233/115 for 3TC-IS.[7]

Visualizing Key Processes

To further clarify the context of Lamivudine analysis, the following diagrams illustrate its metabolic pathway and a typical bioanalytical workflow.

Lamivudine_Metabolic_Pathway Lamivudine Lamivudine L_MP Lamivudine Monophosphate (L-MP) Lamivudine->L_MP Intracellular Kinases L_DP Lamivudine Diphosphate (L-DP) L_MP->L_DP L_TP Lamivudine Triphosphate (L-TP) (Active Metabolite) L_DP->L_TP Incorporation Incorporation into Viral DNA L_TP->Incorporation Viral Reverse Transcriptase Chain_Termination DNA Chain Termination Incorporation->Chain_Termination

Caption: Intracellular phosphorylation pathway of Lamivudine to its active triphosphate form.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Labeled Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Extraction Protein Precipitation or Solid Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: A typical bioanalytical workflow for the quantification of Lamivudine in plasma.

Conclusion

The choice of a stable isotope-labeled internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Lamivudine. This compound, with its high mass shift, offers an excellent option to minimize potential interferences. While direct comparative performance data is scarce, the available literature demonstrates that various labeled standards, including this compound and other commercially available options, can be successfully employed to develop sensitive and accurate LC-MS/MS methods. The selection of a specific standard may depend on factors such as commercial availability, cost, and the specific requirements of the analytical method. The provided data and protocols serve as a valuable resource for researchers in making an informed decision for their bioanalytical needs.

References

Labeled Internal Standards Enhance Accuracy and Precision in Lamivudine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

The use of stable isotope-labeled internal standards (IS) in the bioanalysis of Lamivudine by liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrates a higher degree of accuracy and precision compared to methods employing unlabeled internal standards. This guide provides a comparative analysis of these methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most robust analytical approach.

Stable isotope-labeled internal standards, such as Lamivudine-¹³C¹⁵N₂ or Lamivudine-d₃, are considered the gold standard in quantitative mass spectrometry. Due to their structural and physicochemical similarity to the analyte, they co-elute and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis. This leads to more reliable and reproducible results, which is critical in clinical and pharmaceutical research.

Comparative Analysis of Accuracy and Precision

The following tables summarize the performance of LC-MS/MS methods for Lamivudine quantification using both labeled and unlabeled internal standards.

Table 1: Lamivudine Quantification with a Labeled Internal Standard

Internal StandardAnalyte Concentration (ng/mL)Accuracy (% Nominal)Precision (CV%)Reference
Lamivudine ¹³C ¹⁵N₂LLOQ (25.02)99.551.50[1]
LQC100.685.80[1]
MQC95.513.44[1]
HQC96.223.66[1]
Lamivudine-IS (Isotope Labeled)LLOQ (1)Within ±20%≤20%[2][3]
QC Samples (5, 15, 250, 2500)≤8.3% deviation≤10%[2][3]

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation

Table 2: Lamivudine Quantification with an Unlabeled Internal Standard

Internal StandardAnalyte Concentration (ng/mL)Accuracy (% Nominal)Precision (CV%)Reference
Stavudine406.10 - 4020.05Not explicitly stated< 6.5 (Within and Between-day)[4]
AbacavirLLOQ, LQC, MQC, HQC85 - 115%< 15%[5]

The data clearly indicates that methods employing a labeled internal standard achieve excellent accuracy and precision, with reported precision values as low as 1.50% and accuracy deviations within 8.3%.[1][2][3] While methods with unlabeled internal standards also meet regulatory acceptance criteria (typically ±15% for accuracy and ≤15% for precision), the use of a stable isotope-labeled IS generally results in lower variability.[4][5]

Experimental Protocols

Below are detailed methodologies for Lamivudine quantification, highlighting the differences between using a labeled and an unlabeled internal standard.

Method 1: Quantification with Labeled Internal Standard (Lamivudine ¹³C ¹⁵N₂)[1]
  • Sample Preparation: Solid Phase Extraction (SPE)

    • 300 µL of human plasma is spiked with the internal standard (Lamivudine ¹³C ¹⁵N₂).

    • The sample is processed using a direct elution SPE technique.

  • Chromatography:

    • Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)

    • Mobile Phase: Not explicitly detailed in the provided abstract.

    • Flow Rate: Not explicitly detailed in the provided abstract.

  • Mass Spectrometry:

    • Instrument: LC-MS/MS

    • Ionization Mode: Not explicitly detailed in the provided abstract.

    • Transitions:

      • Lamivudine: Not explicitly detailed in the provided abstract.

      • Lamivudine ¹³C ¹⁵N₂: Not explicitly detailed in the provided abstract.

Method 2: Quantification with Unlabeled Internal Standard (Stavudine)[4]
  • Sample Preparation: Protein Precipitation

    • Human plasma is spiked with the internal standard (Stavudine).

    • Methanol is added to precipitate plasma proteins.

  • Chromatography:

    • Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Methanol: Water (85:15% v/v)

    • Flow Rate: Not explicitly detailed in the provided abstract.

    • Detection: UV at 270 nm

  • Mass Spectrometry: Not applicable (HPLC-UV method).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for Lamivudine quantification.

cluster_0 Lamivudine Quantification with Labeled IS plasma Human Plasma Sample add_is Spike with Lamivudine ¹³C ¹⁵N₂ plasma->add_is spe Solid Phase Extraction add_is->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for Lamivudine quantification using a labeled internal standard.

cluster_1 Lamivudine Quantification with Unlabeled IS plasma_un Human Plasma Sample add_is_un Spike with Stavudine plasma_un->add_is_un ppt Protein Precipitation (Methanol) add_is_un->ppt hplc HPLC-UV Analysis ppt->hplc data_un Data Acquisition & Processing hplc->data_un

Caption: Workflow for Lamivudine quantification using an unlabeled internal standard.

References

A Comparative Guide to Bioanalytical Methods for Lamivudine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bioanalytical Methods for the Quantification of Lamivudine in Biological Matrices.

This guide provides a comprehensive overview and comparison of commonly employed bioanalytical methods for the determination of Lamivudine, a crucial antiretroviral agent. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are evaluated based on published experimental data. Detailed experimental protocols and validation parameters are presented to aid researchers in selecting the most appropriate method for their specific needs.

Data Presentation: A Side-by-Side Look at Method Performance

The following tables summarize the quantitative performance characteristics of various bioanalytical methods for Lamivudine analysis, as reported in peer-reviewed literature. This allows for a direct comparison of their key validation parameters.

Table 1: Comparison of HPLC-UV Methods for Lamivudine Analysis

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaRabbit PlasmaPharmaceutical Formulations
Linearity Range 5-100 µg/mL[1]25-2000 ng/mL[2]5-100 µg/mL
Limit of Quantification (LOQ) 5 µg/mL25 ng/mL[2]Not Reported
Accuracy Not ReportedWithin ±15% of nominal concentrationsNot Reported
Precision (% CV) 0.74%[1]Intra-day: <10%, Inter-day: <15%Not Reported
Recovery (%) Not Reported>85%Not Reported
Internal Standard (IS) Not specifiedNelfinavir[2]Not specified

Table 2: Comparison of LC-MS/MS Methods for Lamivudine Analysis

ParameterMethod 1Method 2Method 3
Biological Matrix Human PlasmaHuman PlasmaHuman Serum
Linearity Range 25.0240 - 3997.1740 ng/mL[3]25 - 4000 ng/mL[4]2.5 - 5000 ng/mL[5]
Limit of Quantification (LOQ) 25.0240 ng/mL[3]25 ng/mL[4]2.5 ng/mL[5]
Accuracy (% Bias) 99.55%[3]Within ±15% of nominal concentrations[4]< +/- 5%[5]
Precision (% CV) 1.50%[3]Intra- and Inter-day < 15%[4]Inter- and Intra-assay < 12.1%[5]
Recovery (%) Not ReportedNot Reported93.9%[6]
Internal Standard (IS) Lamivudine 13C 15N2[3]Abacavir[4]Lamivudine stable isotope

Experimental Protocols: A Closer Look at the Methodologies

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol (Based on literature for pharmaceutical formulations)[1][7]
  • Sample Preparation (from Tablets):

    • Accurately weigh and crush a tablet.

    • Dissolve the powder in a known volume of diluent (e.g., methanol:water mixture).

    • Sonicate for 10-15 minutes to ensure complete dissolution.[7]

    • Filter the solution through a 0.45 µm filter.

    • Further dilute the filtrate with the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18, 150 x 4.6 mm, 5µm.[7]

    • Mobile Phase: A mixture of buffer and acetonitrile (e.g., 60:40 v/v).[7]

    • Flow Rate: 1.0 mL/min.[1][7]

    • Detection Wavelength: 272 nm or 274 nm.[1][7]

    • Injection Volume: 20 µL.[7]

LC-MS/MS Method Protocol (Based on literature for human plasma)[3][4]
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 300 µL of plasma, add the internal standard solution.[3]

    • Load the sample onto an Oasis HLB SPE cartridge.[4]

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Hypurity C18, 100 mm × 4.6 mm, 5.0 µm.[3]

    • Mobile Phase: Acetonitrile and a buffer solution (e.g., 0.1% formic acid in water) in a gradient or isocratic elution.[3][4]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]

    • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of the transitions for Lamivudine (e.g., m/z 230.10 → 112.05) and its internal standard.[3][6]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the inter-laboratory comparison of bioanalytical methods.

Bioanalytical_Method_Comparison_Workflow cluster_planning Planning & Design cluster_execution Execution in Participating Laboratories cluster_analysis Data Analysis & Reporting start Define Study Objectives select_methods Select Bioanalytical Methods (e.g., HPLC-UV, LC-MS/MS) start->select_methods define_protocol Establish Common Protocol & Validation Plan select_methods->define_protocol lab1 Laboratory 1 Method Validation & Sample Analysis define_protocol->lab1 lab2 Laboratory 2 Method Validation & Sample Analysis define_protocol->lab2 lab_n Laboratory 'n' Method Validation & Sample Analysis define_protocol->lab_n collect_data Collect & Compile Data lab1->collect_data lab2->collect_data lab_n->collect_data stat_analysis Statistical Analysis (Accuracy, Precision, Linearity) collect_data->stat_analysis compare_performance Compare Method Performance stat_analysis->compare_performance report Generate Comparison Report compare_performance->report

Caption: Workflow for an inter-laboratory comparison of bioanalytical methods.

Bioanalytical_Validation_Parameters accuracy Accuracy (% Bias) validated_method Validated Bioanalytical Method accuracy->validated_method precision Precision (% CV) precision->validated_method linearity Linearity (R²) linearity->validated_method selectivity Selectivity selectivity->validated_method sensitivity Sensitivity (LLOQ) sensitivity->validated_method recovery Recovery recovery->validated_method stability Stability stability->validated_method matrix_effect Matrix Effect matrix_effect->validated_method

Caption: Key parameters for bioanalytical method validation.

References

A Comparative Guide to the Bioanalytical Method Validation of Lamivudine: Stable Isotope Dilution vs. UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Lamivudine in biological matrices: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a stable isotope-labeled internal standard, and a more traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when selecting an appropriate analytical method for their specific research needs.

The use of a stable isotope-labeled internal standard in LC-MS/MS is a state-of-the-art approach that offers significant advantages in terms of accuracy and precision by minimizing the impact of matrix effects.[1] This guide will delve into the experimental validation of this method and contrast it with the widely accessible HPLC-UV technique.

Comparative Performance of Analytical Methods

The following tables summarize the key quantitative performance characteristics of the LC-MS/MS method with a stable isotope internal standard and a representative HPLC-UV method for Lamivudine analysis.

Table 1: Performance Characteristics of LC-MS/MS with Stable Isotope Internal Standard

Validation ParameterPerformance Metric
Linearity Range1 - 3000 ng/mL[1]
Lower Limit of Quantification (LLOQ)1 ng/mL[1]
Accuracy (% Deviation)≤ 8.3%[1]
Precision (% CV)≤ 10%[1]
Recovery93.9%[1]
Matrix Effect2% suppression (equivalent for analyte and IS)[1]

Table 2: Performance Characteristics of a Comparative HPLC-UV Method

Validation ParameterPerformance Metric
Linearity Range5 - 100 µg/mL (5000 - 100,000 ng/mL)[2]
Lower Limit of Quantification (LOQ)400 ng/mL[3]
Accuracy (% Recovery)97.55%[3]
Precision (% RSD)< 6.5%[3]
Recovery> 90%[3]
Internal StandardStavudine (structural analog)[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods and adhere to guidelines set forth by regulatory bodies such as the FDA and EMA.[4][5][6]

Protocol 1: LC-MS/MS with Stable Isotope Internal Standard

1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add the stable isotope-labeled internal standard for Lamivudine (3TC-IS).

  • Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.[1]

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. Liquid Chromatography

  • Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm) reversed-phase analytical column.[1]

  • Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.[1]

  • Flow Rate: Isocratic elution.

  • Injection Volume: 10 µL.[7]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Ionization Mode using a Turbo Ion-Spray interface.[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lamivudine: m/z 230.1 → 112.1[7]

    • Lamivudine-IS (e.g., Lamivudine ¹³C ¹⁵N₂): Specific transition for the stable isotope.[8]

  • Data Analysis: Quantify Lamivudine by calculating the peak area ratio of the analyte to the stable isotope internal standard.

Protocol 2: HPLC-UV Method

1. Sample Preparation (Protein Precipitation)

  • To a volume of human plasma, add a precipitating agent such as methanol, along with the internal standard (e.g., Stavudine).[3]

  • Vortex the mixture to precipitate plasma proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for injection.

2. High-Performance Liquid Chromatography

  • Column: Phenomenex C18 (250 x 4.6mm, 5µ particle size) column.[3]

  • Mobile Phase: Isocratic mobile phase consisting of Methanol: Water (85:15% v/v).[3]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.[3]

  • UV Detection Wavelength: 270 nm.[3]

3. Data Analysis

  • Quantify Lamivudine by comparing the peak area ratio of Lamivudine to the internal standard against a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental validation process for the analytical methods.

Analytical_Method_Validation_Workflow cluster_Preparation Method Development & Preparation cluster_Validation Core Validation Parameters cluster_Application Method Application Standard_Solutions Prepare Standard Solutions (Analyte & IS) QC_Samples Prepare Quality Control Samples (Low, Mid, High) Standard_Solutions->QC_Samples Selectivity Selectivity & Specificity QC_Samples->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra & Inter-day) Linearity->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Accuracy_Precision->LLOQ Recovery_Matrix Recovery & Matrix Effect LLOQ->Recovery_Matrix Stability Stability Studies (Freeze-Thaw, Bench-Top, Long-Term) Recovery_Matrix->Stability Sample_Analysis Analysis of Study Samples Stability->Sample_Analysis ISR Incurred Sample Reanalysis Sample_Analysis->ISR

Caption: Workflow for Bioanalytical Method Validation.

LC_MS_MS_vs_HPLC_UV cluster_LCMSMS LC-MS/MS with Stable Isotope IS cluster_HPLCUV HPLC-UV SPE Solid Phase Extraction LC_MS LC Separation SPE->LC_MS MS_Detection Tandem MS Detection (High Specificity) LC_MS->MS_Detection Stable_IS Stable Isotope IS (Compensates for Matrix Effects) MS_Detection->Stable_IS Comparison Comparison MS_Detection->Comparison PP Protein Precipitation HPLC HPLC Separation PP->HPLC UV_Detection UV Detection (Lower Specificity) HPLC->UV_Detection Analog_IS Structural Analog IS UV_Detection->Analog_IS UV_Detection->Comparison

Caption: Comparison of LC-MS/MS and HPLC-UV Workflows.

References

A Head-to-Head Battle of Internal Standards: Lamivudine-13C,15N2,d2 vs. Deuterated Lamivudine in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between two stable isotope-labeled internal standards for the antiretroviral drug Lamivudine: the multi-labeled Lamivudine-13C,15N2,d2 and the more commonly used deuterated Lamivudine. This comparison is supported by experimental data from published literature to aid in the selection of the most suitable internal standard for your analytical needs.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, primarily for their ability to effectively compensate for variations in sample preparation, chromatography, and ionization efficiency, collectively known as matrix effects.[1][2] While both this compound and deuterated Lamivudine fall under the umbrella of SIL internal standards, the nature and position of the isotopic labels can significantly influence their performance.

Executive Summary of Comparison

FeatureThis compoundDeuterated LamivudineRationale & Key Considerations
Chromatographic Co-elution Expected to have near-perfect co-elution with unlabeled Lamivudine.[3]Prone to chromatographic separation (isotope effect), with the deuterated form often eluting slightly earlier.[4][5]Co-elution is critical for accurate compensation of matrix effects that can vary across the chromatographic peak.
Matrix Effect Compensation Superior ability to compensate for matrix effects due to identical chromatographic and ionization behavior.[1][2][4]May not fully compensate for matrix effects, especially if chromatographic separation occurs in a region of variable ion suppression or enhancement.[6]The closer the internal standard mimics the analyte, the better it can correct for unpredictable matrix interferences.
Accuracy and Precision Generally leads to higher accuracy and precision in quantitative assays.[7][8]Can provide acceptable accuracy and precision, but is more susceptible to variability.[4]Reduced variability in the analyte/internal standard response ratio leads to more reliable and reproducible results.
Isotopic Stability Highly stable labels (13C, 15N) with minimal risk of back-exchange. The stability of deuterium on a non-exchangeable position is also high.Deuterium labels are generally stable on carbon atoms, but their stability should be verified, especially if located at metabolically active sites.[4]Label stability is crucial to prevent the conversion of the internal standard to the unlabeled analyte, which would compromise the accuracy of the assay.
Cost and Availability Generally more expensive and may have more limited commercial availability due to a more complex synthesis.Typically less expensive and more widely available.[9]Budget and procurement timelines can be practical factors in the selection process.

In-Depth Performance Analysis

The Isotope Effect: A Critical Differentiator

The primary advantage of using a mixed-isotope labeled standard like this compound lies in its near-identical physicochemical properties to the unlabeled analyte. The incorporation of heavier isotopes such as 13C and 15N results in a negligible difference in retention time during liquid chromatography.[3]

In contrast, deuterated internal standards can exhibit a phenomenon known as the "isotope effect," where the deuterated molecule has a slightly different retention time than its non-deuterated counterpart.[4][5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase. This chromatographic separation, even if minor, can lead to inaccurate quantification if the analyte and internal standard elute in different zones of matrix-induced ion suppression or enhancement.[6]

Mitigating Matrix Effects

Matrix effects, caused by co-eluting endogenous components in biological samples, can significantly impact the accuracy and precision of LC-MS/MS assays by either suppressing or enhancing the ionization of the target analyte.[10][11] An ideal internal standard should experience the same matrix effects as the analyte, thus providing a reliable correction.

Due to its expected co-elution, this compound is better positioned to track and compensate for these variable matrix effects across the entire chromatographic peak.[1][2] While a deuterated standard can also compensate for matrix effects, its effectiveness is diminished if it does not perfectly co-elute with the analyte.[6]

Experimental Data and Protocols

A highly sensitive and robust LC-MS/MS method for the simultaneous quantification of Lamivudine and Zidovudine in human plasma utilized a stable isotope-labeled Lamivudine ([2-13C; 1,3-15N], 3TC-IS) as the internal standard.[1][7] The validation results from this study demonstrate the excellent performance achievable with a non-deuterated, heavy-labeled internal standard.

Summary of Validation Data for a 13C,15N-Labeled Lamivudine Internal Standard
Validation ParameterResult
Linearity (ng/mL) 1 to 3000
Inter-assay Accuracy (% deviation) ≤ ±5.2%
Inter-assay Precision (% CV) ≤ 6.4%
Recovery (%) 93.9%
Matrix Effect (% suppression) 2%
(Data extracted from Rower et al., 2012)[1]
Detailed Experimental Protocol (Adapted from Rower et al., 2012)

1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add the internal standard solution (Lamivudine-13C,15N2).

  • Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.

  • Wash the cartridge with 5% methanol in water.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Liquid Chromatography

  • Column: Phenomenex Synergi Hydro-RP (2.0 × 150 mm)

  • Mobile Phase: 15% acetonitrile and 0.1% acetic acid in water

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Lamivudine: 230 -> 112

    • This compound: 235 -> 117 (Predicted, requires experimental confirmation)

    • Note: The exact mass transition for this compound may vary slightly and should be optimized.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, the ideal internal standard workflow, and a decision-making process for selecting an internal standard.

Caption: Chemical structures of Lamivudine and its stable isotope-labeled variants.

start Start: Bioanalytical Method Development is_choice Internal Standard (IS) Selection start->is_choice deuterated Deuterated Lamivudine is_choice->deuterated Cost-sensitive mixed_label This compound is_choice->mixed_label Performance-critical cost Lower Cost & Widely Available deuterated->cost isotope_effect Potential for Isotope Effect? deuterated->isotope_effect performance Highest Accuracy & Precision mixed_label->performance coelution Co-elution with Analyte? mixed_label->coelution validation Method Validation isotope_effect->validation Yes fail Fail - Re-evaluate IS or Method isotope_effect->fail No coelution->validation Yes pass Pass coelution->pass Yes validation->pass Meets Criteria validation->fail Fails Criteria cluster_workflow Ideal Internal Standard Workflow cluster_compensation Compensation for Variability sample Biological Sample (Plasma, etc.) add_is Add Internal Standard (this compound) sample->add_is extraction Sample Preparation (e.g., SPE, LLE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms var_extraction Extraction Inconsistency extraction->var_extraction quant Quantification (Analyte/IS Ratio) lcms->quant var_lc LC Injection Volume Variation lcms->var_lc var_ms Ion Suppression/Enhancement lcms->var_ms

References

Navigating Bioanalysis: A Comparative Guide to Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of bioanalysis, the choice and application of labeled internal standards are pivotal for ensuring data accuracy and regulatory compliance. This guide provides an objective comparison of commonly used labeled internal standards, supported by experimental data, and outlines the regulatory landscape and key experimental protocols.

The use of an internal standard (IS) is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. Its primary role is to compensate for the variability inherent in sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, have established clear expectations for the validation and use of bioanalytical methods, with a strong emphasis on the appropriate use of internal standards.

The Regulatory Framework: A Synopsis

Regulatory guidelines underscore the necessity of validating bioanalytical methods to demonstrate their suitability for the intended purpose. A suitable internal standard should be added to all calibration standards, quality control (QC) samples, and study samples during processing. The ICH M10 guideline, a harmonized standard for bioanalytical method validation, is a key document for ensuring global acceptance of bioanalytical data.

Regulatory Body Key Guideline Core Tenets for Internal Standards
FDA (U.S. Food and Drug Administration) Bioanalytical Method Validation Guidance for IndustryRecommends the use of a stable isotope-labeled (SIL) internal standard whenever possible. Emphasizes monitoring IS response for variability.
EMA (European Medicines Agency) Guideline on bioanalytical method validationAligned with ICH M10, stresses the importance of selectivity, accuracy, precision, and stability of the IS.
ICH (International Council for Harmonisation) M10 Bioanalytical Method Validation and Study Sample AnalysisProvides a harmonized framework for validating bioanalytical methods, including the characterization and use of internal standards.

Types of Labeled Internal Standards: A Head-to-Head Comparison

The two primary types of labeled internal standards used in bioanalysis are Stable Isotope-Labeled Internal Standards (SIL-IS) and structural analogs.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard" in bioanalysis.[2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a mass shift that allows the mass spectrometer to distinguish it from the analyte, while its physicochemical properties remain nearly identical.

  • Structural Analogs (Analog-IS): These are compounds with a chemical structure similar to the analyte but are not isotopically labeled. They are often used when a SIL-IS is not commercially available or is prohibitively expensive.

The choice between a SIL-IS and an analog-IS can significantly impact assay performance, particularly in mitigating matrix effects—the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix.

Performance Comparison: Experimental Data

The theoretical superiority of SIL-IS is well-documented, and experimental data consistently supports this. A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, leading to more accurate and precise quantification.

Case Study 1: Kahalalide F Analysis

In a study on the anticancer agent kahalalide F, the performance of a structural analog IS was compared to a newly synthesized stable isotope-labeled (D8) IS.[3]

Parameter Analog Internal Standard Stable Isotope-Labeled Internal Standard (SIL-IS)
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Statistical Significance (p-value) p < 0.0005 (significant deviation from 100%)p = 0.5 (no significant deviation from 100%)

The data clearly demonstrates that the SIL-IS provided a significant improvement in both accuracy (bias closer to 100%) and precision (lower standard deviation).[3]

Case Study 2: Everolimus Quantification

A comparison of a deuterated everolimus (everolimus-d4) SIL-IS and a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus in a clinical setting yielded the following results:

Parameter Analog Internal Standard Stable Isotope-Labeled Internal Standard (SIL-IS)
Slope of Correlation with Reference Method 0.830.95
Coefficient of Correlation (r) > 0.98> 0.98
Total Coefficient of Variation (%) 4.3 - 7.24.3 - 7.2

While both internal standards showed acceptable performance, the SIL-IS (everolimus-d4) demonstrated a slope closer to 1 when compared to an independent reference method, indicating better accuracy.

Key Experimental Protocols

The validation of a bioanalytical method using a labeled internal standard involves a series of experiments to demonstrate its reliability.

Selectivity

Objective: To ensure that the method can differentiate and quantify the analyte and IS from endogenous components in the matrix.

Protocol:

  • Analyze at least six different blank matrix samples from individual sources.

  • The response of any interfering peaks at the retention time of the analyte should be ≤ 20% of the lower limit of quantification (LLOQ).

  • The response of any interfering peaks at the retention time of the IS should be ≤ 5% of the mean IS response in the calibration standards and QCs.

Matrix Effect Evaluation

Objective: To assess the impact of the biological matrix on the ionization of the analyte and IS.

Protocol (Post-Extraction Spiking Method):

  • Extract blank matrix from at least six different sources.

  • Spike the extracted matrix with the analyte and IS at low and high concentrations.

  • Prepare corresponding neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.

  • Calculate the Matrix Factor (MF) for the analyte and IS:

    • MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)

  • Calculate the IS-normalized MF:

    • IS-normalized MF = (MF of analyte) / (MF of IS)

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤ 15%.[4]

Stability Assessment

Objective: To evaluate the stability of the analyte and IS under various conditions encountered during sample handling and analysis.

Protocol (Example: Freeze-Thaw Stability):

  • Prepare low and high concentration QC samples.

  • Analyze one set of QCs immediately (time zero).

  • Subject another set of QCs to at least three freeze-thaw cycles (e.g., frozen at -20°C or -70°C and thawed at room temperature).

  • Analyze the freeze-thaw samples.

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the decision-making process for selecting an internal standard and the typical workflow for a bioanalytical sample analysis.

Internal Standard Selection Pathway

bioanalytical_workflow sample_collection 1. Sample Collection (e.g., Plasma, Urine) add_is 2. Aliquot Sample and Add Labeled Internal Standard sample_collection->add_is sample_prep 3. Sample Preparation (e.g., Protein Precipitation, SPE, LLE) add_is->sample_prep lc_ms_analysis 4. LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing 5. Data Processing (Peak Integration, Ratio Calculation) lc_ms_analysis->data_processing quantification 6. Quantification using Calibration Curve data_processing->quantification report 7. Report Results quantification->report

Bioanalytical Sample Analysis Workflow

Conclusion

The selection and proper use of labeled internal standards are critical for the generation of high-quality, reliable, and reproducible bioanalytical data. While structural analogs can be employed when necessary, the evidence strongly supports the use of stable isotope-labeled internal standards as the preferred choice for mitigating matrix effects and ensuring the highest level of accuracy and precision. Adherence to regulatory guidelines and the implementation of rigorous experimental protocols for method validation are paramount for the successful application of these techniques in drug development and research.

References

Performance Characteristics of Lamivudine-13C,15N2,d2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative bioanalysis of the antiretroviral drug lamivudine, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical methods. This guide provides a comprehensive comparison of the performance characteristics of the stable isotope-labeled internal standard, Lamivudine-13C,15N2,d2, against commonly used structural analog internal standards. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in method development and validation.

Superior Performance of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the SIL internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This co-behavior allows for effective compensation for variations during sample preparation and analysis, leading to more accurate and precise results compared to structural analogs.[1][2][3]

Comparative Performance Data

The following tables summarize the performance characteristics of bioanalytical methods for lamivudine quantification using this compound and other alternative internal standards. The data is compiled from various studies, and it is important to note that direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions across different studies should be considered when interpreting the data.

Table 1: Performance Characteristics of this compound as an Internal Standard

ParameterResultReference
Accuracy 99.55%[4][5]
Precision (CV%) 1.50%[4][5]
Linearity Range 25.0240 to 3997.1740 ng/mL[4][5]
Correlation Coefficient (r²) > 0.99[4]
Matrix Effect (% CV) LQC: 5.08, 5.03 & 5.05; HQC: 3.12, 2.26 & 3.11[4]
Lower Limit of Quantification (LLOQ) 25.0240 ng/mL[4][5]

Table 2: Performance Characteristics of Alternative Internal Standards for Lamivudine Quantification

Internal StandardAccuracy (%)Precision (CV%)Linearity Range (ng/mL)Recovery (%)LLOQ (ng/mL)Reference
Abacavir 96.9-102.2< 8.110-3018Not Reported10[6]
Stavudine Not Reported< 6.5406.10-4020.0597.55400[7]
Emtricitabine Not ReportedNot Reported5.005-5005Not ReportedNot Reported[8]
Etravirine Not ReportedNot Reported2.5-100087.332.5[9]
Nelfinavir Not ReportedNot Reported25-2000Not Reported25[10]
Acyclovir < 7% error< 740-256097.740

Experimental Protocols

A detailed experimental protocol for the quantification of lamivudine in human plasma using this compound as an internal standard by LC-MS/MS is outlined below. This protocol is a representative synthesis from methodologies described in the cited literature.[4][5]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • To 300 µL of human plasma, add 50 µL of the internal standard working solution (Lamivudine-13C,15N2).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate washing solution to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent.

  • Mobile Phase: A gradient or isocratic mixture of aqueous and organic solvents (e.g., acetonitrile, methanol) with additives like formic acid or ammonium formate to enhance ionization.

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Lamivudine: m/z 230.10 → 112.05[4]

    • Lamivudine-13C,15N2: m/z 233.27 → 115.20[4]

  • Data Acquisition and Processing: Use appropriate software for instrument control, data acquisition, and quantification.

Visualizations

Mechanism of Action of Lamivudine

Lamivudine_Mechanism cluster_cell Host Cell Lamivudine Lamivudine Cellular_Kinases Cellular Kinases Lamivudine->Cellular_Kinases Phosphorylation Lamivudine_TP Lamivudine Triphosphate (Active Form) HIV_RT HIV Reverse Transcriptase Lamivudine_TP->HIV_RT Competitive Inhibition Proviral_DNA Proviral DNA (Incomplete) Lamivudine_TP->Proviral_DNA Incorporation Cellular_Kinases->Lamivudine_TP HIV_RT->Proviral_DNA Viral_RNA Viral RNA Viral_RNA->HIV_RT DNA_Chain_Termination DNA Chain Termination Proviral_DNA->DNA_Chain_Termination

Caption: Mechanism of action of lamivudine as a reverse transcriptase inhibitor.

Bioanalytical Workflow for Lamivudine Quantification

Bioanalytical_Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spiking with This compound Sample_Collection->IS_Spiking Sample_Preparation Solid Phase Extraction (SPE) IS_Spiking->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A typical bioanalytical workflow for lamivudine quantification.

References

A Comprehensive Guide to Reference Standards for Lamivudine Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reference standards and analytical methodologies for the identification and quantification of impurities in Lamivudine. Ensuring the purity of active pharmaceutical ingredients (APIs) like Lamivudine, an antiretroviral medication used in the treatment of HIV/AIDS and hepatitis B, is critical for drug safety and efficacy. This document summarizes key quantitative data, details experimental protocols, and visualizes analytical workflows to aid in the selection of appropriate reference standards and methods for impurity analysis.

Lamivudine and Its Official Impurities

Lamivudine is a synthetic nucleoside analog, and its impurity profile is well-documented in major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][2] These impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients in the formulation.[3] Below is a summary of commonly listed Lamivudine impurities.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Lamivudine 134678-17-4 C₈H₁₁N₃O₃S 229.26
Lamivudine EP Impurity A / USP Related Compound A173829-09-9C₈H₉N₃O₄S243.24
Lamivudine EP Impurity B (Enantiomer)136846-20-3C₈H₁₁N₃O₃S229.26
Lamivudine EP Impurity C (Salicylic Acid)69-72-7C₇H₆O₃138.12
Lamivudine EP Impurity D134680-32-3C₈H₁₁N₃O₃S229.26
Lamivudine EP Impurity E (Cytosine)71-30-7C₄H₅N₃O111.10
Lamivudine EP Impurity F (Uracil)66-22-8C₄H₄N₂O₂112.09
Lamivudine EP Impurity G (S-oxide)160552-55-6C₈H₁₁N₃O₄S245.25
Lamivudine EP Impurity H (R-sulfoxide)160552-54-5C₈H₁₁N₃O₄S245.25
Lamivudine EP Impurity J145986-07-8C₈H₁₀N₂O₄S230.24
Lamivudine Dimer Impurity1904611-18-2C₁₇H₂₂N₆O₆S₂470.52

Comparative Analysis of Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the separation and quantification of Lamivudine and its impurities.[4][5] The choice of method often depends on the specific impurities being targeted, required sensitivity, and desired analysis time. Below is a comparison of several published methods.

ParameterMethod 1 (UPLC-PDA)[6]Method 2 (RP-HPLC)[7]Method 3 (Chiral HPLC)[8]Method 4 (UPLC-MS/MS)[9]
Column Acquity UPLC BEH Phenyl C18 (100 x 2.1 mm, 1.7 µm)Xterra C18 (150 x 4.6 mm, 5 µm)Lux cellulose-5 (250 x 4.6 mm, 5 µm)Agilent Zorbax XDB C18 (50 x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.025 M Ammonium Acetate (pH 3.8), B: MethanolMethanol: Water (50:50, v/v)Methanol: Diethylamine (100:0.1, v/v)A: 5 mM Ammonium Formate with 0.1% Formic Acid, B: Acetonitrile (20:80, v/v)
Elution GradientIsocraticIsocraticIsocratic
Flow Rate 0.5 mL/min0.6 mL/min0.5 mL/min0.120 mL/min
Detection PDA at 277 nmUV at 270 nmPDAMS/MS
Linearity Range Lamivudine: 0.12-4.51 ppm, Salicylic Acid: 0.20-3.38 ppm10-50 µg/mLNot specified2.5-1000 ng/mL
LOD Not specified0.01 µg/mL0.004%Not specified
LOQ Not specified0.04 µg/mL0.012%Not specified
Key Application Impurity profiling in tabletsRoutine QC of bulk drug and formulationsQuantification of enantiomeric impuritySimultaneous quantification in human plasma

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections provide an overview of the experimental protocols for the compared methods.

Method 1: UPLC-PDA for Impurity Profiling[6]
  • Standard and Sample Preparation: Dissolve the sample in a diluent of ammonium acetate buffer and methanol (95:5 v/v).

  • Chromatographic System: An Acquity UPLC system with a BEH Phenyl C18 column (100 x 2.1 mm, 1.7 µm) is used.

  • Mobile Phase and Gradient: The mobile phase consists of 0.025 M ammonium acetate buffer (pH 3.8) and methanol, run in a gradient elution mode.

  • Detection: A photodiode array (PDA) detector is set to 277 nm.

  • Analysis: The method is validated for specificity, linearity, accuracy, and precision. Forced degradation studies are performed to demonstrate stability-indicating capabilities.

Method 2: RP-HPLC for Routine Quality Control[7]
  • Standard and Sample Preparation: Dissolve the sample in the mobile phase.

  • Chromatographic System: A standard HPLC system with an Xterra C18 column (150 x 4.6 mm, 5 µm) is employed.

  • Mobile Phase: An isocratic mobile phase of methanol and water (50:50, v/v) is used.

  • Detection: A UV detector is set at 270 nm.

  • Analysis: The method is validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness.

Method 3: Chiral HPLC for Enantiomer Quantification[8]
  • Standard and Sample Preparation: Dissolve the sample in the mobile phase.

  • Chromatographic System: A chiral HPLC system with a Lux cellulose-5 column (250 x 4.6 mm, 5 µm) is utilized.

  • Mobile Phase: An isocratic mobile phase of methanol and diethylamine (100:0.1, v/v) is used.

  • Detection: A PDA detector is used for analysis. | Key Application | Impurity profiling in tablets | Routine QC of bulk drug and formulations | Quantification of enantiomeric impurity | Simultaneous quantification in human plasma |

Visualizing Analytical Workflows

Diagrams can effectively illustrate complex processes. The following visualizations, created using the DOT language, depict a general workflow for Lamivudine impurity analysis and the relationship between Lamivudine and its key impurities.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Lamivudine API or Formulation dissolve Dissolution in appropriate solvent start->dissolve filter Filtration dissolve->filter inject Injection into HPLC/UPLC filter->inject separate Separation on Column inject->separate detect Detection (UV/PDA/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification against Reference Standard integrate->quantify report Reporting of Results quantify->report

Caption: General workflow for Lamivudine impurity analysis.

G cluster_impurities Key Related Substances Lamivudine Lamivudine ImpurityA Impurity A (Carboxylic Acid) Lamivudine->ImpurityA Oxidation ImpurityB Impurity B (Enantiomer) Lamivudine->ImpurityB Stereoisomer ImpurityG Impurity G (S-oxide) Lamivudine->ImpurityG Oxidation ImpurityH Impurity H (R-sulfoxide) Lamivudine->ImpurityH Oxidation

Caption: Relationship between Lamivudine and its key impurities.

References

A Comparative Guide to the Metabolism of Lamivudine and its Labeled Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of lamivudine and its isotopically labeled forms, supported by experimental data and detailed methodologies. The use of isotopically labeled compounds, such as those containing ¹³C, ¹⁵N, or ³H, is a standard practice in pharmacokinetic studies to serve as internal standards for analytical quantification. It is a fundamental principle in pharmacology that the introduction of stable isotopes does not alter the metabolic fate of a drug molecule. Therefore, the metabolic pathways and pharmacokinetic parameters of lamivudine and its labeled versions are considered identical. This guide will present the metabolic profile of lamivudine, with the understanding that it directly reflects the metabolism of its labeled analogues.

Data Presentation: Pharmacokinetic Parameters of Lamivudine

The following table summarizes the key pharmacokinetic parameters of lamivudine in adults. These values are representative of both unlabeled and isotopically labeled lamivudine.

ParameterValueReference
Absorption
Bioavailability80-85%[1]
Time to Peak Concentration (Tmax)0.5 - 1.5 hours[2]
Effect of FoodDelays Tmax and lowers Cmax by 47%, but does not affect the extent of absorption (AUC).[1]
Distribution
Volume of Distribution (Vd)1.3 L/kg[1]
Protein Binding<36%[3]
CSF:Plasma Ratio~0.12[1]
Metabolism
Primary PathwayIntracellular phosphorylation to lamivudine 5'-triphosphate (active metabolite).[2][3]
Minor PathwayFormation of trans-sulfoxide metabolite.[2][3]
CYP450 InvolvementNot significantly metabolized by cytochrome P450 enzymes.[4]
Elimination
Plasma Half-life5-7 hours[1]
Intracellular Half-life of Lamivudine-TP10.5 - 19 hours[2]
Major Route of EliminationRenal excretion of unchanged drug (>70%).[1]
Excretion of trans-sulfoxide metabolite~5% of an oral dose.[2][4]

Metabolic Pathways and Experimental Workflows

Lamivudine Metabolic Pathway

The primary metabolic activation of lamivudine occurs intracellularly, where it is converted to its pharmacologically active triphosphate form. A minor fraction of the drug is metabolized in the liver to an inactive sulfoxide metabolite.

Lamivudine_Metabolism cluster_intracellular Intracellular Phosphorylation cluster_hepatic Hepatic Metabolism Lamivudine Lamivudine Lamivudine_MP Lamivudine Monophosphate (L-MP) Lamivudine->Lamivudine_MP Deoxycytidine Kinase Trans_Sulfoxide trans-Sulfoxide Metabolite (Inactive) Lamivudine->Trans_Sulfoxide Sulfotransferases Excretion Renal Excretion (Unchanged) Lamivudine->Excretion Lamivudine_MP->Lamivudine_DP UMP-CMP Kinase Lamivudine_TP Lamivudine Triphosphate (L-TP) (Active) Lamivudine_DP->Lamivudine_TP Nucleoside Diphosphate Kinase Lamivudine_TP->Lamivudine_DP

Caption: Intracellular phosphorylation and hepatic metabolism of lamivudine.

Experimental Workflow: Human Mass Balance Study

A human mass balance study is a critical experiment to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. This workflow outlines the key steps involved in such a study for lamivudine, typically using a radiolabeled form of the drug (e.g., ¹⁴C-lamivudine).

Mass_Balance_Workflow start Start administer Administer Single Dose of Radiolabeled Lamivudine to Healthy Volunteers start->administer collect Collect Blood, Urine, and Feces Samples at Timed Intervals administer->collect quantify_total Quantify Total Radioactivity in Samples (LSC) collect->quantify_total quantify_parent Quantify Parent Drug and Metabolites (LC-MS/MS) collect->quantify_parent analyze Pharmacokinetic and Metabolite Profiling Analysis quantify_total->analyze quantify_parent->analyze report Generate Mass Balance Report analyze->report end End report->end

Caption: Workflow for a human radiolabeled mass balance study.

Experimental Protocols

The following are generalized protocols for key experiments in lamivudine metabolism studies, based on methodologies reported in the scientific literature.

Quantification of Lamivudine and its trans-sulfoxide Metabolite in Human Plasma by LC-MS/MS

This protocol describes the quantitative analysis of lamivudine and its primary metabolite in plasma samples.

a. Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (isotopically labeled lamivudine and trans-sulfoxide metabolite in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes and internal standards.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lamivudine, its metabolite, and their respective internal standards.

Determination of Intracellular Lamivudine Phosphorylation in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the measurement of the active triphosphate metabolite of lamivudine within cells.

a. PBMC Isolation:

  • Collect whole blood from subjects in heparinized tubes.

  • Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the PBMC layer at the plasma-Ficoll interface.

  • Wash the isolated PBMCs twice with PBS.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

b. Cell Lysis and Extraction:

  • Incubate a known number of PBMCs (e.g., 1 x 10⁷ cells) with lamivudine at a specified concentration and time in cell culture medium.

  • After incubation, pellet the cells by centrifugation.

  • Wash the cell pellet with cold PBS to remove extracellular drug.

  • Lyse the cells by adding 500 µL of cold 70% methanol.

  • Vortex vigorously and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant containing the intracellular metabolites to a new tube.

c. Analysis:

  • The extracted phosphorylated metabolites can be quantified using a validated LC-MS/MS method, similar to the one described for plasma analysis but optimized for the separation of the mono-, di-, and triphosphate forms. Anion exchange chromatography is often employed for this separation. Alternatively, radioimmunoassays can be used if radiolabeled lamivudine was used in the incubation.[5][6]

References

Safety Operating Guide

Navigating the Disposal of Lamivudine-13C,15N2,d2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance for the safe and compliant disposal of the isotopically labeled reverse transcriptase inhibitor, Lamivudine-13C,15N2,d2, this document outlines the necessary procedures for researchers and laboratory personnel. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance.

This compound, an isotopically labeled form of the antiviral medication Lamivudine, requires careful handling and disposal due to its pharmacological activity and potential environmental impact. Although the isotopic labels (Carbon-13, Nitrogen-15, and Deuterium) are stable and non-radioactive, the active pharmaceutical ingredient (API) itself is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not merely a recommendation but a mandatory practice governed by institutional and federal regulations.

Key Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety goggles or glasses with side shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A respirator may be necessary if there is a risk of aerosolization.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard and disposal information for this compound.

PropertyValue
Chemical Name 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one-2-13C,1,3-15N2,5-(hydroxymethyl-d2)
CAS Number Varies by supplier (e.g., 1391052-30-4 for a similar isotopologue)
Primary Hazards Harmful if swallowed, Very toxic to aquatic life with long lasting effects.[1]
Storage Temperature -20°C.[1]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[1]
Isotopic Nature Contains stable, non-radioactive isotopes (¹³C, ¹⁵N, ²H). No special precautions for radioactivity are required.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with your institution's specific guidelines and in compliance with federal, state, and local regulations. On-site chemical deactivation by researchers is generally not permissible. The following protocol provides a general framework for the proper segregation and packaging of this waste for collection by a licensed hazardous waste disposal vendor.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste materials contaminated with this compound must be treated as hazardous chemical waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.

  • Segregate from Other Waste Streams: Do not mix this compound waste with general laboratory trash, radioactive waste, or biohazardous waste unless it is classified as a multi-hazardous waste.

2. Waste Collection and Containerization:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • This includes items such as used gloves, weigh boats, contaminated bench paper, and empty stock vials.

    • The container must be compatible with the chemical and clearly labeled.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle).

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • The container must be securely capped at all times except when adding waste.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is puncture-resistant and leak-proof.

3. Labeling and Documentation:

  • Hazardous Waste Labeling: Affix a hazardous waste tag to each waste container as soon as the first item of waste is added.

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration of the this compound in the waste.

    • The type of waste (e.g., solid, liquid).

    • The accumulation start date.

    • The name and contact information of the generating researcher or laboratory.

  • Maintain Records: Keep a log of the waste generated, including the quantities and dates of accumulation.

4. Storage and Disposal:

  • Temporary Storage: Store the labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Disposal Workflow for this compound A Generation of this compound Waste (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C1 Solid Waste Container (Labeled) B->C1 C2 Liquid Waste Container (Labeled) B->C2 C3 Sharps Container (Labeled) B->C3 D Store in Designated Satellite Accumulation Area C1->D C2->D C3->D E Request Waste Pickup from Institutional EHS or Licensed Vendor D->E F Proper Disposal by Licensed Vendor E->F

Caption: Disposal workflow for this compound waste.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider ecosystem. Always consult your institution's specific waste management policies for detailed guidance.

References

Essential Safety and Handling Protocols for Lamivudine-13C,15N2,d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal procedures for Lamivudine-13C,15N2,d2, an isotopically labeled active pharmaceutical ingredient (API). Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is crucial to avoid direct contact, inhalation, and ingestion. The following personal protective equipment is mandatory when handling this compound.

Personal Protective EquipmentRequirement and Specification
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles[1][2].
Skin and Body Protection Laboratory coat and impervious clothing to prevent skin contact[1]. For larger quantities or potential for aerosolization, consider a disposable coverall (e.g., Tyvek®)[3][4].
Respiratory Protection A suitable respirator is required if there is a risk of dust or aerosol formation. Use only in areas with appropriate exhaust ventilation[1].

Step-by-Step Handling and Operational Plan

2.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure[1].

  • Emergency Equipment: Ensure an accessible safety shower and eyewash station are in the immediate vicinity of the handling area[1].

  • Spill Kit: Maintain a spill kit appropriate for solid chemical compounds.

2.2. Handling Procedure:

  • Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting procedures within a chemical fume hood or other contained ventilation device to prevent the generation of dust and aerosols.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area[1].

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Remove and properly dispose of or decontaminate PPE.

Disposal Plan

3.1. Waste Segregation and Labeling:

  • All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be considered hazardous waste.

  • Collect all waste in a designated, sealed, and properly labeled container. The label should clearly state "Hazardous Waste Pharmaceuticals" and include the chemical name[5][6][7].

3.2. Disposal Method:

  • Dispose of the hazardous waste through an approved and licensed waste disposal contractor[1][8].

  • Do not dispose of this compound or its containers in regular trash or down the drain. The compound is very toxic to aquatic life, and improper disposal can have long-lasting environmental consequences[1].

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[1].

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1].

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh and Aliquot Compound prep_workspace->handling_weigh Proceed to Handling handling_experiment Perform Experimental Procedure handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Surfaces handling_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff and Segregate Contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_collect Collect All Waste in Labeled Hazardous Waste Container cleanup_ppe->disposal_collect Segregate for Disposal disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_pickup Arrange for Professional Disposal disposal_store->disposal_pickup

Workflow for Handling this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.